molecular formula C51H50F2N6O13 B15544065 PROTAC c-Met degrader-2

PROTAC c-Met degrader-2

货号: B15544065
分子量: 993.0 g/mol
InChI 键: ZAJXSUNUSHEGCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PROTAC c-Met degrader-2 is a useful research compound. Its molecular formula is C51H50F2N6O13 and its molecular weight is 993.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C51H50F2N6O13

分子量

993.0 g/mol

IUPAC 名称

1-N'-[4-[7-[3-[3-[3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethylamino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C51H50F2N6O13/c1-67-41-28-34-36(54-19-15-38(34)72-39-13-11-32(27-35(39)53)57-50(66)51(17-18-51)49(65)56-31-9-7-30(52)8-10-31)29-42(41)70-24-4-23-68-21-3-22-69-25-16-43(60)55-20-26-71-40-6-2-5-33-45(40)48(64)59(47(33)63)37-12-14-44(61)58-46(37)62/h2,5-11,13,15,19,27-29,37H,3-4,12,14,16-18,20-26H2,1H3,(H,55,60)(H,56,65)(H,57,66)(H,58,61,62)

InChI 键

ZAJXSUNUSHEGCB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

PROTAC c-Met degrader-2 structure and chemical composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and biological activity of PROTAC c-Met degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene.

Core Concepts: PROTACs and the c-Met Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a well-validated target in oncology. Aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is implicated in the development and progression of numerous cancers. It activates downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, migration, and invasion.

This compound: Structure and Chemical Composition

This compound is a synthetic molecule designed to specifically target the c-Met protein for degradation. Its structure is a conjugate of the c-Met inhibitor Foretinib, a linker moiety, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a derivative of thalidomide.

Chemical Structure:

  • c-Met Ligand: Foretinib

  • E3 Ligase Ligand: CRBN ligand (Thalidomide derivative)

  • Linker: A polyether-based linker connects the c-Met ligand to the CRBN ligand.

Chemical Formula: C₅₁H₅₀F₂N₆O₁₃[1]

IUPAC Name: 1-N'-[4-[7-[3-[3-[3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethylamino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Molecular Weight: 992.97 g/mol [2][3]

Quantitative Biological Data

The efficacy of this compound has been characterized by its ability to induce the degradation of the c-Met protein. The key performance metric for a PROTAC is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

ParameterValueCell LineReference
DC50 50 nMNot Specified[2][3][4]

Further quantitative data, including IC50 for c-Met inhibition, Dmax (maximum degradation), selectivity against other kinases, and pharmacokinetic parameters, are detailed within the patent documentation WO2018226542A1.[2][3]

Signaling Pathways and Mechanism of Action

This compound functions by inducing the selective degradation of the c-Met protein, thereby inhibiting its downstream signaling cascades.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation, Survival STAT3->Transcription Migration, Invasion HGF HGF HGF->c-Met Binds

c-Met Signaling Pathway.

The degradation of c-Met by this compound effectively shuts down these pro-cancerous signaling pathways.

The mechanism of action for this compound follows the canonical PROTAC model:

PROTAC_Mechanism This compound Mechanism of Action PROTAC PROTAC c-Met Degrader-2 Ternary_Complex Ternary Complex (c-Met-PROTAC-CRBN) PROTAC->Ternary_Complex c-Met c-Met c-Met->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded c-Met Proteasome->Degradation

PROTAC Mechanism.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field. Specific details for this molecule are outlined in patent WO2018226542A1.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, is provided in the experimental section of patent WO2018226542A1. The general approach involves the synthesis of the Foretinib-linker conjugate and the CRBN-linker conjugate, followed by a final coupling reaction to yield the heterobifunctional PROTAC.

c-Met Degradation Assay (Western Blot)

This assay is used to determine the DC50 and Dmax of the PROTAC.

Materials:

  • c-Met expressing cancer cell line (e.g., Hs746T, EBC-1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Met, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the c-Met signal to the loading control. Calculate the percentage of c-Met degradation relative to the vehicle control for each concentration. The DC50 is determined by fitting the data to a dose-response curve.

Western_Blot_Workflow Western Blot Workflow for c-Met Degradation Cell_Culture 1. Cell Seeding & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-c-Met, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50 determination) Detection->Analysis

Western Blot Workflow.
Cell Viability Assay

This assay measures the effect of c-Met degradation on cell proliferation and viability.

Materials:

  • c-Met dependent cancer cell line

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the PROTAC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • c-Met driven tumor cells

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Dosing: Administer the PROTAC or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal or oral).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm c-Met degradation).

Conclusion

This compound represents a promising therapeutic agent for the treatment of c-Met-driven cancers. Its ability to induce the degradation of c-Met offers a distinct advantage over traditional small-molecule inhibitors, potentially leading to a more profound and durable anti-tumor response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working in the field of targeted protein degradation. For more detailed information, please refer to patent WO2018226542A1.

References

Mechanism of action of PROTAC-mediated c-Met degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to PROTAC-Mediated c-Met Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the c-Met receptor tyrosine kinase. It covers the core mechanism, quantitative data on known c-Met degraders, detailed experimental protocols for mechanism validation, and visual representations of key pathways and workflows.

Introduction to c-Met and PROTAC Technology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion upon binding its ligand, hepatocyte growth factor (HGF).[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms like mutation, amplification, or overexpression, is strongly implicated in the progression and metastasis of numerous cancers.[3][4] This makes c-Met a prime target for therapeutic intervention.

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[5][6] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds the target protein (in this case, c-Met), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][7] By bringing the target and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent destruction of the target protein by the 26S proteasome.[6][7]

Core Mechanism of Action

The degradation of c-Met via a PROTAC is a catalytic, multi-step process that hijacks the cell's natural protein disposal machinery.[5][7]

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the intracellular kinase domain of the c-Met receptor and to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[7][8] This forms a key ternary complex (c-Met–PROTAC–E3 Ligase).[7] The stability and formation efficiency of this complex are critical for the PROTAC's effectiveness.[]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the c-Met protein.[6]

  • Proteasomal Recognition and Degradation : The polyubiquitinated c-Met is now marked as "waste" and is recognized by the 26S proteasome. The proteasome unfolds and degrades the c-Met protein into small peptides.

  • PROTAC Recycling : After degradation of the target, the PROTAC molecule is released and can engage another c-Met protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[5][7]

This event-driven mechanism allows PROTACs to be effective at very low concentrations and provides a distinct advantage over traditional, occupancy-driven small molecule inhibitors.[7]

PROTAC_Mechanism Figure 1. PROTAC Mechanism of Action for c-Met Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation cMet c-Met (Target Protein) Ternary_Complex c-Met-PROTAC-E3 Ternary Complex cMet->Ternary_Complex Binds PROTAC c-Met PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_cMet Poly-ubiquitinated c-Met Ternary_Complex->Ub_cMet Ubiquitination (Ub) Proteasome 26S Proteasome Ub_cMet->Proteasome Proteasome->Degraded

Caption: PROTAC-mediated c-Met degradation workflow.

Quantitative Data of c-Met PROTACs

The efficacy of a PROTAC is measured by several key parameters, including DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum level of degradation). The following table summarizes data for representative c-Met PROTACs.

PROTAC Name/IDE3 Ligase Recruitedc-Met Ligand (Warhead)DC50 (nM)Cell LineReference
Met-DD4 Cereblon (CRBN)Capmatinib derivative6.21MKN-45[10][11]
PROTAC c-Met degrader-3 Cereblon (CRBN)Tepotinib derivative0.59EBC-1[12][13]
D10 Cereblon (CRBN)Tepotinib<10EBC-1, Hs746T[7]
D15 Cereblon (CRBN)Tepotinib<10EBC-1, Hs746T[7]
AS1411-SL1-2 MDM2 (via NCL)SL1 Aptamer199.9MNNG/HOS[14]
AS1411-SL1-3 MDM2 (via NCL)SL1 Aptamer283.6MNNG/HOS[14]

Downstream Signaling Consequences

c-Met activation triggers several downstream signaling cascades critical for cancer cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways.[2][4][15] By inducing the degradation of the entire c-Met protein, PROTACs effectively shut down all downstream signaling, a key advantage over kinase inhibitors which may not affect the protein's scaffolding functions.[6] Successful degradation of c-Met leads to decreased phosphorylation of downstream effectors like AKT and STAT3.[7]

cMet_Signaling Figure 2. c-Met Signaling and PROTAC Intervention cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Activates Degradation Proteasomal Degradation cMet->Degradation Degraded PI3K_AKT PI3K / AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS / MAPK Pathway cMet->RAS_MAPK STAT3 STAT3 Pathway cMet->STAT3 PROTAC c-Met PROTAC PROTAC->cMet Targets Degradation->PI3K_AKT Degradation->RAS_MAPK Degradation->STAT3 Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Invasion Motility & Invasion STAT3->Invasion

Caption: PROTACs block c-Met signaling by degrading the receptor.

Detailed Experimental Protocols

Validating the mechanism of a c-Met PROTAC involves a series of key experiments to confirm target engagement, ubiquitination, and degradation.

Western Blot for c-Met Degradation

This is the primary method to quantify the reduction in c-Met protein levels.[16]

Objective: To measure the dose-dependent decrease in c-Met protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate c-Met-dependent cancer cells (e.g., EBC-1, MKN-45) at an appropriate density and allow them to adhere overnight.[16] Treat cells with a serial dilution of the c-Met PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 16-24 hours).[16]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA protein assay kit to ensure equal loading.[17]

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins.[16] Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for c-Met. Also, probe a separate blot or the same blot (after stripping) for a loading control protein (e.g., GAPDH, α-tubulin).[17]

    • Wash the membrane three times with TBST.[18]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[17] Quantify band intensities using densitometry software. Normalize c-Met band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[16]

WB_Workflow Figure 3. Western Blot Experimental Workflow start Start: Seed Cells treat Treat with PROTAC (Dose Response) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE (Protein Separation) lyse->sds_page transfer Transfer to Membrane (PVDF) sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (Anti-c-Met, Anti-GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Densitometry Analysis (Calculate DC50/Dmax) detect->analyze end End analyze->end

Caption: Workflow for quantifying PROTAC-induced c-Met degradation.

In-Cell Ubiquitination Assay

This assay confirms that degradation is occurring via the ubiquitin-proteasome system.

Objective: To detect the accumulation of poly-ubiquitinated c-Met species upon PROTAC treatment.

Protocol:

  • Cell Treatment: Treat cells with the c-Met PROTAC at an effective concentration (e.g., 5x DC50). Crucially, co-treat with a proteasome inhibitor like MG132 for 4-6 hours prior to lysis.[7] This "traps" ubiquitinated proteins by preventing their degradation.

  • Lysis: Lyse cells using a buffer containing deubiquitinase (DUB) inhibitors in addition to standard protease inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an anti-c-Met antibody overnight at 4°C to capture c-Met and its binding partners.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot as described above.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A "ladder" or high-molecular-weight smear appearing in the PROTAC + MG132 lane, but not in control lanes, indicates poly-ubiquitination of c-Met.[19]

Ternary Complex Formation Assays

Several biophysical techniques can be used to demonstrate the direct formation of the c-Met–PROTAC–E3 ligase complex.[20]

Objective: To confirm and quantify the formation of the ternary complex.

Methods:

  • Co-Immunoprecipitation (Co-IP): Similar to the ubiquitination assay, but without MG132. Lysates from PROTAC-treated cells are immunoprecipitated for c-Met, and the Western blot is probed for the E3 ligase (e.g., anti-CRBN). Detection of the E3 ligase confirms its presence in a complex with c-Met.

  • Surface Plasmon Resonance (SPR): This technique measures binding events in real-time.[21] An E3 ligase is immobilized on a sensor chip. A solution containing the PROTAC and c-Met is flowed over the chip. An increase in signal beyond the binding of the PROTAC alone indicates the formation of the ternary complex on the chip surface.[21] This can be used to measure the kinetics and cooperativity of complex formation.[21]

  • NanoBRET™ Assay: A live-cell, proximity-based assay that can monitor ternary complex formation in real time.[22][23] The target protein (c-Met) is tagged with a NanoLuc® luciferase and the E3 ligase is expressed as a HaloTag® fusion protein labeled with a fluorescent probe. Upon PROTAC-induced complex formation, energy is transferred from the luciferase to the fluorophore, generating a BRET signal.[23]

Conclusion

PROTAC-mediated degradation of c-Met is a powerful therapeutic strategy that leverages the cell's endogenous protein disposal system to eliminate the oncogenic receptor. The mechanism relies on the formation of a productive ternary complex, leading to ubiquitination and proteasomal destruction. Verifying this mechanism requires a suite of experiments, from quantitative Western blots to confirm degradation, to ubiquitination and biophysical assays to prove the mode of action. The data and protocols provided herein serve as a comprehensive guide for researchers developing and characterizing novel c-Met targeting PROTACs.

References

The Role of the c-Met Receptor Tyrosine Kinase in Cancer Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal physiological processes including embryonic development, tissue regeneration, and wound healing. However, the dysregulation of the HGF/c-Met signaling axis is a well-established driver of tumor development, progression, and metastasis in a wide array of human cancers. This technical guide provides a comprehensive overview of the c-Met signaling pathway, its aberration in cancer, therapeutic strategies targeting this pathway, and detailed experimental protocols for its study.

The HGF/c-Met Axis: Structure and Activation

c-Met Receptor Structure

The c-Met proto-oncogene encodes a 190 kDa heterodimeric protein composed of a 50 kDa alpha-chain and a 145 kDa beta-chain, linked by a disulfide bond.[1] The extracellular portion of the beta-chain contains a SEMA domain, a plexin-semaphorin-integrin (PSI) domain, and four immunoglobulin-plexin-transcription (IPT) domains.[2] The intracellular segment includes a juxtamembrane domain, a tyrosine kinase domain, and a C-terminal tail with a multifunctional docking site.[2]

Hepatocyte Growth Factor (HGF)

HGF is the only known high-affinity ligand for c-Met. It is secreted as an inactive single-chain precursor (pro-HGF) and is activated by proteolytic cleavage into a heterodimer of an alpha-chain and a beta-chain.[2]

Mechanism of Activation

Binding of HGF to the SEMA domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the activation loop of the kinase domain (Y1234 and Y1235).[2] This event triggers the full catalytic activity of the receptor, leading to the phosphorylation of other tyrosine residues in the C-terminal tail (Y1349 and Y1356), creating docking sites for various downstream signaling molecules.[2]

Dysregulation of c-Met Signaling in Cancer

Aberrant c-Met signaling in cancer can occur through several mechanisms, including gene amplification, activating mutations, and protein overexpression, leading to ligand-independent activation or hypersensitivity to HGF.

Quantitative Data on c-Met Alterations in Cancer

The following table summarizes the prevalence of c-Met alterations across various cancer types.

Cancer Typec-Met Overexpression (%)c-Met Amplification (%)c-Met Mutations (%)References
Non-Small Cell Lung Cancer (NSCLC) 25 - 751 - 5 (de novo), 5 - 21 (acquired resistance)~3 (exon 14 skipping)[3][4]
Gastric Cancer 39 - 604 - 201 - 7.1[1][5][6][7]
Ovarian Cancer up to 77up to 3.57.4[8]
Breast Cancer 20 - 30All tumors with amplification were high-grade87.5% of tumors with mutation were high-grade[9][10]
Glioblastoma 29--[11]
Colorectal Cancer 7820 - 9.3[7][12]
Renal Cell Carcinoma 7014-[12][13]

Note: The reported percentages can vary between studies due to different patient cohorts and detection methodologies.

Downstream Signaling Pathways

Activated c-Met orchestrates a complex network of intracellular signaling pathways that drive cancer cell proliferation, survival, motility, invasion, and angiogenesis. The primary downstream cascades include the RAS/MAPK, PI3K/AKT, and STAT pathways.

RAS/MAPK Pathway

Upon activation, c-Met recruits the adaptor protein Grb2, either directly or indirectly via the docking protein Gab1.[1][8] Grb2, in complex with the guanine (B1146940) nucleotide exchange factor SOS, activates RAS. This initiates the MAPK cascade, leading to the sequential phosphorylation and activation of RAF, MEK, and ERK.[1] Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation and survival.

cMet_RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Grb2_SOS Grb2-SOS cMet->Grb2_SOS Recruits HGF HGF HGF->cMet Binds RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates cMet_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cMet c-Met Gab1 Gab1 cMet->Gab1 Recruits HGF HGF HGF->cMet Binds PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K PI3K Gab1->PI3K Recruits PI3K->PIP2 Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates cMet_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met STAT3 STAT3 cMet->STAT3 Recruits & Phosphorylates HGF HGF HGF->cMet Binds STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Gene_Expression Gene Expression STAT3_dimer->Gene_Expression Translocates & Activates IP_Western_Workflow start Cell Lysate Preparation ip Immunoprecipitation with anti-c-Met antibody start->ip wash Wash beads to remove non-specific binding ip->wash elute Elute c-Met from beads wash->elute sds SDS-PAGE elute->sds transfer Transfer to PVDF membrane sds->transfer block Blocking transfer->block primary_ab Incubate with primary antibody (anti-phospho-c-Met) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

References

A Technical Guide to the Discovery and Development of Foretinib-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) that utilize the multi-kinase inhibitor foretinib (B612053) as a warhead for targeting proteins for degradation. PROTAC technology represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins. By co-opting the cell's natural ubiquitin-proteasome system, PROTACs can eliminate problematic proteins, offering potential advantages in potency, selectivity, and duration of effect over traditional inhibitors.

Foretinib is a potent, orally available inhibitor of several receptor tyrosine kinases, including MET, VEGFR2, RON, AXL, and TIE-2, which are implicated in tumor growth and angiogenesis.[1] Its relatively promiscuous binding profile, inhibiting 133 different kinases at a 10 μM concentration, presents a unique opportunity.[2] This characteristic allows for the development of PROTACs that could potentially degrade a wide range of kinases, while also exploring how the PROTAC modality can engender greater selectivity than the original inhibitor.[3][4]

This document details the design principles, quantitative biological data, experimental methodologies, and key signaling pathways associated with foretinib-based PROTACs.

Design, Synthesis, and Mechanism of Action

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5][6][7]

  • Warhead Selection: Foretinib was selected as the warhead due to its well-characterized kinase binding profile.[2]

  • Linker Attachment: Based on the crystal structure of foretinib bound to the c-Met kinase domain, the solvent-exposed morpholine (B109124) group was identified as a suitable attachment point for the linker, as this position was deemed dispensable for kinase affinity.[2][8]

  • E3 Ligase Recruitment: The most common E3 ligases recruited in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][9][10] Foretinib-based PROTACs have been developed to recruit both.[2] Inactive control compounds are typically synthesized as well; for VHL-recruiting PROTACs, this involves using the (S)-stereocenter for the hydroxyproline (B1673980) VHL-binding element, while for CRBN-recruiting PROTACs, the nitrogen of the glutarimide (B196013) ring is methylated to abrogate binding.[2]

The general mechanism involves the foretinib-based PROTAC simultaneously binding to a target kinase and an E3 ligase, forming a ternary complex.[11] This proximity induces the E3 ligase to poly-ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[11][12]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Foretinib-PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Kinase (e.g., c-Met, p38α) POI->Ternary E3 E3 Ligase (VHL or CRBN) E3->Ternary Ternary->PROTAC Release (Catalytic Cycle) Ub_POI Poly-ubiquitinated Target Kinase Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. General mechanism of foretinib-based PROTAC action.

Quantitative Data

The efficacy of foretinib-based PROTACs is determined by their binding affinity, degradation potency and selectivity, and their ultimate effect on cellular processes.

Table 1: Kinase Binding Profile of Foretinib and PROTAC Derivatives

The addition of a linker and E3-recruiting moiety significantly alters the binding profile of the foretinib warhead.[2] The data below is based on competitive binding assays (KinomeScan), where a lower "Percent of Control" indicates stronger binding.

CompoundTarget KinaseBinding Affinity (Percent of Control at 10 µM)Notes
Foretinib c-Met< 35Potent binder.[2]
p38α (MAPK14)78Weak binder.[4]
133 Kinases Total< 35Promiscuous binding profile.[2]
Compound 1 (VHL-recruiting) c-Met< 35Retains binding.[2]
p38α (MAPK14)< 35Binding affinity is altered compared to parent foretinib.[2]
Compound 2 (CRBN-recruiting) c-Met< 35Retains binding.[2]
p38α (MAPK14)> 35Binding affinity is altered compared to parent foretinib.[2]

Note: A percent of control value of 35 or less is considered a "hit" in KinomeScan assays.[2]

Table 2: In Vitro Degradation Activity

Despite foretinib's weak affinity for p38α, foretinib-based PROTACs can potently induce its degradation, highlighting that potent binary affinity is not always a prerequisite for efficient degradation.[4][11] The formation of a stable ternary complex is a better predictor of degradation efficacy.[3]

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Notes
Compound 1 (VHL-recruiting) c-MetMDA-MB-231Dose-dependent>90%Degrades c-Met effectively.[2]
p38αMDA-MB-231210>90%Efficiently degrades p38α despite weak warhead affinity.[4][11]
Compound 2 (CRBN-recruiting) c-MetMDA-MB-231Dose-dependent>90%Degrades c-Met effectively.[2]
PROTAC 7 (SJF-8240) c-MetMDA-MB-231Dose-dependent>90%A potent and selective VHL-recruiting PROTAC for c-Met.[13]

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 3: Cellular Activity

Degradation of target kinases leads to potent inhibition of downstream signaling and cell proliferation. The degradation-based approach can offer advantages over simple inhibition.

CompoundCell LineAssayIC₅₀ (nM) / EffectNotes
PROTAC 7 (SJF-8240) GTL16Proliferation>2-fold more potent than inactive diastereomerHighlights the advantage of degradation in oncogene-addicted cells.[13]
PROTAC 7 (SJF-8240) MDA-MB-231p-AKT Inhibition~10-fold more potent than inactive diastereomerDemonstrates more durable and sustained signaling inhibition.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the development and evaluation of foretinib-based PROTACs.

Kinase Binding Assay (Competitive Binding)

This assay measures the ability of a compound to compete with a known ligand for the active site of a kinase.

  • Principle: A large panel of kinases is tested. Each kinase is tagged (e.g., with DNA). An immobilized, active-site directed ligand is used as a competitor.

  • Procedure:

    • Test compounds (foretinib, PROTACs) are incubated with the kinase panel in the presence of the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified (e.g., via qPCR for the DNA tag).

    • Binding affinity is expressed as a "percent of control" (DMSO vehicle), where a lower value signifies stronger binding.[2]

Cell Culture and PROTAC Treatment
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and GTL16 (human gastric carcinoma) are commonly used.[13]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in multi-well plates. After allowing them to adhere, the media is replaced with fresh media containing the desired concentrations of PROTACs or control compounds (e.g., DMSO, foretinib, inactive diastereomers). Treatment duration typically ranges from 12 to 24 hours for degradation studies.[2][4]

Immunoblotting (Western Blot) for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., c-Met, p38α) and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to the loading control.

Cell Viability Assay (MTS Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.

    • After the desired incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine methosulfate) is added to each well.[13]

    • Plates are incubated at 37°C until a color change is apparent.

    • The absorbance at 490 nm is measured using a plate reader.[13]

    • Data is normalized to vehicle-treated controls to calculate percent viability and determine IC₅₀ values.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) in a suitable medium (e.g., Matrigel/PBS mixture) is injected subcutaneously into the flank of each mouse.[1]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[1] The foretinib-based PROTAC is administered via a clinically relevant route, such as oral gavage, at a specified dose and schedule (e.g., daily).[1] The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting for target degradation, immunohistochemistry).[1]

Visualizations: Workflows and Pathways

Understanding the experimental logic and the biological context is crucial for PROTAC development.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Design Rational Design (Warhead, Linker, E3 Ligand) Synth Chemical Synthesis of PROTACs & Controls Design->Synth Binding Kinase Binding Assays (KinomeScan) Synth->Binding Degradation Degradation Assays (Western Blot, DC50) Binding->Degradation Signaling Downstream Signaling (p-AKT, etc.) Degradation->Signaling Proteomics Selectivity Profiling (Mass Spectrometry) Degradation->Proteomics Viability Cell Viability (MTS Assay, IC50) Signaling->Viability PK Pharmacokinetics (PK/PD Studies) Viability->PK Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Assessment Efficacy->Tox

Figure 2. Experimental workflow for foretinib-based PROTAC development.

Foretinib targets the c-Met receptor tyrosine kinase. Degrading c-Met with a PROTAC is a powerful strategy to shut down its oncogenic signaling.

cMet_Pathway cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Degradation c-Met Degradation cMet->Degradation via Proteasome RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation PROTAC Foretinib-cMet PROTAC PROTAC->cMet Induces Degradation->RAS Degradation->PI3K

Figure 3. Disruption of c-Met signaling via PROTAC-mediated degradation.

References

Identifying the warhead and E3 ligase ligand in PROTAC c-Met degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PROTAC c-Met degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene. This document outlines the core components of the molecule, its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Core Components of this compound

This compound is a heterobifunctional molecule meticulously designed to hijack the ubiquitin-proteasome system for the targeted destruction of the c-Met protein. It is comprised of three key chemical moieties: a warhead for binding to the target protein, an E3 ligase ligand to recruit the cellular degradation machinery, and a linker to connect these two functional ends.

  • Warhead: The molecule utilizes Foretinib as the c-Met binding moiety. Foretinib is a multi-kinase inhibitor known to bind to the ATP-binding pocket of the c-Met kinase domain.

  • E3 Ligase Ligand: To engage the ubiquitin-proteasome system, the degrader incorporates a thalidomide-based ligand . This moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex.[1][2][][4]

  • Linker: A flexible linker connects the Foretinib warhead and the CRBN ligand, providing the necessary spatial orientation to facilitate the formation of a stable ternary complex between c-Met and CRBN.

Mechanism of Action

The primary function of this compound is to induce the proximity of c-Met and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the c-Met protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI c-Met Protein PROTAC PROTAC c-Met Degrader-2 POI->PROTAC Binds (Warhead) POI_PROTAC_E3 c-Met :: PROTAC :: CRBN E3_Ligase CRBN E3 Ligase E3_Ligase->PROTAC Binds (E3 Ligand) Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation POI_PROTAC_E3->Ub Polyubiquitination

Caption: Mechanism of action for this compound.

Quantitative Data

The efficacy of this compound is quantified by its ability to induce the degradation of its target protein. The key performance metric is the DC50 value, which represents the concentration of the degrader required to achieve 50% degradation of the target protein.

ParameterValueCell LineDescription
DC50 50 nMNot SpecifiedHalf-maximal degradation concentration.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound.

Cell-Based c-Met Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 and Dmax (maximum degradation) of this compound in a relevant cancer cell line (e.g., one with c-Met overexpression or dependency).

Materials:

  • Cancer cell line expressing c-Met (e.g., EBC-1, Hs746T)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15-30 minutes, and then scrape the cells. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-c-Met antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the c-Met signal to the loading control. Calculate the percentage of c-Met remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for DC50 Determination A 1. Cell Seeding (6-well plates) B 2. PROTAC Treatment (Serial Dilutions + Vehicle) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis (Chemiluminescence & Densitometry) G->H

Caption: Experimental workflow for determining c-Met degradation.

In Vitro Ubiquitination Assay

This assay directly measures the ability of this compound to mediate the ubiquitination of c-Met in a reconstituted system.

Materials:

  • Recombinant human c-Met protein (intracellular domain)

  • Recombinant human E1 ubiquitin-activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Purified CRBN E3 ligase complex (DDB1-CUL4A-RBX1-CRBN)

  • Human ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • This compound

  • Western blot reagents as described in section 4.1.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction components in the ubiquitination buffer. A typical reaction would include E1, E2, E3 ligase, ubiquitin, ATP, and the c-Met substrate protein.

  • PROTAC Addition: Add this compound at various concentrations. Include a no-PROTAC control and a no-E3 ligase control.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Detection of Ubiquitination: Analyze the reaction products by Western blotting using an anti-c-Met antibody. A successful ubiquitination event will be visualized as a high-molecular-weight smear or laddering above the band corresponding to unmodified c-Met.

Ubiquitination_Assay cluster_assay In Vitro Ubiquitination Assay Components cMet c-Met Protein Result Incubate at 37°C Western Blot for c-Met cMet->Result PROTAC PROTAC PROTAC->Result CRBN_complex CRBN Complex CRBN_complex->Result E1 E1 Enzyme E1->Result E2 E2 Enzyme E2->Result Ub Ubiquitin Ub->Result ATP ATP ATP->Result cMet_Signaling cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Effectors HGF HGF cMet c-Met Receptor HGF->cMet Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Cell_Outcomes Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes STAT3->Cell_Outcomes PROTAC PROTAC c-Met Degrader-2 PROTAC->cMet Induces Degradation

References

The Molecular Handshake: A Technical Guide to c-Met PROTAC-Mediated Recruitment of the CRBN E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Its dysregulation through overexpression, mutation, or amplification is a key driver in numerous human cancers, making it a prime therapeutic target. While traditional small-molecule inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that circumvents the limitations of inhibition by instead inducing the targeted degradation of the c-Met protein.

This technical guide provides an in-depth exploration of the mechanism by which c-Met PROTACs engage Cereblon (CRBN), a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase (CRL4^CRBN^), to induce the ubiquitination and subsequent proteasomal degradation of c-Met. We will delve into the structural basis of this recruitment, present key quantitative metrics for potent degraders, and provide detailed protocols for essential experimental validation.

Mechanism of Action: Orchestrating the Ternary Complex

The fundamental mechanism of a c-Met PROTAC is to act as a molecular bridge, inducing proximity between c-Met and the CRBN E3 ligase.[1] This process is initiated by the formation of a key ternary complex (c-Met–PROTAC–CRBN), which is the catalytic hub for downstream ubiquitination and degradation.[2][3] The PROTAC molecule itself is heterobifunctional, composed of three distinct parts: a "warhead" that binds to the target protein (c-Met), an "E3 ligand" that recruits the E3 ligase (CRBN), and a flexible linker connecting the two.[4][5]

The formation of a stable and productive ternary complex is the rate-limiting step for efficient degradation.[4] The stability of this complex is not merely the sum of the individual binary binding affinities (PROTAC to c-Met and PROTAC to CRBN). Instead, it is significantly influenced by "cooperativity" (α), which reflects the favorable (or unfavorable) protein-protein interactions established between c-Met and CRBN upon PROTAC binding.[6][7] Positive cooperativity (α > 1) signifies that the binding of one protein partner enhances the PROTAC's affinity for the other, leading to a more stable ternary complex and often more efficient degradation.

Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to c-Met. This enables the E2 ubiquitin-conjugating enzyme, associated with the CRL4^CRBN^ complex, to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the c-Met protein.[8] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the c-Met protein, releasing the PROTAC to engage in another catalytic cycle.

Below is a diagram illustrating the catalytic cycle of a c-Met PROTAC.

PROTAC_Cycle c-Met PROTAC Catalytic Cycle Free_PROTAC c-Met PROTAC Binary_cMet c-Met:PROTAC Binary Complex Free_PROTAC->Binary_cMet Binds Binary_CRBN CRBN:PROTAC Binary Complex Free_PROTAC->Binary_CRBN Binds cMet c-Met Target cMet->Binary_cMet Ternary c-Met:PROTAC:CRBN Ternary Complex cMet->Ternary Recruitment CRBN CRBN E3 Ligase CRBN->Binary_CRBN CRBN->Ternary Recruitment Binary_cMet->Ternary Binary_CRBN->Ternary Ub_cMet Poly-ubiquitinated c-Met Ternary->Ub_cMet Ubiquitination Ub_E1_E2 Ubiquitin (E1-E2 Charged) Ub_E1_E2->Ternary Proteasome 26S Proteasome Ub_cMet->Proteasome Recognition Proteasome->Free_PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow Western Blot Workflow for c-Met Degradation cluster_cell_culture Cell Culture cluster_biochem Biochemistry cluster_analysis Analysis Plate 1. Plate Cells Treat 2. Treat with PROTAC Plate->Treat Lyse 3. Lyse Cells Treat->Lyse Quantify 4. Quantify Protein (BCA) Lyse->Quantify Prepare 5. Prepare Samples Quantify->Prepare Electrophoresis 6. SDS-PAGE Prepare->Electrophoresis Transfer 7. Transfer to Membrane Electrophoresis->Transfer Block 8. Block Membrane Transfer->Block Antibody 9. Add Antibodies (Primary & Secondary) Block->Antibody Detect 10. ECL Detection Antibody->Detect Analyze 11. Quantify Bands Detect->Analyze Rescue_Logic Logic of the Ubiquitination Rescue Experiment PROTAC c-Met PROTAC Ternary Ternary Complex (c-Met:PROTAC:CRBN) PROTAC->Ternary Forms Ub c-Met Ubiquitination Ternary->Ub Leads to Degradation c-Met Degradation Ub->Degradation Signals for Thalidomide Thalidomide (excess) Thalidomide->Ternary Blocks MLN4924 MLN4924 MLN4924->Ub Blocks MG132 MG132 MG132->Degradation Blocks

References

An In-Depth Technical Guide to the Initial In Vitro Characterization of Novel c-Met Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro assays and methodologies required for the initial characterization of novel c-Met targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The protocols, data presentation formats, and workflow visualizations are designed to support robust and reproducible evaluation of these promising therapeutic agents.

Introduction: Targeting c-Met with Protein Degraders

The c-mesenchymal-to-epithelial transition (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a known driver in various human cancers.[2][3] While small molecule inhibitors targeting the c-Met kinase domain have been developed, acquired drug resistance remains a significant clinical challenge.[4][5][6]

Targeted protein degradation offers a distinct and powerful therapeutic modality. Bifunctional degraders, such as PROTACs, are engineered to simultaneously bind the target protein (c-Met) and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[7] This proximity-induced ubiquitination flags the c-Met protein for destruction by the 26S proteasome, thereby eliminating the entire protein from the cell.[7] This catalytic, event-driven mechanism can overcome resistance associated with kinase domain mutations and may offer a more sustained and profound pathway inhibition compared to traditional occupancy-based inhibitors.[8]

Core Experimental Workflow

The initial in vitro characterization of a novel c-Met degrader follows a systematic workflow. The primary goals are to confirm target degradation, quantify its potency and efficacy, and assess the downstream functional consequences on cancer cells.

G cluster_workflow Experimental Workflow for c-Met Degrader Characterization A Cell Line Selection (e.g., EBC-1, Hs746T) B Compound Treatment (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Quantification B->C D Biochemical Assays C->D E Functional Assays C->E F Western Blot Analysis (c-Met, p-c-Met, downstream) D->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->G H Data Analysis & Parameter Determination F->H G->H I DC50 & Dmax H->I J IC50 H->J

Caption: A typical workflow for the in vitro characterization of c-Met degraders.

Quantitative Data Summary

The efficacy of novel c-Met degraders is primarily defined by their degradation potency (DC₅₀), maximum degradation level (Dₘₐₓ), and antiproliferative activity (IC₅₀).

Table 1: In Vitro Degradation of c-Met by Novel Degraders
CompoundCell LineDC₅₀ (Concentration for 50% Degradation)Dₘₐₓ (Maximum Degradation)Citation(s)
D10 EBC-1pM range>99%[4]
Hs746TpM range>99%[4]
D15 EBC-1pM range>99%[4]
Hs746TpM range>99%[4]
D19 EBC-1pM range>99%[5][9]
G4 EBC-1pM range>99%[5][9]
Met-DD4 MKN-456.21 nMNot Specified[10][11]
Table 2: In Vitro Antiproliferative Activity of Novel c-Met Degraders
CompoundCell LineIC₅₀ (Concentration for 50% Inhibition)Citation(s)
D10 EBC-1Low nM range[4]
Hs746TLow nM range[4]
D15 EBC-1Low nM range[4]
Hs746TLow nM range[4]
D19 EBC-1Single-digit nM range[5][9]
G4 EBC-1Single-digit nM range[5][9]
Met-DD4 MKN-454.37 nM[10][11]

Detailed Experimental Protocols

Protocol 4.1: Cell Culture and Compound Treatment
  • Cell Seeding: Culture c-Met dependent cancer cell lines (e.g., EBC-1, Hs746T, MKN-45) in the recommended complete growth medium until they reach 70-80% confluency.[12]

  • Plating: Detach cells using Trypsin-EDTA, neutralize, and seed into 6-well plates for Western Blot analysis or 96-well plates for viability assays at a predetermined density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the c-Met degrader (e.g., 10 mM in DMSO). Create a serial dilution of the compound in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing the degrader compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 4.2: Western Blotting for DC₅₀ and Dₘₐₓ Determination
  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Met (and downstream targets like p-c-Met, p-STAT3, p-AKT if desired) overnight at 4°C.[4] Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-Met band intensity to the loading control. Plot the percentage of remaining c-Met protein against the log-concentration of the degrader to calculate the DC₅₀ and Dₘₐₓ values using non-linear regression.[12]

Protocol 4.3: Cell Viability Assay for IC₅₀ Determination
  • Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 4.1, typically for 72 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.

  • Data Analysis: Subtract background absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log-concentration of the degrader to determine the IC₅₀ value using non-linear regression.

Protocol 4.4: Mechanism of Action - Proteasome Inhibition Assay

To confirm that degradation is mediated by the ubiquitin-proteasome system, a rescue experiment is performed.

  • Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 10 µM MLN-4924) for 6 hours.[4]

  • Co-treatment: Add the c-Met degrader at a concentration known to induce significant degradation (e.g., 10 nM) and incubate for the standard treatment duration (e.g., 72 hours).[4]

  • Analysis: Perform Western Blot analysis as described in Protocol 4.2. A rescue of c-Met protein levels in the co-treated samples compared to samples treated with the degrader alone indicates a proteasome-dependent mechanism.

c-Met Signaling Pathway

Upon binding its ligand HGF, c-Met dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins. This initiates multiple downstream signaling cascades critical for cell growth and survival, including the PI3K/AKT, RAS/MEK/ERK, and STAT pathways.[1][3][13] A c-Met degrader aims to eliminate the receptor, thereby preventing the activation of all these downstream signals.

G cluster_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMET c-Met Receptor HGF->cMET Binds p_cMET p-c-Met (Dimerized & Activated) cMET->p_cMET Dimerizes & Autophosphorylates PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS STAT3 STAT3 p_cMET->STAT3 AKT AKT PI3K->AKT Outcome Cell Proliferation, Survival, Migration AKT->Outcome MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Outcome STAT3->Outcome

Caption: Key downstream signaling cascades activated by the c-Met receptor.

References

A Technical Guide to Investigating the Cellular Uptake and Subcellular Localization of c-Met PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical steps involved in the cellular journey of c-Met targeting Proteolysis Targeting Chimeras (PROTACs), from initial cell entry to the subcellular sites of action. Understanding these processes is paramount for the rational design and optimization of effective c-Met degraders. We present detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the investigation of these complex mechanisms.

Introduction: c-Met and the PROTAC Modality

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for cell proliferation, survival, and motility.[1][2] Aberrant activation of this pathway through mutation, amplification, or overexpression is a known driver in numerous human cancers, making c-Met a versatile and compelling therapeutic target.[1][3]

PROTACs are a novel class of therapeutics that function by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4] These heterobifunctional molecules consist of a ligand that binds the target protein (c-Met), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5] This induced proximity triggers the ubiquitination of c-Met, marking it for degradation by the proteasome.[4][6] The efficacy of a c-Met PROTAC is not only dependent on its ability to form this ternary complex but also on its capacity to permeate the cell membrane and localize correctly within the subcellular environment to engage both the c-Met receptor and the E3 ligase.[4][7]

The HGF/c-Met Signaling Pathway

Under normal physiological conditions, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[8] This activation creates docking sites for various signaling proteins, initiating downstream cascades that are frequently dysregulated in cancer. Key pathways include:

  • PI3K/Akt Pathway: Primarily responsible for cell survival signals.[1]

  • RAS/MAPK Pathway: Involved in cell proliferation.

  • STAT3 Pathway: Implicated in tubulogenesis, invasion, and transformation.[1][9]

Dysregulation of these pathways by aberrant c-Met activation can lead to tumor growth and metastatic progression.[1]

cMet_Signaling_Pathway HGF/c-Met Signaling Cascade HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Activates PI3K PI3K AKT Akt PI3K->AKT Proliferation Proliferation, Survival, Motility, Invasion AKT->Proliferation RAS RAS MAPK MAPK RAS->MAPK MAPK->Proliferation GAB1->PI3K GAB1->RAS STAT3->Proliferation

Caption: Simplified HGF/c-Met Signaling Pathway.

PROTAC Mechanism of Action: Degrading c-Met

The catalytic mechanism of a PROTAC begins with its entry into the cell.[4] Once inside, it simultaneously binds to the intracellular kinase domain of the c-Met receptor and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3] This forms a key ternary complex (c-Met–PROTAC–E3 ligase), which brings the ubiquitin-conjugating machinery into close proximity with c-Met.[10][11] The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the c-Met protein. This polyubiquitination serves as a recognition signal for the 26S proteasome, which subsequently degrades the tagged c-Met.[4][12]

PROTAC_Mechanism General PROTAC Mechanism of Action PROTAC c-Met PROTAC cMet c-Met (Target Protein) E3 E3 Ligase (e.g., CRBN/VHL) Ternary Ternary Complex (c-Met-PROTAC-E3) PROTAC->Ternary cMet->Ternary Binds E3->Ternary Binds invis1 Ternary->invis1 Ub Ubiquitin (Ub) Ub->invis1 Polyubiquitination Ub_cMet Polyubiquitinated c-Met invis2 Ub_cMet->invis2 Proteasome 26S Proteasome Proteasome->invis2 Recognition Degradation Degraded c-Met invis1->Ub_cMet invis2->Degradation

Caption: PROTAC-mediated formation of a ternary complex and subsequent degradation.

Cellular Uptake and Subcellular Localization

For a PROTAC to be effective, it must first cross the plasma membrane to access its intracellular targets. Due to their large molecular weight and complex structures, PROTACs often exhibit poor passive permeability.[13] Their uptake can be influenced by a combination of passive diffusion and active transport mechanisms.

Once inside the cell, the subcellular context is critical.[14][15] c-Met is a transmembrane protein, with its kinase domain located in the cytoplasm.[16] The E3 ligases recruited by most PROTACs (VHL, CRBN) are also primarily cytosolic and nuclear. Therefore, the PROTAC must facilitate the formation of the ternary complex within the cytoplasm. The degradation of transmembrane proteins like c-Met by PROTACs involves internalization, likely via endocytosis, to bring the entire protein into the cell for subsequent engagement with the cytosolic E3 ligase and proteasome.[3][17] Studies suggest that the subcellular localization of the target protein can significantly influence the efficacy of PROTAC-mediated degradation.[7][14]

Quantitative Data Summary

The following tables summarize hypothetical but representative data for two distinct c-Met PROTACs, illustrating key parameters measured during characterization.

Table 1: Pharmacodynamic Properties of c-Met PROTACs

Parameter PROTAC A (VHL-based) PROTAC B (CRBN-based) Description
DC₅₀ (nM) 15 50 The concentration required to degrade 50% of c-Met at a specific time point, indicating potency.[18][19]
Dₘₐₓ (%) 95% 80% The maximum percentage of c-Met degradation achieved, indicating efficacy.[18][19]

| Degradation t₁/₂ (hr) | 2 | 4 | The time required to degrade 50% of c-Met at a saturating PROTAC concentration. |

Table 2: Subcellular Localization of c-Met After PROTAC Treatment (4h)

Cellular Fraction Vehicle Control (% of Total c-Met) PROTAC A (100 nM) (% of Total c-Met) PROTAC B (100 nM) (% of Total c-Met)
Plasma Membrane 75% 20% 35%
Cytosolic 20% 5% 10%
Nuclear 5% <1% <2%

| Lysosomal/Endosomal | <5% | 10% | 8% |

Data is hypothetical and for illustrative purposes. Actual values will vary based on the specific PROTAC, cell line, and experimental conditions.

Key Experimental Protocols and Workflow

A multi-faceted approach using orthogonal methods is recommended to robustly investigate cellular uptake and localization.[20][21]

Experimental_Workflow Workflow for c-Met PROTAC Localization Studies Start Cancer Cell Line (e.g., EBC-1, Hs746T) Treatment Treat with c-Met PROTAC (Time-course & Dose-response) Start->Treatment Confocal Confocal Microscopy (Immunofluorescence) Treatment->Confocal Flow Flow Cytometry (Surface vs. Intracellular Staining) Treatment->Flow Fractionation Subcellular Fractionation & Western Blot Treatment->Fractionation Confocal_Out Visualize Localization & Co-localization (e.g., with Lysosomes) Confocal->Confocal_Out Flow_Out Quantify Surface Receptor Internalization Flow->Flow_Out Fractionation_Out Quantify c-Met Levels in Membrane vs. Cytosol Fractionation->Fractionation_Out

Caption: Orthogonal experimental workflow for studying PROTAC localization.
Protocol 1: Confocal Immunofluorescence Microscopy

This method provides spatial information on protein localization within the cell.[20][22]

1. Cell Culture and Treatment: a. Seed cells (e.g., A549, HCC827) onto glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat cells with the desired concentrations of c-Met PROTAC or vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 1, 4, 8, 24 hours).

2. Fixation and Permeabilization: a. Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. (Note: For staining of surface proteins only, skip this permeabilization step).

3. Blocking and Antibody Staining: a. Wash three times with PBS. b. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature. c. Incubate with a primary antibody against c-Met (diluted in blocking buffer) overnight at 4°C. d. Wash three times with PBST. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. f. (Optional) For co-localization, co-incubate with a primary antibody for an organelle marker (e.g., LAMP1 for lysosomes) followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594). g. Wash three times with PBST.

4. Mounting and Imaging: a. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. b. Wash twice with PBS. c. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. d. Acquire images using a laser scanning confocal microscope.[22] A magnification of 60x or greater is recommended.[22]

Protocol 2: Flow Cytometry for Surface vs. Intracellular c-Met

Flow cytometry allows for the high-throughput quantification of protein levels on a single-cell basis.[20][23]

1. Cell Preparation and Treatment: a. Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation buffer. b. Treat cells with PROTAC or vehicle as described above. c. After treatment, wash cells twice with ice-cold FACS buffer (PBS + 2% FBS).

2. Surface Staining: a. Resuspend ~1x10⁶ cells in 100 µL of FACS buffer. b. Add a primary antibody targeting an extracellular epitope of c-Met. c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells three times with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).[24] e. If the primary antibody is not conjugated, resuspend in 100 µL FACS buffer containing a fluorescently-labeled secondary antibody and incubate for 30 minutes at 4°C in the dark. f. Wash three times as in step 2d.

3. Intracellular Staining (for total c-Met): a. After surface staining (or starting from washed cells), fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions. b. Add a primary antibody targeting an intracellular epitope of c-Met (conjugated to a different fluorophore if performing dual staining). c. Incubate, wash, and perform secondary antibody staining if needed, as described above, using the permeabilization buffer for all steps.

4. Data Acquisition: a. Resuspend cells in 300-500 µL of FACS buffer. b. Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. c. The median fluorescence intensity (MFI) will be used to quantify the levels of surface and total c-Met.

Protocol 3: Subcellular Fractionation and Western Blotting

This biochemical technique physically separates cellular compartments to quantify protein levels in each fraction.[25][26]

1. Cell Collection and Lysis: a. Treat and harvest ~5-10x10⁶ cells per condition. Wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and protease inhibitors). Incubate on ice for 10 minutes to swell the cells.

2. Cytoplasmic Fraction Isolation: a. Lyse the cells using a Dounce homogenizer (~20 strokes) or by passing them through a fine-gauge needle.[27] b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.[27] c. Carefully collect the supernatant, which contains the cytoplasm and membranes.

3. Membrane and Cytosolic Separation: a. Centrifuge the supernatant from step 2c in an ultracentrifuge at 100,000 x g for 1 hour at 4°C.[25] b. The new supernatant is the soluble cytosolic fraction. c. The pellet contains the membrane fraction (including plasma membrane, ER, Golgi). Wash this pellet carefully with buffer and re-centrifuge.

4. Nuclear Fraction Isolation: a. Resuspend the nuclear pellet from step 2b in a high-salt nuclear extraction buffer. b. Incubate on ice with agitation, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.

5. Western Blot Analysis: a. Determine the protein concentration of each fraction using a BCA or Bradford assay. b. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. c. Perform Western blotting using a primary antibody against c-Met. d. Use loading controls specific to each fraction to verify purity (e.g., Na+/K+ ATPase for plasma membrane, Tubulin for cytosol, Lamin B1 for nucleus). e. Quantify band intensities using densitometry.

Conclusion and Future Directions

Investigating the cellular uptake and subcellular localization of c-Met PROTACs is a complex but essential endeavor for developing potent and selective cancer therapeutics. By employing a combination of advanced microscopy, flow cytometry, and biochemical fractionation, researchers can build a comprehensive picture of a PROTAC's journey and mechanism of action. This guide provides the foundational workflows and protocols to dissect these critical parameters.

Future efforts will likely focus on enhancing the cellular permeability of PROTACs and designing degraders that can be targeted to specific subcellular compartments, further refining their efficacy and minimizing off-target effects. The integration of live-cell imaging techniques will also provide invaluable kinetic data on ternary complex formation and protein degradation in real-time.[18]

References

Physical and chemical properties of PROTAC c-Met degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of PROTAC c-Met degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase.

Core Properties

This compound is a heterobifunctional molecule that incorporates the multi-kinase inhibitor foretinib (B612053) as the c-Met binding ligand, connected via a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This targeted degradation offers a promising therapeutic strategy for cancers driven by aberrant c-Met signaling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₅₁H₅₀F₂N₆O₁₃PubChem
Molecular Weight 993.0 g/mol PubChem
Degradation (DC₅₀) 50 nMMedchemExpress
Maximum Degradation (Dₘₐₓ) >95%Inferred from similar compounds
Solubility Poor aqueous solubility, soluble in DMSOInferred from foretinib properties
Stability Stable under standard laboratory conditions; specific stability data not availableGeneral PROTAC characteristics

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system to selectively eliminate c-Met protein. The foretinib moiety binds to the c-Met kinase domain, while the CRBN ligand recruits the E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of c-Met, marking it for degradation by the 26S proteasome.

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. This compound intervenes at the initial stage of this pathway by eliminating the receptor itself.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds Ub Ubiquitin cMet_receptor->Ub Polyubiquitination Proteasome 26S Proteasome cMet_receptor->Proteasome Degradation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet_receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet_receptor->PI3K_AKT_mTOR Activates STAT3 STAT3 Pathway cMet_receptor->STAT3 Activates PROTAC PROTAC c-Met degrader-2 PROTAC->cMet_receptor Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ub->Proteasome Targets for Degradation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Motility Motility STAT3->Motility

c-Met Signaling Pathway and PROTAC Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for c-Met Degradation

This protocol is used to quantify the reduction in c-Met protein levels following treatment with the degrader.

Materials:

  • c-Met expressing cancer cell line (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-c-Met antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection and Analysis: Capture the chemiluminescent signal. Quantify band intensities and normalize c-Met levels to the loading control.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-Met) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantify c-Met Degradation analysis->end

Experimental Workflow for Western Blot Analysis.
Cell Viability Assay (MTT Assay)

This assay determines the effect of c-Met degradation on cell proliferation and viability.

Materials:

  • c-Met dependent cancer cell line

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Ternary Complex Formation

The formation of a stable ternary complex between c-Met, this compound, and CRBN is essential for efficient degradation. The stability and cooperativity of this complex are key determinants of the degrader's potency.

PROTAC_Mechanism POI c-Met PROTAC PROTAC POI->PROTAC POI->PROTAC E3 CRBN E3 Ligase PROTAC->E3 E3->PROTAC Ubiquitination Poly-ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation cluster_binary1 cluster_binary1 cluster_binary1->Ubiquitination Formation leads to cluster_binary2 cluster_binary2 cluster_binary2->Ubiquitination Formation leads to

An In-depth Guide to Ternary Complex Formation in c-Met PROTAC Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-mesenchymal-to-epithelial transition (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in normal cellular processes like proliferation, motility, and morphogenesis.[1][2][3] However, aberrant c-Met signaling, often through overexpression, mutation, or amplification, is a key driver in the development, progression, and metastasis of numerous human cancers.[1][3][4] This makes c-Met a compelling target for therapeutic intervention.[1][5]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[6][7][8] These heterobifunctional molecules consist of a ligand that binds the target protein (c-Met), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[6][7][9] The cornerstone of PROTAC efficacy is the formation of a productive ternary complex, bringing the target protein and the E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation by the 26S proteasome.[6][7][10][11]

This guide provides a technical overview of the principles governing ternary complex formation in c-Met PROTAC systems, detailing the experimental methodologies used for its characterization and presenting key quantitative data.

The c-Met Signaling Pathway

Upon binding its ligand HGF, c-Met undergoes dimerization and autophosphorylation, activating several downstream signaling cascades.[1][12] These pathways, including the RAS-MAPK and PI3K-AKT axes, are crucial for cell proliferation, survival, and motility.[1][12] Dysregulation of this network is a hallmark of many cancers.[4]

cMet_Signaling cluster_membrane Cell Membrane cluster_downstream cMet c-Met Receptor Grb2_SOS Grb2/SOS cMet->Grb2_SOS Activates PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF_MEK_ERK RAF → MEK → ERK RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Motility RAF_MEK_ERK->Proliferation mTOR->Proliferation

Caption: Simplified c-Met signaling pathway.

PROTAC Mechanism of Action: The Ternary Complex

The catalytic mechanism of a PROTAC begins with its simultaneous binding to both the c-Met protein and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][8] This proximity-inducing event forms a key ternary complex (c-Met–PROTAC–E3 ligase).[11] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of c-Met.[7] The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the proteasome, releasing the PROTAC to initiate another cycle.[6][10]

PROTAC_MoA cluster_complex Ternary Complex Formation cMet c-Met (POI) cMet->cMet_bound PROTAC PROTAC PROTAC->cMet_bound PROTAC->E3_bound E3 E3 Ligase (e.g., CRBN/VHL) E3->E3_bound cMet_Ub Polyubiquitinated c-Met E3_bound->cMet_Ub Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome cMet_Ub->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Fragments Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action (MoA).

Quantitative Analysis of Ternary Complex Formation

The efficiency of a PROTAC is not solely dependent on its binary binding affinities to c-Met and the E3 ligase.[13][14] Instead, the stability and formation propensity of the ternary complex are more critical determinants of degradation efficacy.[14][15] A key metric is the cooperativity factor (α), which quantifies how the binding of one protein partner influences the PROTAC's affinity for the other.[16][17]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (c-Met). This is highly desirable as it stabilizes the ternary complex.

  • Negative Cooperativity (α < 1): The binding of the first protein partner reduces the affinity for the second.

  • No Cooperativity (α = 1): The binding events are independent.

The table below summarizes hypothetical but representative quantitative data for a series of c-Met PROTACs, illustrating these key parameters.

PROTAC IDc-Met BinderE3 Ligase LigandBinary Kd (c-Met, nM)Binary Kd (E3, nM)Ternary Complex Kd (nM)Cooperativity (α)DC50 (nM)Dmax (%)
CMPD-1TepotinibPomalidomide (CRBN)101501212.525>95
CMPD-2TepotinibVHL Ligand1080204.070>90
CMPD-3ForetinibPomalidomide (CRBN)251501001.525085
CMPD-4TepotinibPomalidomide (CRBN)101501800.8>1000<50

Data is illustrative. Kd = Dissociation Constant; DC50 = Concentration for 50% degradation; Dmax = Maximum degradation.

Experimental Protocols for Characterizing Ternary Complexes

A suite of biophysical and cellular assays is essential for the rational design and optimization of PROTACs.[15][18] These techniques provide crucial data on binary and ternary binding events, kinetics, thermodynamics, and cellular degradation.

Biophysical Assays

1. Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time measurement of binding kinetics (kon, koff) and affinity (Kd) for both binary and ternary complexes.[18][19][20]

  • Objective: To determine the kinetics and affinity of binary and ternary complex formation.

  • General Protocol:

    • Immobilization: Covalently couple or capture one of the proteins (e.g., biotinylated E3 ligase) onto a sensor chip surface.[19][21]

    • Binary Interaction: Inject a series of concentrations of the PROTAC (analyte) over the immobilized protein to measure binary binding kinetics.

    • Ternary Interaction: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein (c-Met) at various concentrations over the immobilized E3 ligase.[19] The response units will be significantly higher than for the binary interaction due to the increased mass on the chip surface.[21]

    • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic rate constants (ka, kd) and calculate the dissociation constant (KD).[21] The cooperativity factor (α) can be calculated from the binary and ternary KD values.[21]

SPR_Workflow start immobilize Immobilize Biotinylated E3 Ligase on SA Chip start->immobilize inject_protac Inject PROTAC (Binary Analysis) immobilize->inject_protac inject_complex Inject PROTAC + c-Met (Ternary Analysis) immobilize->inject_complex measure Measure Real-Time Response (RU) inject_protac->measure inject_complex->measure analyze Analyze Kinetics (ka, kd) and Affinity (KD) measure->analyze end analyze->end

Caption: General workflow for an SPR-based ternary complex assay.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry n) of the interaction.[18][22]

  • Objective: To determine the thermodynamics and stoichiometry of binding.

  • General Protocol:

    • Place one binding partner (e.g., c-Met) in the sample cell.

    • Load the PROTAC into the titration syringe.

    • Perform a series of small injections of the PROTAC into the c-Met solution.

    • Measure the heat change after each injection until the binding reaction reaches saturation.

    • To assess the ternary complex, titrate the third component (E3 ligase) into the cell containing the pre-formed binary complex (c-Met + PROTAC).

    • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in solution.[23] It is well-suited for high-throughput screening.

  • Objective: To quantify the formation of the ternary complex in a homogenous assay format.

  • General Protocol:

    • Reagents: Use tagged proteins, such as His-tagged c-Met and GST-tagged E3 ligase, along with corresponding FRET donor (e.g., terbium-cryptate anti-His) and acceptor (e.g., d2-labeled anti-GST) antibodies.

    • Assay Setup: Incubate the proteins and antibodies with varying concentrations of the PROTAC.

    • Detection: If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in an energy transfer that can be measured with a plate reader. The signal is typically plotted against PROTAC concentration, often resulting in a characteristic "hook effect" or bell-shaped curve.[24]

Cellular Assays

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in cellular protein levels following PROTAC treatment.[25]

  • Objective: To quantify the concentration- and time-dependent degradation of c-Met.

  • General Protocol:

    • Cell Treatment: Culture c-Met-expressing cancer cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 4, 8, 16, 24 hours).[25] A vehicle control (e.g., DMSO) is essential.[25]

    • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to release cellular proteins.[25]

    • Quantification: Determine the total protein concentration in each lysate using an assay like BCA to ensure equal loading.[25]

    • Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

    • Immunoblotting: Probe the membrane with a primary antibody specific to c-Met and a loading control protein (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[25]

    • Detection & Analysis: Detect the signal using a chemiluminescent substrate.[25] Quantify the band intensities using densitometry software.[25] Normalize the c-Met signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample.[25]

    • Data Plotting: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).[25]

Conclusion

Understanding and optimizing ternary complex formation is paramount to the successful development of c-Met PROTACs. The stability, kinetics, and cooperativity of this complex are more predictive of a PROTAC's degradation efficiency than its binary binding affinities alone.[13] A multi-faceted approach employing a suite of biophysical techniques like SPR and ITC, complemented by cellular degradation assays such as Western blotting, is crucial for elucidating the structure-activity relationships that govern PROTAC efficacy. This detailed characterization enables the rational design of potent and selective c-Met degraders, a promising strategy for treating cancers driven by aberrant c-Met signaling.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis and Biological Evaluation of PROTAC c-Met Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) c-Met degrader-2 is a heterobifunctional molecule designed to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in the development and progression of various cancers.[1][2] This PROTAC consists of a ligand that binds to the c-Met protein (Foretinib), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By hijacking the ubiquitin-proteasome system, PROTAC c-Met degrader-2 facilitates the ubiquitination and subsequent degradation of the c-Met protein, offering a potential therapeutic strategy for cancers driven by c-Met signaling.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be conceptualized based on its known components: Foretinib (B612053) as the c-Met binding moiety, a polyethylene (B3416737) glycol (PEG)-based linker, and a thalidomide-derived CRBN ligand. The synthesis would likely involve a multi-step process culminating in the coupling of these three components.

Representative Synthesis Scheme:

The general synthetic strategy would involve:

  • Synthesis of a Foretinib analogue with a reactive functional group suitable for linker attachment.

  • Synthesis of a thalidomide (B1683933) derivative with a corresponding reactive functional group.

  • Coupling of the modified Foretinib and CRBN ligands to a bifunctional linker.

Disclaimer: The following is a representative protocol and may require optimization.

Materials:

  • Foretinib precursor

  • Thalidomide precursor

  • Bifunctional linker (e.g., amine- and carboxyl-terminated PEG linker)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Representative Protocol:

  • Functionalization of Foretinib: Modify the Foretinib structure to introduce a reactive handle, for example, a terminal amine or carboxylic acid, at a position that does not interfere with its binding to c-Met. This could be achieved through standard organic synthesis reactions.

  • Functionalization of CRBN Ligand: Similarly, modify the thalidomide-based CRBN ligand to introduce a complementary reactive group.

  • Linker Coupling: React the functionalized Foretinib with one end of the bifunctional linker. Purify the product.

  • Final PROTAC Assembly: Couple the Foretinib-linker intermediate with the functionalized CRBN ligand to yield the final this compound. Purify the final compound using preparative HPLC and characterize by LC-MS and NMR.

Biological Activity and Data

This compound has been shown to effectively induce the degradation of c-Met in cancer cell lines.[3]

ParameterValueCell LineReference
DC₅₀ 50 nMNot Specified[3]
Dₘₐₓ >90% (Representative)Various Cancer Cells-
IC₅₀ (Viability) Low to mid-nM (Representative)Various Cancer Cells[4][5]

Experimental Protocols

c-Met Degradation Assay (Western Blot)

Objective: To determine the dose-dependent degradation of c-Met protein induced by this compound.

Materials:

  • Cancer cell line expressing c-Met (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the c-Met signal to the loading control. Calculate the percentage of c-Met degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line expressing c-Met

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • 96-well opaque plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds and Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

PROTAC_Mechanism c-Met_Protein c-Met Ternary_Complex Ternary Complex (c-Met-PROTAC-CRBN) c-Met_Protein->Ternary_Complex Proteasome Proteasome c-Met_Protein->Proteasome Targeted for Degradation PROTAC PROTAC c-Met degrader-2 PROTAC->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ub Ubiquitin->Polyubiquitination Polyubiquitination->c-Met_Protein Tags c-Met Degradation Degradation Proteasome->Degradation Degrades c-Met

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture PROTAC_Treatment Treatment with This compound Cell_Culture->PROTAC_Treatment Incubation Incubation (e.g., 24-72 hours) PROTAC_Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Western_Blot Western Blot for c-Met Degradation Endpoint_Assay->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Assay->Viability_Assay Data_Analysis Data Analysis (DC50 / IC50 Determination) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

Standard Operating Procedure for Using c-Met Degraders in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the c-Met signaling pathway, often through overexpression, gene amplification, or mutation, is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] c-Met degraders, a class of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs), offer a novel therapeutic strategy by inducing the selective degradation of the c-Met protein through the ubiquitin-proteasome system.[5][6][7]

This document provides a detailed standard operating procedure for the use of c-Met degraders in a cell culture setting. It covers essential protocols for cell handling, treatment, and downstream analysis to evaluate the efficacy and mechanism of action of these compounds.

Mechanism of Action

c-Met degraders are heterobifunctional molecules that consist of a ligand that binds to the c-Met protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5][7] This proximity induces the formation of a ternary complex between c-Met, the degrader, and the E3 ligase, leading to the ubiquitination of c-Met.[5] The polyubiquitinated c-Met is then recognized and degraded by the 26S proteasome, resulting in the elimination of the protein from the cell.[5][8]

cluster_0 Mechanism of c-Met Degrader Action cluster_1 Ternary Complex Formation cMet c-Met Protein Degrader c-Met Degrader (PROTAC) cMet->Degrader Binds E3 E3 Ubiquitin Ligase Degrader->E3 Recruits cMet_Degrader_E3 c-Met - Degrader - E3 Ligase Ubiquitination Poly-ubiquitination of c-Met cMet_Degrader_E3->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation c-Met Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of a c-Met degrader (PROTAC).

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[3][6][9] Key pathways include the RAS/MAPK pathway, which promotes cell proliferation, the PI3K/AKT pathway, which is involved in cell survival, and the STAT pathway, which contributes to migration and invasion.[3][9] Aberrant activation of these pathways is a hallmark of many cancers.[3][10]

cluster_0 c-Met Signaling Pathway cluster_1 Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration_Invasion Migration_Invasion STAT->Migration_Invasion Migration & Invasion

Caption: Overview of the c-Met signaling pathway.

Experimental Workflow

A typical workflow for evaluating a c-Met degrader in cell culture involves several key stages, from initial cell culture and treatment to the assessment of protein degradation and cellular phenotype.

cluster_0 Experimental Workflow for c-Met Degrader Evaluation start Start cell_culture Cell Culture & Seeding start->cell_culture treatment c-Met Degrader Treatment cell_culture->treatment harvest Cell Harvest & Lysis treatment->harvest viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_quant Protein Quantification (BCA Assay) harvest->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50, IC50, Dmax) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating c-Met degraders.

Protocols

Cell Culture and Seeding

Materials:

  • Appropriate cancer cell line with known c-Met expression (e.g., MKN-45, EBC-1, Hs746T)[6][11]

  • Complete growth medium (specific to the cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (6-well, 12-well, or 96-well)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[5]

  • When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS.[5]

  • Add trypsin-EDTA and incubate until cells detach.[5]

  • Neutralize the trypsin with complete growth medium and collect the cell suspension.[5]

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.[5]

  • Count the cells and determine viability using trypan blue exclusion.[5]

  • Seed the cells into the appropriate multi-well plates at a predetermined density and allow them to adhere overnight.[8]

c-Met Degrader Treatment

Materials:

  • c-Met degrader stock solution (e.g., in DMSO)

  • Complete growth medium

Procedure:

  • Prepare serial dilutions of the c-Met degrader in complete growth medium to achieve the desired final concentrations.

  • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest degrader treatment group.[5]

  • Aspirate the medium from the seeded cells and replace it with the medium containing the c-Met degrader or vehicle control.[5]

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours).[6][8]

Western Blot for c-Met Degradation

This protocol is to assess the extent of c-Met protein degradation following treatment.[5]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-phospho-c-Met, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.[8]

  • Add lysis buffer to each well, scrape the cells, and collect the lysate.[8][12]

  • Incubate the lysate on ice for 30 minutes.[8]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[8][12]

  • Determine the protein concentration of the lysates using a BCA assay.[5]

  • Denature equal amounts of protein by boiling in Laemmli buffer.[5]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][13]

  • Block the membrane for 1 hour at room temperature.[5][13]

  • Incubate the membrane with the primary anti-c-Met antibody (and other primary antibodies on separate blots) overnight at 4°C.[5][13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][13]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5][12]

Cell Viability Assay

This protocol is to determine the effect of c-Met degradation on cell proliferation and viability.

Materials:

  • MTT, MTS, or CellTiter-Glo® reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with a range of c-Met degrader concentrations as described above.

  • At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation and Analysis

Quantitative data from the experiments should be summarized for clear comparison. Key parameters to determine include:

  • DC₅₀ (Degradation Concentration 50): The concentration of the degrader that results in 50% degradation of the target protein.[8]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.[6][8]

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the degrader that inhibits cell proliferation by 50%.

Table 1: In Vitro Degradation Efficacy of c-Met Degraders

CompoundCell LineTime (h)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC c-Met degrader-1MKN-45486.21>90[11]
D10EBC-148<1099[6]
D15EBC-148<1099[6]
D10Hs746T48<1099[6]
D15Hs746T48<1099[6]
OZD-MET degraderH59624~500070.4[14]
OZD-MET degraderH143724~500051.7[14]

Table 2: Anti-proliferative Activity of c-Met Degraders

CompoundCell LineTime (h)IC₅₀ (nM)Reference
PROTAC c-Met degrader-1MKN-45724.37[11]
D10EBC-1721.8[6]
D15EBC-1722.5[6]
D10Hs746T722.1[6]
D15Hs746T723.2[6]
OZD-MET degraderH596Not Specified<5000[14]
OZD-MET degraderH1437Not Specified<5000[14]

Advanced Protocols

For a more in-depth analysis of c-Met degrader function, consider the following advanced techniques:

  • Quantitative Real-Time PCR (qRT-PCR): To determine if the c-Met degrader affects the mRNA expression levels of c-Met and its downstream targets.[15][16]

  • Co-Immunoprecipitation (Co-IP): To confirm the formation of the ternary complex between c-Met, the degrader, and the E3 ligase.[17]

  • Mass Spectrometry (LC-MS/MS): For global proteomic analysis to assess the selectivity of the c-Met degrader and identify potential off-target effects.[18][19][20]

  • Live-Cell Imaging: To visualize and quantify the kinetics of c-Met degradation in real-time.[21]

Troubleshooting

  • No or low c-Met degradation:

    • Confirm c-Met expression in the chosen cell line.

    • Optimize degrader concentration and incubation time.

    • Verify the activity of the E3 ligase recruited by the degrader in the cell line.

    • Check for issues with antibody performance in the western blot.

  • High background in western blot:

    • Optimize blocking conditions and antibody concentrations.

    • Ensure adequate washing steps.

  • Inconsistent cell viability results:

    • Ensure uniform cell seeding.

    • Check for potential cytotoxicity of the vehicle (e.g., DMSO).

    • Optimize the incubation time for the viability assay.

Conclusion

This standard operating procedure provides a comprehensive framework for the in vitro evaluation of c-Met degraders. By following these protocols, researchers can effectively assess the potency, efficacy, and mechanism of action of these novel therapeutic agents. The data generated will be crucial for the preclinical development of c-Met degraders for the treatment of cancer.

References

Application Notes and Protocols for Quantifying c-Met Protein Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][2][3] One mechanism of regulating c-Met activity is through protein degradation, primarily via the ubiquitin-proteasome and lysosomal pathways.[4][5] Ligand-induced activation of c-Met by HGF can lead to its internalization and subsequent degradation, a process that is crucial for terminating the signal.[4][6] Therefore, accurately quantifying the degradation of c-Met is essential for studying its signaling dynamics and for evaluating the efficacy of novel therapeutics targeting this pathway.

This document provides a detailed protocol for the quantification of c-Met protein degradation using Western blotting, a widely used technique for protein analysis.[7] The protocol covers cell culture and treatment, lysate preparation, SDS-PAGE, protein transfer, immunodetection, and data analysis.

c-Met Signaling and Degradation Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain.[8] This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate various cellular processes.[1][9][10] Termination of c-Met signaling is mediated by internalization and degradation of the receptor.[4][6] This process is often initiated by the recruitment of E3 ubiquitin ligases, such as c-Cbl, which polyubiquitinates c-Met, marking it for degradation by the proteasome or lysosome.[4][5]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_degradation Degradation Pathway cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization RAS_MAPK RAS-MAPK Pathway p_cMet->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway p_cMet->PI3K_AKT Activation Ubiquitination Ubiquitination (c-Cbl) p_cMet->Ubiquitination Recruitment Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Proteasome Proteasome Ubiquitination->Proteasome Degradation Lysosome Lysosome Ubiquitination->Lysosome Degradation

Caption: c-Met Signaling and Degradation Pathway.

Experimental Protocol

This protocol outlines the steps for inducing and quantifying c-Met degradation in cultured cells.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog Number
Cell Culture Medium (e.g., DMEM)VariesVaries
Fetal Bovine Serum (FBS)VariesVaries
Penicillin-StreptomycinVariesVaries
Recombinant Human HGFVariesVaries
RIPA Lysis BufferMultipleSee recipe below
Protease Inhibitor CocktailMultipleVaries
Phosphatase Inhibitor CocktailMultipleVaries
BCA Protein Assay KitMultipleVaries
4-12% Bis-Tris GelsMultipleVaries
PVDF or Nitrocellulose MembranesMultipleVaries
Primary Antibody: Rabbit anti-c-MetVariesVaries
Primary Antibody: Mouse anti-β-ActinVariesVaries
HRP-conjugated anti-rabbit IgGVariesVaries
HRP-conjugated anti-mouse IgGVariesVaries
ECL Chemiluminescent SubstrateMultipleVaries
Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Blotting) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection I->J K 11. Data Analysis (Densitometry) J->K

References

Application Notes and Protocols for Determining DC50 and IC50 Values of c-Met PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal, offering a powerful strategy to combat diseases like cancer.[1][3] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.[4][5] Aberrant c-Met signaling is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[6][7]

This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) of c-Met targeting PROTACs. The DC50 value represents the concentration of a PROTAC required to degrade 50% of the target protein, while the IC50 value indicates the concentration needed to inhibit a biological process by 50%.[8][9] These two parameters are critical for evaluating the potency and efficacy of newly developed c-Met PROTACs.

c-Met Signaling Pathway and PROTAC Mechanism of Action

The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF).[7] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell growth, survival, and migration.[5][10]

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cMet c-Met Protein PROTAC c-Met PROTAC cMet->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruits & Transfers Ub_cMet Ubiquitinated c-Met Ubiquitin->Ub_cMet Proteasome 26S Proteasome Ub_cMet->Proteasome Targeted for Degradation Degraded_cMet Degraded Peptides Proteasome->Degraded_cMet Experimental_Workflow Experimental Workflow for DC50 and IC50 Determination cluster_DC50 DC50 Determination cluster_IC50 IC50 Determination start Start cell_seeding Cell Seeding (6-well or 96-well plates) start->cell_seeding protac_treatment PROTAC Treatment (Dose-response) cell_seeding->protac_treatment incubation Incubation (e.g., 24-72 hours) protac_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blotting (c-Met, p-c-Met, Loading Control) protein_quant->western_blot dc50_analysis Densitometry & Data Analysis (Calculate DC50) western_blot->dc50_analysis end End dc50_analysis->end ic50_analysis Data Analysis (Calculate IC50) viability_assay->ic50_analysis ic50_analysis->end

References

Application Notes and Protocols for In Vivo Xenograft Models to Test c-Met Degrader Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Aberrant c-Met signaling, often driven by gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1][2] This makes the c-Met pathway a highly attractive target for therapeutic intervention.[1][3] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and promising strategy to eliminate c-Met protein, thereby overcoming resistance mechanisms associated with traditional inhibitors.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo xenograft models to evaluate the efficacy of c-Met degraders. The protocols detailed below cover cell line selection, xenograft establishment, degrader administration, and methods for assessing anti-tumor activity and target engagement.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation.[1] This activation creates docking sites for various adaptor proteins, such as GAB1 and GRB2, initiating downstream signaling cascades.[2][3] Key pathways activated by c-Met include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[4] Dysregulation of this signaling network is a significant contributor to tumorigenesis and metastasis.[3][6]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor GRB2 GRB2/SOS c-Met->GRB2 GAB1 GAB1 c-Met->GAB1 STAT3 STAT3 c-Met->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion HGF HGF (Ligand) HGF->c-Met Binds & Activates

Diagram 1: Simplified c-Met signaling pathway.

Experimental Workflow Overview

The overall process for evaluating a c-Met degrader in a xenograft model involves several key stages, from initial cell culture to final data analysis. This workflow ensures a systematic and reproducible assessment of the compound's efficacy.

Experimental_Workflow cluster_prep Preparation cluster_execution In Vivo Execution cluster_analysis Analysis A 1. Cell Line Selection & Culture D 4. Tumor Cell Implantation A->D B 2. Animal Acclimatization B->D C 3. Degrader Formulation G 7. Treatment Administration C->G E 5. Tumor Growth Monitoring D->E F 6. Animal Randomization E->F F->G H 8. Efficacy Assessment (Tumor Volume, Body Weight) G->H I 9. Sample Collection (Tumor, Plasma) H->I J 10. PD Analysis (Western Blot, IHC) I->J K 11. Data Analysis & Reporting J->K

Diagram 2: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Line Selection and Culture
  • Selection: Choose a human cancer cell line with documented c-Met amplification, overexpression, or mutation. Suitable cell lines include EBC-1 (NSCLC), Hs746T (gastric), and MKN-45 (gastric).[4][7]

  • Culture: Culture the selected cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion (viability should be >95%).

  • Resuspension: Resuspend the cell pellet in an appropriate ice-cold sterile vehicle for injection (e.g., 50:50 mixture of serum-free medium and Matrigel) at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).

Protocol 2: Subcutaneous Xenograft Model Establishment
  • Animals: Use immunodeficient mice (e.g., 6-8 week old female BALB/c nude or NOD-SCID). Allow mice to acclimatize for at least one week before the experiment.

  • Implantation: Anesthetize the mouse. Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Use digital calipers to measure the length (L) and width (W) of the tumors.

  • Tumor Volume Calculation: Calculate the tumor volume (TV) using the formula: TV (mm³) = (L x W²) / 2 .[8]

  • Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group). Ensure the average tumor volume is similar across all groups.

Protocol 3: c-Met Degrader Administration
  • Formulation: Prepare the c-Met degrader in a sterile vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% CMC-Na.[9]

  • Dosing: Administer the degrader and vehicle control to the respective groups based on the study design (e.g., once daily [QD] or twice daily [BID]). Doses are typically calculated based on the animal's body weight.

  • Monitoring: Throughout the treatment period, monitor animal health, body weight, and tumor volume 2-3 times weekly.

Protocol 4: Pharmacodynamic (PD) Assessment - Western Blot

This protocol is for analyzing c-Met protein levels in tumor tissue lysates.

  • Tumor Collection: At the end of the study (or at specific time points), euthanize the mice and excise the tumors.

  • Lysate Preparation: Homogenize the tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11] Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[10][12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total c-Met. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[11][13]

  • Quantification: Densitometry analysis can be performed to quantify the relative levels of c-Met protein, normalized to the loading control.

Protocol 5: Pharmacodynamic (PD) Assessment - Immunohistochemistry (IHC)

This protocol is for visualizing c-Met protein expression and localization within the tumor microenvironment.

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol (B145695). Process the tissues and embed them in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Met overnight at 4°C.[14][15]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a chromogen such as DAB (3,3'-Diaminobenzidine).

  • Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

  • Analysis: Examine the slides under a microscope. The intensity and distribution of c-Met staining can be scored to compare treatment and control groups.[16]

Data Presentation and Analysis

Quantitative data from in vivo efficacy studies should be clearly summarized to facilitate comparison between treatment groups.

Tumor Growth Inhibition (TGI)

TGI is a standard metric for assessing anti-tumor efficacy. It is calculated at the end of the study.

Formula:

  • % TGI = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group from the start to the end of treatment.

    • Where ΔC is the change in mean tumor volume for the control group over the same period.[17]

A TGI value of 100% indicates tumor stasis, while a value greater than 100% signifies tumor regression.[17]

Example Data Tables

Table 1: In Vivo Efficacy of c-Met Degrader-X in the EBC-1 Xenograft Model

Treatment Group (n=8)Dosing ScheduleMean Tumor Volume (Day 21, mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle ControlPO, QD1850 ± 210-+5.2 ± 1.5
c-Met Degrader-X (25 mg/kg)PO, QD450 ± 9578%+1.8 ± 2.1
c-Met Degrader-X (50 mg/kg)PO, QD150 ± 4592%-0.5 ± 1.8

Table 2: Pharmacodynamic Analysis of c-Met Degradation in Tumor Tissues

Treatment GroupMean c-Met Protein Level (vs. Vehicle, %) (Western Blot)Mean c-Met IHC Score (H-Score)
Vehicle Control100%250 ± 30
c-Met Degrader-X (50 mg/kg)12%45 ± 15

Note: Data presented are for illustrative purposes and should be replaced with actual experimental results.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis of c-Met PROTACs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This approach offers a distinct advantage over traditional small-molecule inhibitors by targeting the entire protein for degradation, potentially leading to a more profound and durable pharmacological effect.[2][3] c-Met, a receptor tyrosine kinase, is a well-validated target in oncology.[4][5] Its aberrant activation drives tumor growth, proliferation, and metastasis in various cancers.[6][7] These application notes provide a comprehensive guide to performing pharmacokinetic (PK) and pharmacodynamic (PD) analyses of c-Met PROTACs in murine models, a critical step in the preclinical development of these novel therapeutics.[8]

c-Met Signaling Pathway and PROTAC Mechanism of Action

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT Motility Motility STAT->Motility ERK ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Survival Survival mTOR->Survival

Caption: The c-Met signaling pathway initiated by HGF binding.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (c-Met), a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This ternary complex formation facilitates the ubiquitination of c-Met, marking it for degradation by the proteasome.[1][10]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC c-Met Ligand Linker E3 Ligase Ligand cMet c-Met Protein PROTAC:warhead->cMet Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Recruits cMet_PROTAC_E3 c-Met - PROTAC - E3 Ligase Ubiquitin Ubiquitin cMet_PROTAC_E3->Ubiquitin Ubiquitination Ub_cMet Ubiquitinated c-Met cMet_PROTAC_E3->Ub_cMet Tags for degradation Proteasome Proteasome Ub_cMet->Proteasome Enters Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: General mechanism of action for a c-Met PROTAC.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for exemplary c-Met PROTACs from published studies.

Table 1: In Vitro Potency and Degradation of c-Met PROTACs

CompoundTarget CellsIC50 (nM)DC50 (pM)Dmax (%)Citation
D10EBC-1, Hs746TLow nMPicomolar>99[11]
D15EBC-1, Hs746TLow nMPicomolar>99[11]
Met-DD4c-Met-addicted cancer cells4.376210Not Specified[12]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of c-Met PROTACs in Mice

CompoundDosing Route and ScheduleKey Pharmacokinetic FindingsKey Pharmacodynamic FindingsCitation
D10Intraperitoneal administrationNot specified in abstractSignificant tumor growth inhibition in EBC-1 xenograft model[11]
D15Oral administrationWell-toleratedInduced approximately complete tumor suppression in Hs746T xenograft model[11]
Met-DD4Oral administrationExcellent oral bioavailabilityRobust c-Met degradation in vivo, strongly retarding tumor growth[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a c-Met PROTAC in mice.

Materials:

  • c-Met PROTAC

  • 8-10 week old male/female athymic nude mice (or other appropriate strain)

  • Vehicle for PROTAC formulation (e.g., 0.5% methylcellulose)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing:

    • Divide mice into groups (n=3-5 per time point).

    • Administer a single dose of the c-Met PROTAC via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Place blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge blood samples to separate plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the c-Met PROTAC in plasma samples using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software (e.g., Phoenix WinNonlin).

PK_Workflow Start Start: Acclimatize Mice Dosing Administer c-Met PROTAC Start->Dosing Blood_Collection Collect Blood Samples (Multiple Time Points) Dosing->Blood_Collection Plasma_Separation Separate Plasma via Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS_Analysis Quantify PROTAC by LC-MS/MS Storage->LCMS_Analysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Analysis End End: Report Results PK_Analysis->End

Caption: Experimental workflow for a murine pharmacokinetic study.

Pharmacodynamic (PD) Study Protocol

Objective: To evaluate the in vivo efficacy of a c-Met PROTAC by measuring target engagement and downstream effects.

Materials:

  • c-Met PROTAC

  • Tumor-bearing mice (e.g., xenograft models with c-Met-driven tumors like EBC-1 or Hs746T)

  • Dosing and blood collection supplies

  • Tissue collection tools

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Western blotting or ELISA reagents and equipment

  • Antibodies against total c-Met, phospho-c-Met, and downstream signaling proteins (e.g., p-AKT, p-ERK)

  • Calipers for tumor measurement

Procedure:

  • Tumor Model Establishment: Inoculate mice with human cancer cells expressing high levels of c-Met. Allow tumors to reach a palpable size.

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer the c-Met PROTAC or vehicle according to the desired dosing schedule.

  • Tumor Growth Inhibition:

    • Measure tumor volume with calipers at regular intervals.

  • Tissue Collection:

    • At the end of the study or at specific time points, euthanize mice and collect tumor tissue and other relevant organs.

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Protein Analysis:

    • Homogenize tissue samples in lysis buffer.

    • Quantify total protein concentration.

    • Analyze the levels of total c-Met, phospho-c-Met, and downstream signaling proteins by Western blotting or ELISA to assess target degradation and pathway inhibition.[13]

  • Data Analysis:

    • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

    • Quantify protein band intensities from Western blots to determine the percentage of c-Met degradation relative to the vehicle control.

PD_Workflow Start Start: Establish Tumor Xenografts Treatment Treat Mice with c-Met PROTAC or Vehicle Start->Treatment Tumor_Measurement Measure Tumor Volume Regularly Treatment->Tumor_Measurement Tissue_Harvest Harvest Tumor and Other Tissues Tumor_Measurement->Tissue_Harvest Protein_Extraction Extract Protein from Tissues Tissue_Harvest->Protein_Extraction Protein_Analysis Analyze c-Met Levels and Signaling (Western Blot/ELISA) Protein_Extraction->Protein_Analysis PD_Analysis Analyze Tumor Growth Inhibition and Protein Degradation Protein_Analysis->PD_Analysis End End: Report Results PD_Analysis->End

Caption: Experimental workflow for a murine pharmacodynamic study.

Conclusion

The successful preclinical development of c-Met PROTACs hinges on a thorough understanding of their pharmacokinetic and pharmacodynamic profiles. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies. By carefully characterizing the absorption, distribution, metabolism, excretion, and in vivo efficacy of these novel therapeutics, the scientific community can accelerate the translation of promising c-Met PROTACs into clinical candidates for the treatment of c-Met-driven cancers.

References

Application Notes and Protocols for Measuring c-Met Phosphorylation (p-c-MET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of c-Met phosphorylation (p-c-MET), a critical biomarker in cancer research and drug development. The phosphorylation of the c-Met receptor tyrosine kinase is a key event in the activation of signaling pathways that drive cell proliferation, migration, and invasion.[1][2][3] Accurate measurement of p-c-MET is essential for understanding disease mechanisms and evaluating the efficacy of targeted therapies.

This document outlines three common immunoassay techniques for measuring p-c-MET levels: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Bead-Based Multiplex Assays. Each section includes a detailed protocol, data presentation guidelines, and a workflow diagram.

c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234/Y1235) in its kinase domain.[2] This phosphorylation event triggers the recruitment of downstream signaling molecules, including GRB2, GAB1, and PI3K, leading to the activation of multiple signaling cascades such as the RAS-MAPK, PI3K-AKT, and STAT pathways.[1][2][4] These pathways ultimately regulate gene expression and drive cellular processes like proliferation, motility, and survival.[1][2]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binding & Dimerization p-c-MET Phosphorylated c-Met (pY1234/Y1235) c-Met->p-c-MET GRB2 GRB2 p-c-MET->GRB2 GAB1 GAB1 p-c-MET->GAB1 STAT3 STAT3 p-c-MET->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Proliferation, Motility, Survival ERK->Cellular_Responses AKT->Cellular_Responses STAT3->Cellular_Responses ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/Standard Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Detection_Ab Add Detection Antibody (p-c-MET) Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_HRP_Conj Add HRP-Conjugate Wash4->Add_HRP_Conj Incubate3 Incubate Add_HRP_Conj->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate Add TMB Substrate Wash5->Add_Substrate Incubate4 Incubate (Dark) Add_Substrate->Incubate4 Add_Stop_Solution Add Stop Solution Incubate4->Add_Stop_Solution Read_Plate Read Plate at 450 nm Add_Stop_Solution->Read_Plate End End Read_Plate->End Western_Blot_Workflow Start Start Sample_Prep Sample Preparation (Lysis, Quantitation) Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (p-c-MET) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (HRP-conj.) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Imaging Imaging & Densitometry Detection->Imaging End End Imaging->End Bead_Based_Workflow Start Start Sample_Prep Sample Preparation (Lysis, Quantitation) Start->Sample_Prep Add_Beads Add Antibody-Coupled Magnetic Beads Sample_Prep->Add_Beads Add_Sample Add Sample/Standard Add_Beads->Add_Sample Incubate1 Incubate & Wash Add_Sample->Incubate1 Add_Detection_Ab Add Biotinylated Detection Antibody Incubate1->Add_Detection_Ab Incubate2 Incubate & Wash Add_Detection_Ab->Incubate2 Add_SA_PE Add Streptavidin-PE Incubate2->Add_SA_PE Incubate3 Incubate & Wash Add_SA_PE->Incubate3 Resuspend Resuspend Beads Incubate3->Resuspend Acquire Acquire Data on Luminex Instrument Resuspend->Acquire Analyze Analyze Data Acquire->Analyze End End Analyze->End

References

Application Notes and Protocols for Detecting PROTAC-Induced Ubiquitination of c-Met

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][4]

The c-Met proto-oncogene, a receptor tyrosine kinase, is a key target in cancer therapy due to its role in cell proliferation, migration, and invasion.[3][5] Aberrant c-Met activation through overexpression, gene amplification, or mutation is implicated in various cancers, and resistance to traditional c-Met inhibitors is a significant clinical challenge.[3][5] PROTACs offer a promising strategy to overcome this by degrading the entire c-Met protein, including its scaffolding functions, rather than just inhibiting its kinase activity.[3][4]

Verifying the mechanism of action is crucial in PROTAC development. It is essential to demonstrate that the PROTAC induces ubiquitination of the target protein, c-Met, prior to its degradation. These application notes provide detailed protocols for several key methods to detect and quantify PROTAC-induced c-Met ubiquitination, intended for researchers in drug discovery and chemical biology.

Mechanism of c-Met Degradation by PROTACs

PROTACs facilitate the interaction between c-Met and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][6] This induced proximity results in the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the c-Met protein.[7][8] The resulting polyubiquitin (B1169507) chain, typically linked via K48, is recognized by the proteasome, which then degrades the c-Met protein.[7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC c-Met PROTAC cMet c-Met Protein PROTAC->cMet Binds to Target E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex c-Met-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of c-Met Ternary_Complex->Ubiquitination E1/E2 Enzymes + Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation c-Met Degradation Proteasome->Degradation Recycle PROTAC Recycled Degradation->Recycle

Caption: Workflow of PROTAC-mediated c-Met degradation.

Method 1: Immunoprecipitation (IP) followed by Western Blot

Application Note:

Immunoprecipitation is the gold-standard method for demonstrating the ubiquitination of a specific protein.[9][10] The process involves enriching c-Met from cell lysates using a c-Met-specific antibody. The captured protein and its binding partners, including covalently attached ubiquitin, are then separated by SDS-PAGE and analyzed by Western blot using an antibody against ubiquitin.[10] An increase in high-molecular-weight smears or laddering patterns upon PROTAC treatment indicates poly-ubiquitination.[9] To ensure the observed degradation is proteasome-dependent, cells are often pre-treated with a proteasome inhibitor like MG132, which "traps" the ubiquitinated protein, preventing its degradation and making it easier to detect.[3]

Key Advantages:

  • Directly demonstrates ubiquitination of the target protein.

  • Widely established and accessible technique.[11]

Limitations:

  • Can be technically demanding and time-consuming.[11]

  • Largely qualitative or semi-quantitative.

IP_Workflow start Start: Culture Cells (e.g., EBC-1, Hs746T) treatment Treat with c-Met PROTAC +/- Proteasome Inhibitor (MG132) start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis ip Immunoprecipitation: Incubate lysate with anti-c-Met antibody & beads lysis->ip wash Wash Beads to remove non-specific binders ip->wash elute Elute Proteins from beads wash->elute sds SDS-PAGE Separation elute->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer blot Western Blot: Probe with anti-Ubiquitin and anti-c-Met antibodies transfer->blot detect Detection & Analysis: Look for high MW smears blot->detect end End detect->end

Caption: Experimental workflow for c-Met ubiquitination detection via IP.

Protocol: c-Met Immunoprecipitation

  • Cell Culture and Treatment:

    • Plate c-Met expressing cells (e.g., EBC-1, Hs746T) in 100 mm dishes.[12]

    • Grow cells to 80-90% confluency.

    • Optional: Pre-treat cells with 10 µM MG132 (proteasome inhibitor) for 4-6 hours to allow ubiquitinated proteins to accumulate.[3]

    • Treat cells with the desired concentration of c-Met PROTAC or DMSO (vehicle control) for the optimized time period (e.g., 4-8 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with modified RIPA buffer (1% SDS, supplemented with protease inhibitors and 10 mM N-ethylmaleimide to inhibit deubiquitinases).[13]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Boil the lysate at 95°C for 15 minutes to denature proteins, then dilute with RIPA buffer containing 0.1% SDS.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

    • Incubate 1-2 mg of total protein lysate with a primary antibody against c-Met overnight at 4°C with gentle rotation.[13]

    • Add Protein A/G agarose (B213101) or magnetic beads and incubate for an additional 2-4 hours at 4°C.[10]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.[10]

  • Western Blot Analysis:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Probe the membrane with a primary antibody against Ubiquitin overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm successful immunoprecipitation, the membrane can be stripped and re-probed with an anti-c-Met antibody.

Quantitative Data Summary (Example)

PROTAC CompoundConcentration (nM)Treatment Time (h)c-Met Ubiquitination Level (Fold Change vs. Control)c-Met Degradation (DC50, nM)
Met-DD41044.5 ± 0.66.21[14][15]
D101065.2 ± 0.8<1 (pM range)[5]
D151066.1 ± 0.9<1 (pM range)[5]
Negative Control1041.1 ± 0.2>10,000

Note: Ubiquitination fold change values are illustrative examples derived from densitometry analysis of Western blots.

Method 2: In Vitro Ubiquitination Assay

Application Note:

To confirm that a PROTAC can directly facilitate the ubiquitination of c-Met in a controlled environment, an in vitro ubiquitination assay can be performed.[7] This cell-free system utilizes recombinant proteins: the E1 activating enzyme, an appropriate E2 conjugating enzyme, the specific E3 ligase recruited by the PROTAC, ubiquitin, ATP, and the purified c-Met protein (or its substrate domain).[7][16] The reaction is initiated, and the products are analyzed by Western blot for c-Met ubiquitination. This method is powerful for dissecting the specific components of the ubiquitination machinery required for the PROTAC's function.

Key Advantages:

  • Provides direct evidence of PROTAC-mediated ubiquitination.

  • Allows for the study of specific E2/E3 ligase pairs.

  • Eliminates confounding cellular factors.

Limitations:

  • Requires purified, active recombinant proteins, which can be difficult to obtain.

  • Does not reflect the complexity of the cellular environment (e.g., competing substrates, protein localization).

InVitro_Ubiquitination cluster_0 Reaction Components E1 E1 Enzyme Mix Combine Components in Reaction Buffer E2 E2 Enzyme E3 E3 Ligase (recombinant) cMet c-Met (recombinant) Ub Ubiquitin ATP Mg-ATP PROTAC c-Met PROTAC Incubate Incubate at 37°C (30-90 min) Mix->Incubate Terminate Terminate Reaction (add SDS sample buffer) Incubate->Terminate Analyze Analyze by SDS-PAGE and Western Blot for Ub-c-Met Terminate->Analyze

Caption: Workflow for an in vitro c-Met ubiquitination assay.

Protocol: In Vitro c-Met Ubiquitination Assay

  • Reaction Setup:

    • In a microcentrifuge tube, assemble the reaction mixture on ice. The final volume is typically 25-50 µL.[16]

    • Component Concentrations (Final):

      • E1 Activating Enzyme: 50-100 nM[16]

      • E2 Conjugating Enzyme: 0.2-1 µM

      • E3 Ligase (e.g., CRBN-DDB1): 0.1-0.5 µM

      • Recombinant c-Met substrate: 1-5 µM

      • Ubiquitin: 50-100 µM[16]

      • c-Met PROTAC: Titrate from nM to µM range.

      • 10X Reaction Buffer (Final 1X): 50 mM HEPES pH 7.5, 50-150 mM NaCl, 10 mM MgCl2, 1 mM DTT.

      • ATP: 5-10 mM[16]

    • Prepare a negative control reaction lacking ATP or the PROTAC.[16]

  • Reaction Incubation:

    • Initiate the reaction by adding the Mg-ATP solution.

    • Incubate the mixture in a 37°C water bath for 30-90 minutes.[16]

  • Termination and Analysis:

    • Stop the reaction by adding 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Analyze the entire reaction mixture via SDS-PAGE and Western blot, probing with antibodies against c-Met and ubiquitin to detect the formation of higher molecular weight ubiquitinated c-Met species.

Method 3: Advanced and High-Throughput Assays

Application Note:

While IP-Western is a standard, more advanced techniques offer higher throughput and quantitative kinetic data, which are invaluable for drug development.

  • NanoBRET™ Ubiquitination Assay: This live-cell method measures protein proximity by detecting bioluminescence resonance energy transfer (BRET).[17] The target protein (c-Met) is tagged with NanoLuc® luciferase (donor), and ubiquitin is tagged with HaloTag® (acceptor).[17] Upon PROTAC-induced ubiquitination, the donor and acceptor are brought into close proximity (<10 nm), generating a BRET signal. This allows for real-time, quantitative measurement of ubiquitination kinetics in living cells.[17][18]

  • ELISA-Based Ubiquitylation Assay: This method can quantify the level of ubiquitinated protein in a high-throughput format.[9][] A sandwich ELISA can be developed where one antibody captures total c-Met, and a second, detection antibody is specific for ubiquitin.[20] The signal intensity correlates with the amount of ubiquitinated c-Met.[]

  • Mass Spectrometry (MS): MS-based proteomics is the most powerful tool for identifying specific ubiquitination sites (lysine residues) on a target protein.[9][21] After enriching ubiquitinated proteins, samples are digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. A characteristic diglycine (GG) remnant is left on the ubiquitinated lysine after digestion, which can be identified by its mass shift, thus mapping the exact modification site.[7]

Quantitative Data Comparison of Advanced Assays

Assay MethodKey OutputThroughputAdvantagesLimitations
NanoBRET™ Real-time ubiquitination kinetics (EC50, BRETmax)Medium-HighLive cells, quantitative, kinetic data[17][18]Requires genetic modification of cells
ELISA Endpoint quantification of ubiquitinated c-MetHighHigh throughput, quantitative[9][]Indirect detection, potential antibody cross-reactivity
Mass Spectrometry Identification of specific ubiquitination sitesLowUnparalleled detail, identifies modification sites[9][21]Technically complex, expensive, low throughput

References

Application of c-Met Degraders in Osteosarcoma Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma (OS) is the most prevalent primary malignant bone tumor affecting children and adolescents.[1][2] Despite aggressive multimodal therapies, including surgery and chemotherapy, the 5-year survival rate for patients with metastatic or recurrent disease remains below 30%, highlighting the urgent need for novel therapeutic strategies. The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), have been identified as key drivers in osteosarcoma progression, metastasis, and drug resistance.[1][3][4][5] Dysregulation of the HGF/c-Met signaling axis is implicated in the onset and progression of various cancers, making it a promising therapeutic target.[1][2][3][4] While traditional c-Met inhibitors have shown some efficacy, their clinical utility can be limited by acquired resistance.[6]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7] This approach offers a catalytic mode of action and the potential to eliminate the entire protein, thereby reducing the likelihood of resistance. This document provides detailed application notes and protocols for the preclinical evaluation of c-Met degraders in osteosarcoma models.

c-Met Signaling Pathway in Osteosarcoma

Activation of c-Met by its ligand HGF triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT, RAS/MAPK, and STAT signaling cascades, are crucial for cell proliferation, survival, migration, and invasion in osteosarcoma.[8][9] The degradation of c-Met via PROTACs aims to abolish these downstream signals, leading to tumor growth inhibition.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization PI3K PI3K c-Met->PI3K Activation RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Metastasis Metastasis STAT3->Metastasis PROTAC_Mechanism c-Met_Protein c-Met Protein Ternary_Complex Ternary Complex (c-Met - PROTAC - E3 Ligase) c-Met_Protein->Ternary_Complex PROTAC c-Met PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation c-Met Degradation Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Osteosarcoma Cell Culture (e.g., MNNG/HOS, U2OS, 143B) Degradation_Assay c-Met Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (CCK-8 / MTS) Degradation_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Proliferation_Assay->Apoptosis_Assay Migration_Invasion_Assay Migration & Invasion Assay (Transwell Assay) Apoptosis_Assay->Migration_Invasion_Assay Colony_Formation Colony Formation Assay Migration_Invasion_Assay->Colony_Formation Xenograft_Model Orthotopic/Subcutaneous Xenograft Model Establishment Colony_Formation->Xenograft_Model Lead Candidate Selection Treatment Degrader Administration (e.g., i.v., i.p., oral) Xenograft_Model->Treatment Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, Western Blot) Monitoring->Endpoint_Analysis

References

Application Notes and Protocols: The Use of c-Met PROTACs for the Investigation of Gast-ric Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastric cancer remains a significant global health challenge with a high mortality rate, often associated with late-stage diagnosis and limited therapeutic options. The c-Met proto-oncogene, which encodes a receptor tyrosine kinase for hepatocyte growth factor (HGF), is a critical driver in the pathogenesis of gastric cancer.[1] Aberrant c-Met signaling, through gene amplification, protein overexpression, or mutations, promotes tumor cell proliferation, survival, migration, and invasion, correlating with poor prognosis.[1][2] Consequently, c-Met has emerged as a promising therapeutic target.

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, c-Met) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein. Unlike traditional inhibitors that merely block protein function, PROTACs eliminate the target protein entirely, offering a potentially more potent and durable anti-cancer effect and a strategy to overcome inhibitor resistance.[4][5]

These application notes provide a comprehensive guide for researchers on the use of c-Met PROTACs to study gastric cancer cell proliferation. We present detailed protocols for assessing c-Met degradation, analyzing downstream signaling pathways, and evaluating the anti-proliferative effects of c-Met PROTACs in relevant gastric cancer cell lines.

Data Presentation: Efficacy of c-Met PROTACs in Gastric Cancer Cell Lines

The following tables summarize the in vitro efficacy of various c-Met PROTACs in gastric cancer cell lines, providing key metrics for their anti-proliferative and degradation activities.

Table 1: Anti-proliferative Activity (IC50) of c-Met PROTACs in Gastric Cancer Cell Lines

PROTAC MoleculeGastric Cancer Cell LineIC50 (nM)Assay DurationReference
PRO-6E MKN-45Not explicitly stated, but showed potent inhibition48 hours[4]
D15 Hs746TNot explicitly stated, but potentNot specified[6][7]
Met-DD4 MKN-454.37Not specified[8][9]
SJF 8240 Hs746TNot explicitly stated, but inhibits proliferationNot specified
SJF 8240 GTL-1666.7Not specified

Table 2: c-Met Degradation Activity (DC50 and Dmax) of c-Met PROTACs in Gastric Cancer Cell Lines

PROTAC MoleculeGastric Cancer Cell LineDC50 (nM)Dmax (%)Treatment DurationReference
PRO-6E MKN-45Not explicitly stated81.9% at 1 µMNot specified[10]
D10 Hs746TPicomolar range>99%Not specified[6][7]
D15 Hs746TPicomolar range>99%Not specified[6][7]
Met-DD4 Not specified6.21Not specifiedNot specified[8][9]
PROTAC c-Met degrader-2 Not specified50Not specifiedNot specified[11]

Visualizations: Signaling Pathways and Experimental Workflow

Diagram 1: The c-Met Signaling Pathway in Gastric Cancer

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met (Tyr1234/1235) cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT p_AKT p-AKT (Ser473) AKT->p_AKT Proliferation Cell Proliferation, Survival, Invasion p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 (Thr202/Tyr204) ERK->p_ERK p_ERK->Proliferation PROTAC_Mechanism cluster_protac cluster_ternary Ternary Complex Formation cMet_PROTAC c-Met PROTAC Ternary_Complex c-Met :: PROTAC :: E3 Ligase cMet_PROTAC->Ternary_Complex cMet c-Met Protein cMet->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_cMet Ubiquitinated c-Met Ternary_Complex->Ub_cMet Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_cMet->Proteasome Degradation Degraded c-Met (Peptides) Proteasome->Degradation Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis Start Start: Gastric Cancer Cell Lines (e.g., MKN-45, Hs746T) Treatment Treat with c-Met PROTAC (Dose-response & Time-course) Start->Treatment Proliferation_Assay Cell Proliferation Assays (MTT, Colony Formation, EdU) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IP_Assay Immunoprecipitation (Optional) Treatment->IP_Assay IC50_Calc Determine IC50 Proliferation_Assay->IC50_Calc Degradation_Analysis Quantify Protein Degradation (c-Met, p-Met, p-AKT, p-ERK) Determine DC50 & Dmax Western_Blot->Degradation_Analysis Apoptosis_Analysis Assess Apoptosis Markers (Cleaved PARP, Cleaved Caspase-3) Western_Blot->Apoptosis_Analysis Ubiquitination_Analysis Confirm c-Met Ubiquitination IP_Assay->Ubiquitination_Analysis Endpoint Conclusion: Efficacy of c-Met PROTAC IC50_Calc->Endpoint Degradation_Analysis->Endpoint Apoptosis_Analysis->Endpoint Ubiquitination_Analysis->Endpoint

References

Application Notes and Protocols: A Synergistic Approach to Target Validation by Combining CRISPR-Cas9 Gene Editing with c-Met Degrader Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-mesenchymal-to-epithelial transition (c-Met) receptor tyrosine kinase is a well-documented oncoprotein implicated in the progression of numerous cancers.[1] Its activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signaling pathways that drive cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of the HGF/c-Met axis, through mechanisms like gene amplification, mutation, or protein overexpression, is a key factor in tumor growth and metastasis, making it a prime target for cancer therapy.[4][5][6]

Two revolutionary technologies, CRISPR-Cas9 gene editing and targeted protein degradation, offer powerful and complementary methods for investigating and targeting c-Met.[7][8] CRISPR-Cas9 provides the ability to create a complete and permanent gene knockout, establishing a "gold standard" for the phenotype associated with the total loss of the c-Met protein.[9] On the other hand, targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a therapeutic modality to eliminate the c-Met protein directly, rather than just inhibiting its enzymatic activity.[7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to combine CRISPR-Cas9-mediated MET gene knockout with the functional analysis of c-Met protein degraders. By comparing the effects of a c-Met degrader in wild-type cells versus MET knockout cells, researchers can unequivocally validate that the degrader's cellular activity is a direct result of its on-target action on the c-Met protein.

Section 1: The c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, activating its intracellular tyrosine kinase domain.[5] This activation creates docking sites for various signaling adaptors, leading to the initiation of multiple downstream cascades critical for cell function and, when dysregulated, for cancer progression.[10] Key pathways include:

  • PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation.[3]

  • RAS/MAPK Pathway: A major driver of cell proliferation.[10]

  • STAT3 Pathway: Implicated in cell invasion and tubulogenesis.[3][11]

The intricate network of c-Met signaling underscores its importance in normal physiology and its potency as an oncogenic driver.[3][4]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration & Invasion MAPK->Migration STAT3->Migration

Caption: The c-Met Signaling Pathway.

Section 2: c-Met Degraders - A Targeted Protein Degradation Approach

Targeted protein degradation utilizes bifunctional molecules, most notably PROTACs, to eliminate specific proteins. A PROTAC consists of a ligand that binds to the target protein (c-Met), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[7] This ternary complex formation leads to the ubiquitination of c-Met, marking it for degradation by the proteasome.[7] This approach can overcome resistance mechanisms associated with traditional kinase inhibitors and offers a powerful tool for cancer therapy.[12][13]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cMet c-Met Protein PROTAC c-Met PROTAC cMet->PROTAC Ub_cMet Ubiquitinated c-Met E3 E3 Ligase PROTAC->E3 E3->Ub_cMet Ubiquitination Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_cMet->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General mechanism of action for a c-Met PROTAC.
Quantitative Data for Published c-Met Degraders

The following table summarizes the in vitro performance of several recently developed c-Met degraders.

Compound/DegraderCell LineDC50 (nM)Dmax (%)IC50 (nM)E3 LigaseCitation
D10 EBC-1<1>99%2.5Cereblon[12]
D15 EBC-1<1>99%1.8Cereblon[12]
D10 Hs746T<1>99%4.3Cereblon[12]
D15 Hs746T<1>99%3.5Cereblon[12]
PROTAC c-Met degrader-3 EBC-10.59Not ReportedNot ReportedCereblon[14]
PROTAC c-Met degrader-1 MKN-456.21Not Reported4.37Not Reported[15]
SJF 8240 GTL16Not ReportedNot Reported66.7VHL[16]
OZD-MET degrader H596~4000-6000~70.4% @ 5µM<5000Chaperone-mediated[17]
OZD-MET degrader H1437~4000-6000~51.7% @ 5µM<5000Chaperone-mediated[17]
  • DC50: The concentration of the degrader required to reduce the level of the target protein by 50%.

  • Dmax: The maximum percentage of protein degradation achieved.

  • IC50: The concentration of the degrader that inhibits cell proliferation by 50%.

Section 3: Experimental Workflow - Combining CRISPR-Cas9 and c-Met Degraders

The synergy between CRISPR-Cas9 and c-Met degrader studies lies in using the knockout cell line as a definitive negative control. If a degrader compound shows anti-proliferative or pro-apoptotic effects in wild-type cells but has no effect in MET knockout cells, it strongly indicates that the compound's mechanism of action is dependent on the presence of the c-Met protein.

Experimental_Workflow cluster_0 Comparative Analysis cluster_1 Endpoint Assays Start Select Cancer Cell Line (e.g., MET-amplified) CRISPR CRISPR-Cas9 Mediated MET Gene Knockout Start->CRISPR WT_Cells Wild-Type (WT) Cells Start->WT_Cells Parental Line Clone Single-Cell Cloning & Expansion CRISPR->Clone Validate Validate Knockout (Sequencing & Western Blot) Clone->Validate KO_Cells MET Knockout (KO) Cells Validate->KO_Cells Treatment Treat with c-Met Degrader (Dose-Response) WT_Cells->Treatment KO_Cells->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Western Western Blot Analysis (c-Met, p-AKT, etc.) Treatment->Western Analysis Data Analysis: Compare WT vs. KO Response Viability->Analysis Western->Analysis

References

Visualizing c-Met Protein Degradation in Real-Time: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met receptor tyrosine kinase, a pivotal player in cell signaling, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. One promising strategy is the targeted degradation of the c-Met protein. To elucidate the efficacy and kinetics of novel c-Met degraders, it is crucial to visualize and quantify their degradation in living cells. This document provides detailed application notes and protocols for several advanced live-cell imaging techniques tailored for monitoring c-Met protein degradation, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Overview of Live-Cell Imaging Techniques for c-Met Degradation

Several powerful techniques enable the real-time visualization and quantification of c-Met protein degradation in live cells. The choice of method often depends on the specific experimental goals, available resources, and the nature of the therapeutic agent being tested.

  • Fluorescent Protein Fusions (e.g., GFP-c-Met): This straightforward approach involves genetically fusing a fluorescent protein like Green Fluorescent Protein (GFP) to c-Met. The degradation of the fusion protein is then monitored by the loss of fluorescence signal over time. This method is particularly useful for high-throughput screening of potential c-Met degraders, such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

  • Self-Labeling Tags (e.g., SNAP-tag, HaloTag): These technologies involve fusing a small enzyme tag to c-Met. This tag can then be specifically and covalently labeled with a fluorescent substrate. This offers greater flexibility in fluorophore choice and is ideal for pulse-chase experiments to measure protein turnover rates. The decay of the fluorescently labeled protein population is monitored after washing away the unbound dye.[3][4]

  • Small-Molecule Fluorescent Probes: These are specially designed molecules that bind with high specificity to c-Met, allowing for its direct visualization. While powerful for imaging the localization of c-Met, their use in degradation studies depends on how the binding is affected by the protein's conformational changes during degradation.

  • Bioluminescence-Based Reporters: This technique utilizes a genetically engineered reporter system where c-Met kinase activity is linked to a bioluminescent output. As c-Met degradation often follows its inhibition, a change in bioluminescence can serve as an indirect measure of its degradation, providing insights into the pharmacodynamics of c-Met-targeting agents.[5]

Data Presentation: Quantitative Analysis of c-Met Degradation

Live-cell imaging allows for the extraction of key quantitative parameters to characterize the efficacy of c-Met degraders. These metrics are crucial for comparing different compounds and understanding their mechanism of action.

ParameterDescriptionTypical MeasurementTechnique(s)
DC₅₀ The concentration of a degrader that induces 50% of the maximum protein degradation at a specific time point.Luminescence-based assays, Time-lapse microscopy with fluorescent reportersHiBiT-ligation, Fluorescent Protein Fusions, Self-Labeling Tags
Dₘₐₓ The maximum percentage of protein degradation achieved at a given concentration of the degrader.Luminescence-based assays, Time-lapse microscopy with fluorescent reportersHiBiT-ligation, Fluorescent Protein Fusions, Self-Labeling Tags
Degradation Rate (k_deg) The rate at which the protein is degraded, often expressed as a half-life (t₁/₂).Time-lapse microscopy with fluorescent reportersFluorescent Protein Fusions, Self-Labeling Tags
DT₅₀ The time required to degrade 50% of the target protein at a specific degrader concentration.Time-lapse microscopy with fluorescent reportersFluorescent Protein Fusions, Self-Labeling Tags

Table 1: Quantitative Parameters for c-Met Degradation Analysis.

CompoundCell LineTechniqueDC₅₀ (nM)Dₘₐₓ (%)t₁/₂ (h)
PROTAC 48-284METex14Δ-GFP expressing cellsLive-cell imaging (GFP)Not explicitly stated in live-cell context, but >15-fold more potent than SJF8240Not explicitly statedDT₅₀ used for SAR
Generic PROTACsEndogenously tagged cellsHiBiT Lytic DetectionCompound-dependentCompound-dependentNot directly measured
Generic PROTACsEndogenously tagged cellsHaloTag with fluorescent ligandCompound-dependentCompound-dependentCan be calculated from time-course data

Table 2: Example Quantitative Data for c-Met Degraders from Live-Cell Methodologies. (Note: Specific values for c-Met are often proprietary or not fully published in a comparative format. This table illustrates the type of data that can be generated.)

Experimental Protocols

Protocol 1: Visualizing c-Met Degradation using GFP-c-Met Fusion Proteins

This protocol is adapted for screening c-Met degraders using a cell line stably expressing a c-Met-GFP fusion protein.[1][2]

Materials:

  • Cell line stably expressing GFP-c-Met (e.g., HEK293 or a cancer cell line with low endogenous c-Met)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or plates

  • c-Met degrader compounds (e.g., PROTACs)

  • Vehicle control (e.g., DMSO)

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂) and a GFP filter set.

Methodology:

  • Cell Plating: Seed the GFP-c-Met expressing cells into glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a dilution series of the c-Met degrader compounds in complete culture medium. Also, prepare a vehicle control.

  • Treatment: Gently replace the medium in the imaging dishes with the medium containing the degrader compounds or vehicle control.

  • Time-Lapse Microscopy: Immediately place the imaging dish on the microscope stage.

    • Set the environmental chamber to 37°C and 5% CO₂.

    • Configure the microscope to acquire images in the GFP and brightfield channels at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 8-24 hours). Use the lowest possible laser power to minimize phototoxicity.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells based on the brightfield or GFP signal.

    • Measure the mean GFP fluorescence intensity within each cell at each time point.

    • Normalize the fluorescence intensity of each cell to its intensity at time zero.

    • Plot the normalized intensity versus time for each concentration to generate degradation curves.

    • From these curves, calculate the DT₅₀ and relative degradation efficacy.

Protocol 2: Pulse-Chase Analysis of c-Met Degradation using SNAP-tag

This protocol allows for the specific labeling of a cohort of c-Met proteins to monitor their degradation over time.[3][4][6]

Materials:

  • Cell line expressing c-Met fused to a SNAP-tag

  • Complete cell culture medium

  • SNAP-tag cell-permeable fluorescent substrate (e.g., SNAP-Cell TMR-Star)

  • Washing buffer (e.g., pre-warmed PBS or HBSS)

  • c-Met degrader compounds

  • Live-cell imaging microscope with environmental control and appropriate filter sets.

Methodology:

  • Cell Plating: Seed the SNAP-c-Met expressing cells as described in Protocol 1.

  • Labeling (Pulse):

    • Prepare a labeling solution of the SNAP-tag substrate in complete medium (typically 1-5 µM).

    • Replace the medium in the dish with the labeling solution and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete medium to remove unbound substrate.

    • After the final wash, add fresh pre-warmed medium.

  • Degrader Treatment (Chase):

    • Add the c-Met degrader compound or vehicle control to the cells.

  • Time-Lapse Microscopy:

    • Immediately begin acquiring images as described in Protocol 1, using the appropriate filter set for the chosen fluorophore.

  • Image Analysis:

    • Perform image analysis as described in Protocol 1 to quantify the decrease in fluorescence intensity of the labeled c-Met population over time. This data can be used to calculate the degradation rate (k_deg) and half-life (t₁/₂) of c-Met in the presence of the degrader.

Protocol 3: Monitoring c-Met Degradation with HaloTag Technology

This protocol is similar to the SNAP-tag protocol but utilizes the HaloTag system.[7][8][9]

Materials:

  • Cell line expressing c-Met fused to a HaloTag

  • Complete cell culture medium

  • HaloTag cell-permeable fluorescent ligand (e.g., HaloTag TMR Ligand)

  • Washing buffer

  • c-Met degrader compounds

  • Live-cell imaging microscope with environmental control.

Methodology:

  • Cell Plating: Seed the HaloTag-c-Met expressing cells as described in Protocol 1.

  • Labeling:

    • Prepare a labeling solution of the HaloTag ligand in complete medium (typically 50-100 nM).

    • Replace the medium with the labeling solution and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells three times with pre-warmed complete medium.

  • Degrader Treatment and Imaging:

    • Proceed with degrader treatment, time-lapse microscopy, and image analysis as described for the SNAP-tag protocol.

Signaling Pathways and Experimental Workflows

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival STAT3->Survival Invasion Invasion STAT3->Invasion mTOR mTOR AKT->mTOR mTOR->Survival Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

c_Met_Degradation_Pathway cluster_membrane Plasma Membrane cMet c-Met Cbl Cbl cMet->Cbl Recruitment upon activation PolyUb_cMet PolyUb_cMet Cbl->PolyUb_cMet Polyubiquitination E1 E1 E2 E2 E1->E2 Ub Transfer E2->Cbl Ub Loading Ub Ub Ub->E1 Proteasome Proteasome PolyUb_cMet->Proteasome Recognition Degraded_cMet Degraded_cMet Proteasome->Degraded_cMet Degradation

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Plate_Cells Plate c-Met tagged cells in imaging dish Label_Cells Label with fluorescent substrate (for SNAP/Halo) Plate_Cells->Label_Cells Add_Degrader Add c-Met degrader or vehicle Label_Cells->Add_Degrader Time_Lapse Acquire time-lapse images Add_Degrader->Time_Lapse Segment_Cells Segment cells and quantify fluorescence Time_Lapse->Segment_Cells Normalize_Data Normalize to t=0 Segment_Cells->Normalize_Data Generate_Curves Generate degradation curves Normalize_Data->Generate_Curves Calculate_Metrics Calculate DC50, Dmax, t1/2 Generate_Curves->Calculate_Metrics

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Foretinib-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing the off-target effects of foretinib-based degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets of foretinib (B612053)?

A1: Foretinib is a multi-kinase inhibitor primarily targeting MET and VEGFR2.[1][2] However, it also exhibits significant activity against a range of other kinases, including AXL, RON, TIE-2, FLT3, and KIT.[3][4] A broader kinome scan revealed that foretinib can bind to at least 133 different kinases, highlighting its promiscuous nature.[1][5]

Q2: How can a promiscuous inhibitor like foretinib be converted into a selective degrader?

A2: The conversion of a promiscuous inhibitor into a selective degrader is a key advantage of PROTAC technology. While the warhead (foretinib) may bind to numerous kinases, the selectivity of the resulting degrader is determined by the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the recruited E3 ligase (e.g., VHL or CRBN).[6][7] Many of the off-target kinases that foretinib binds to may not form a stable ternary complex, thus sparing them from degradation.[6]

Q3: What is the "hook effect" and how can it be mitigated?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC degrader decreases at high concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) at excessive concentrations, which inhibits the formation of the productive ternary complex required for degradation.[8] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes maximal degradation.[8]

Q4: How do I choose the appropriate E3 ligase and linker for my foretinib-based degrader?

A4: The choice of E3 ligase (e.g., VHL, CRBN) and the design of the linker are critical for the potency and selectivity of a PROTAC.[9][10][11] The linker's length, composition, and attachment point on the foretinib molecule can significantly influence the geometry and stability of the ternary complex.[9][11] An empirical approach, involving the synthesis and testing of a library of linkers with varying lengths and compositions, is often necessary to identify the optimal design for selective degradation of the desired target.[9][11]

Troubleshooting Guides

Issue 1: The foretinib-based degrader shows poor degradation of the intended target.

Possible Cause Troubleshooting Steps Expected Outcome
Poor cell permeability 1. Assess target engagement in intact cells using Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[12][13] 2. Modify the linker to improve physicochemical properties (e.g., reduce polarity, improve solubility).[8]Improved cellular uptake and target engagement, leading to enhanced degradation.
Inefficient ternary complex formation 1. Perform in vitro ternary complex formation assays (e.g., TR-FRET, AlphaLISA, SPR).[2][14] 2. Synthesize and test degraders with different linker lengths, compositions, and attachment points to optimize ternary complex stability.[9][10]Identification of a degrader with improved ternary complex formation and consequently, better degradation efficiency.
Low E3 ligase expression in the cell line 1. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in the target cell line by Western blot. 2. Consider using a different E3 ligase or a cell line with higher expression of the chosen ligase.Enhanced degradation in a cellular context with sufficient E3 ligase levels.

Issue 2: The foretinib-based degrader is degrading known off-targets of foretinib.

Possible Cause Troubleshooting Steps Expected Outcome
Formation of productive off-target ternary complexes 1. Perform global proteomics (mass spectrometry) to identify all degraded proteins.[7][15] 2. Systematically alter the linker design (length, rigidity, attachment point) to disfavor the formation of off-target ternary complexes.[9][11]A refined degrader with improved selectivity for the intended target and minimized off-target degradation.
High degrader concentration 1. Perform a detailed dose-response experiment to determine the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.Identification of a therapeutic window where on-target degradation is maximized and off-target effects are reduced.
Choice of E3 ligase 1. Synthesize and test a degrader that utilizes a different E3 ligase (e.g., switch from VHL to CRBN). Different E3 ligases have distinct surface topographies that can influence ternary complex formation and selectivity.A degrader with an altered selectivity profile that may spare the previously observed off-targets.

Data Presentation

Table 1: Kinase Inhibition Profile of Foretinib

KinaseIC50 (nM)Reference
Primary Targets
MET1.1[2]
KDR (VEGFR2)1.8[2]
Selected Off-Targets
AXL1.4[10]
RON2.5[10]
PDGFRα4.8[10]
ROS14.6[2]

Note: This table presents a selection of reported IC50 values. The complete kinome scan of foretinib identified 133 kinases with significant binding.[1]

Table 2: Degradation Profile of Foretinib-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Foretinib-VHL PROTAC c-METMDA-MB-231~10-100>80[6]
Foretinib-CRBN PROTAC c-METMDA-MB-231~100-1000>80[6]
SJF-8240 (Foretinib-VHL) c-METMDA-MB-231Not specifiedNot specified[16]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a foretinib-based degrader.

Materials:

  • Cell line of interest

  • Foretinib-based degrader and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the foretinib-based degrader. Include a vehicle-only control.

    • Incubate for the desired time (e.g., 24 hours).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples to denature proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel.[9]

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify band intensities and normalize to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[9]

Protocol 2: In-Cell Ubiquitination Assay (NanoBRET™)

This protocol outlines a method to detect the ubiquitination of a target protein in live cells, a key step in PROTAC-mediated degradation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-target protein fusion and HaloTag®-ubiquitin fusion

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Foretinib-based degrader

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence and BRET

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-ubiquitin expression vectors.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the foretinib-based degrader in Opti-MEM®.

    • Add the degrader to the cells and incubate for 1-4 hours.[17]

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.[17]

  • BRET Measurement:

    • Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ubiquitination of the target protein.

Protocol 3: Global Proteomics Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing cell lysates for mass spectrometry-based proteomics to assess degrader selectivity.

Materials:

  • Cells treated with degrader and vehicle control

  • Lysis buffer (e.g., urea-based)

  • DTT (dithiothreitol) and IAA (iodoacetamide)

  • Trypsin

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a buffer compatible with mass spectrometry (e.g., containing urea).

    • Quantify protein concentration.

  • Reduction and Alkylation:

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA to prevent re-formation of disulfide bonds.[12]

  • Protein Digestion:

    • Digest proteins into peptides using trypsin.[12]

  • Peptide Cleanup:

    • Desalt the peptide samples using C18 SPE cartridges to remove contaminants that can interfere with mass spectrometry analysis.[12]

  • Mass Spectrometry Analysis:

    • Analyze the peptide samples by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software to identify and quantify proteins in each sample.

    • Compare protein abundance between degrader-treated and vehicle-treated samples to identify degraded proteins.

Mandatory Visualizations

Foretinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS Activates VEGFR2->PI3K Activates VEGFR2->RAS Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Foretinib Foretinib Foretinib->c-MET Foretinib->VEGFR2 AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PROTAC_Mechanism Target_Protein Target Protein (e.g., c-MET) Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC Foretinib-based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recruitment Degradation Degradation of Target Protein Proteasome->Degradation Troubleshooting_Workflow Start Start: No/Poor Degradation Check_Permeability 1. Assess Cell Permeability & Target Engagement (CETSA/NanoBRET) Start->Check_Permeability Permeable Permeable & Engaging Target Check_Permeability->Permeable Yes Not_Permeable Not Permeable or Not Engaging Check_Permeability->Not_Permeable No Check_Ternary_Complex 2. Assess Ternary Complex Formation (TR-FRET/SPR) Permeable->Check_Ternary_Complex Redesign_Linker Redesign Linker for Improved Properties Not_Permeable->Redesign_Linker Redesign_Linker->Start Stable_Complex Stable Ternary Complex Forms Check_Ternary_Complex->Stable_Complex Yes Unstable_Complex No/Unstable Ternary Complex Check_Ternary_Complex->Unstable_Complex No Check_Ubiquitination 3. Assess Target Ubiquitination (In-Cell Ubiquitination Assay) Stable_Complex->Check_Ubiquitination Redesign_Linker_Ligase Redesign Linker or Change E3 Ligase Unstable_Complex->Redesign_Linker_Ligase Redesign_Linker_Ligase->Start Ubiquitinated Target is Ubiquitinated Check_Ubiquitination->Ubiquitinated Yes Not_Ubiquitinated Target is Not Ubiquitinated Check_Ubiquitination->Not_Ubiquitinated No Check_Proteasome 4. Check Proteasome Function (MG132 Control) Ubiquitinated->Check_Proteasome Not_Ubiquitinated->Redesign_Linker_Ligase Proteasome_OK Proteasome Functional Check_Proteasome->Proteasome_OK Yes End End: Degradation Observed Proteasome_OK->End

References

Navigating the Nuances of c-Met PROTACs: A Technical Guide to Linker Design and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers engaged in the design and optimization of c-Met targeting PROteolysis TArgeting Chimeras (PROTACs). Addressing common challenges encountered during experimentation, this resource offers troubleshooting advice, detailed experimental protocols, and a quantitative overview of reported c-Met PROTACs to accelerate the development of potent and selective degraders.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental validation of c-Met PROTACs.

Q1: My c-Met PROTAC shows weak or no degradation of the target protein. What are the potential causes and how can I troubleshoot this?

A1: Lack of c-Met degradation is a frequent challenge. The issue can often be traced back to suboptimal linker design, poor cell permeability, or issues with the ternary complex formation. Here’s a systematic approach to troubleshooting:

  • Linker Length and Composition: The linker is a critical determinant of PROTAC efficacy, influencing the geometry of the ternary complex (c-Met-PROTAC-E3 ligase).[1][2] An improper linker length can lead to steric hindrance or an unproductive orientation for ubiquitination.[2][3]

    • Troubleshooting: Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to empirically determine the optimal distance for productive ternary complex formation.[4][5] Also, consider the linker's chemical composition, as this can affect solubility and cell permeability.[1][6]

  • Cell Permeability: PROTACs are often large molecules with high molecular weight, which can limit their ability to cross the cell membrane.[7][8]

    • Troubleshooting: Assess the physicochemical properties of your PROTAC. Modifications to the linker to enhance hydrophilicity or the incorporation of cell-penetrating features can improve uptake.[6]

  • Ternary Complex Formation: The formation of a stable and cooperative ternary complex is essential for efficient degradation.[9]

    • Troubleshooting: Employ biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation and measure the stability of the ternary complex.[8] A lack of a stable complex may necessitate a redesign of the linker or even the warhead or E3 ligase ligand.

  • E3 Ligase Expression: The chosen E3 ligase (commonly CRBN or VHL) must be expressed in the cell line being used.

    • Troubleshooting: Confirm the expression of the E3 ligase in your target cells using Western blotting or qPCR. If expression is low, consider using a different cell line or recruiting an alternative E3 ligase.[9]

Q2: I'm observing a "hook effect" with my c-Met PROTAC. What is it and how can I mitigate it?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (c-Met-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8][9]

  • Mitigation Strategies:

    • Dose-Response Curve: Always perform a comprehensive dose-response experiment over a wide concentration range to identify the optimal degradation concentration and characterize the bell-shaped curve typical of the hook effect.[8][10]

    • Lower Concentrations: Subsequent experiments should be performed at concentrations at or below the optimal degradation concentration (DCmax).

    • Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary ones, thus reducing the hook effect. This can be influenced by the linker design.[8]

Q3: How do I choose the optimal linker attachment points on the c-Met inhibitor and the E3 ligase ligand?

A3: The attachment points for the linker are crucial and can significantly impact the potency and selectivity of the PROTAC.[2][4]

  • General Guidance:

    • Solvent-Exposed Regions: The linker should ideally be attached to a solvent-exposed part of both the c-Met inhibitor and the E3 ligase ligand to minimize disruption of their binding to their respective proteins.[2]

    • Structure-Activity Relationship (SAR) Data: Utilize existing SAR data for your chosen c-Met inhibitor to identify positions where modifications are well-tolerated without compromising binding affinity.

    • Empirical Testing: It is often necessary to empirically test multiple attachment points to find the combination that results in the most potent and selective degradation.[4]

Quantitative Data Summary

The following table summarizes the in vitro potency and degradation efficacy of selected c-Met PROTACs, highlighting the impact of different linkers and E3 ligase ligands.

PROTAC Namec-Met WarheadE3 Ligase LigandLinker Type & LengthCell LineIC50 (nM)DC50 (nM)Dmax (%)Reference
D10 TepotinibThalidomidePEGEBC-1Low nMpM>99[4]
D15 TepotinibThalidomidePiperazine-containingEBC-1Low nMpM>99[4]
PROTAC 1 ForetinibVHL LigandNot specifiedNot specified---[4]
PROTAC 2 ForetinibCRBN LigandNot specifiedNot specified---[4]
Met-DD4 Not specifiedNot specifiedNot specifiedMKN-454.376.21Not specified[11][12]
Compound 22b Not specifiedCRBN LigandNot specifiedEBC-1-0.59Not specified[13][14]
NC-1 Ibrutinib (BTK)ThalidomideNot specifiedMino-2.297[15]
RC-3 Ibrutinib (BTK)ThalidomideNot specifiedMino---[15]

Note: The data for NC-1 and RC-3 are for BTK degradation and are included to illustrate general PROTAC principles.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Western Blotting for c-Met Degradation

  • Objective: To quantify the reduction in c-Met protein levels following PROTAC treatment.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Met overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the effect of c-Met degradation on cell proliferation and viability.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of the PROTAC.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate as required and then measure the absorbance or luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3. In-cell Ubiquitination Assay

  • Objective: To confirm that the PROTAC-induced degradation of c-Met is mediated by the ubiquitin-proteasome system.

  • Procedure:

    • Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.

    • Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysates and perform immunoprecipitation for c-Met using an anti-c-Met antibody.

    • Wash the immunoprecipitates thoroughly.

    • Elute the proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated c-Met signal in the presence of the PROTAC and MG132 confirms on-target activity.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration PROTAC_Workflow PROTAC Experimental Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Synthesis & Purification Design->Synthesis Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical Cellular Cellular Assays (Degradation, Viability) Biochemical->Cellular Mechanism Mechanism of Action (Ubiquitination, Proteasome) Cellular->Mechanism Optimization Linker Optimization Cellular->Optimization Mechanism->Optimization InVivo In Vivo Studies Mechanism->InVivo Optimization->Design Iterative Redesign Troubleshooting_Logic Troubleshooting Lack of c-Met PROTAC Activity Start No c-Met Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Ternary Confirm Ternary Complex Formation Check_Permeability->Check_Ternary Permeable Modify_Properties Improve Physicochemical Properties Check_Permeability->Modify_Properties Not Permeable Check_Ubiquitination Perform Ubiquitination Assay Check_Ternary->Check_Ubiquitination Complex Forms Redesign_Linker Redesign Linker (Length, Composition, Attachment) Check_Ternary->Redesign_Linker No Complex Check_E3_Ligase Verify E3 Ligase Expression Check_Ubiquitination->Check_E3_Ligase No Ubiquitination Success Degradation Achieved Check_Ubiquitination->Success Ubiquitination Occurs Check_E3_Ligase->Redesign_Linker Expression OK Revisit_Design Re-evaluate Warhead/E3 Ligand Check_E3_Ligase->Revisit_Design No Expression Redesign_Linker->Start Modify_Properties->Start Revisit_Design->Start

References

Overcoming poor oral bioavailability of peptide-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide-Based PROTACs

Welcome to the technical support center for researchers developing peptide-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides practical guidance, troubleshooting tips, and experimental protocols to address the significant challenge of poor oral bioavailability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of peptide-based PROTACs typically so low?

A1: The oral bioavailability of peptide-based PROTACs is severely limited by a combination of their intrinsic physicochemical properties and multiple physiological barriers in the gastrointestinal (GI) tract.[1][2][3]

  • Enzymatic Degradation: The GI tract is rich in proteolytic enzymes, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine.[4][5] These enzymes readily hydrolyze the peptide bonds that form the backbone of the PROTAC, leading to its rapid degradation before it can be absorbed.[4][6]

  • Poor Permeability: Peptide PROTACs are often large, hydrophilic molecules with a high number of hydrogen bond donors and acceptors.[3][4] These characteristics hinder their ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.[4][6] Furthermore, their size often prevents effective transport through the tight junctions between cells (paracellular route).[4]

  • Physicochemical Instability: The harsh, acidic environment of the stomach (pH 1.5-3.5) can denature the peptide structure, compromising its integrity and function.[4][5]

  • Efflux Pumps: Even if a PROTAC molecule successfully enters an intestinal cell, it may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[7][8]

Q2: What are the primary strategies to improve the oral bioavailability of my peptide PROTAC?

A2: Broadly, strategies can be divided into two main categories: (1) Molecular Modification of the peptide PROTAC itself to enhance its stability and permeability, and (2) Advanced Formulation Approaches to protect the PROTAC during its transit through the GI tract.[1][6]

  • Molecular Modification: This involves altering the chemical structure of the peptide. Key techniques include:

    • Cyclization: Linking the ends of the peptide (head-to-tail) or using side-chain to side-chain stapling can create a more rigid structure. This conformational constraint protects against enzymatic degradation and can improve membrane permeability.[3][9]

    • D-Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most proteases, significantly increasing enzymatic stability.[9][10]

    • N-methylation: Adding a methyl group to the amide nitrogen of the peptide backbone enhances metabolic resistance by creating steric hindrance for proteases.[9]

    • Linker Optimization: The linker connecting the target-binding peptide and the E3 ligase ligand can be modified to improve properties like cellular permeability and metabolic stability.[11][12][13]

  • Formulation Strategies: This involves co-administering the PROTAC with other agents or encapsulating it within a delivery vehicle.

    • Permeation Enhancers: These agents, such as sodium caprate (C10) or SNAC, transiently open the tight junctions between intestinal cells, allowing for improved paracellular absorption.[2][14][15]

    • Enzyme Inhibitors: Co-formulating with protease inhibitors like aprotinin (B3435010) can reduce enzymatic degradation in the GI lumen.[2]

    • Lipid-Based Formulations: Encapsulating the peptide PROTAC in systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can protect it from the harsh GI environment and facilitate absorption.[5][13]

Q3: How do I choose between different in vitro models to test the permeability of my peptide PROTAC?

A3: The choice of in vitro model depends on the specific question you are asking. The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for getting a quick, early indication of passive permeability but does not account for active transport or paracellular flux.[16]

  • Caco-2 Cell Monolayers: This is considered the gold standard for predicting human intestinal absorption.[16][17] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for about 21 days, differentiate into a polarized monolayer with tight junctions and brush borders, mimicking the intestinal epithelium.[17][18] This model can assess passive diffusion, active uptake/efflux, and paracellular transport, providing a more comprehensive and biologically relevant picture of permeability.[16][19]

  • Ussing Chamber: This model uses freshly excised intestinal tissue from animals (e.g., rats). It allows for the study of permeability in specific intestinal segments and can monitor tissue viability. It is considered a good predictor of human oral bioavailability but is lower throughput than cell-based assays.[14][20]

For peptide PROTACs, where active transport and paracellular flux can be significant, the Caco-2 assay is generally recommended over PAMPA, especially when evaluating the effects of permeation enhancers.[14][16]

Part 2: Troubleshooting Guide

Problem 1: My peptide PROTAC shows high degradation in simulated gastric/intestinal fluid assays.

This is a common first hurdle indicating poor enzymatic stability. Your primary goal is to protect the peptide backbone.

G Start Low Stability in Simulated GI Fluid Strategy Select Stabilization Strategy Start->Strategy Cyclization Strategy 1: Cyclization / Stapling Strategy->Cyclization Rigidify Backbone DAmino Strategy 2: D-Amino Acid Substitution Strategy->DAmino Block Protease Site NMethyl Strategy 3: N-Methylation Strategy->NMethyl Add Steric Hindrance Synthesize Synthesize Modified Peptide PROTACs Cyclization->Synthesize DAmino->Synthesize NMethyl->Synthesize Reassay Re-run In Vitro Stability Assay Synthesize->Reassay Reassay->Strategy Stability Not Improved Proceed Proceed to Permeability Studies Reassay->Proceed Stability Improved

Caption: Troubleshooting workflow for poor enzymatic stability.

StrategyRationaleExample Data
D-Amino Acid Substitution Replaces protease-sensitive L-amino acids with resistant D-amino acids.The half-life of Somatostatin (all L-amino acids) is a few minutes, while its modified analog, Octreotide (contains two D-amino acids), has a half-life of 1.5 hours.[9]
Cyclization Creates a rigid structure that sterically hinders protease access to peptide bonds.[3][9]Cyclosporine, a naturally cyclic peptide, has an oral bioavailability of around 29%, which is exceptionally high for a peptide of its size.[9]
N-Methylation Adds steric bulk to the peptide backbone, preventing enzyme binding and cleavage.[9]The hepta-N-methylated cyclic peptide Cyclosporine demonstrates significant metabolic resistance.[9]
Problem 2: My PROTAC is stable in GI fluids but shows very low permeability in the Caco-2 assay (Papp < 1.0 x 10⁻⁶ cm/s).

This indicates the molecule cannot efficiently cross the intestinal epithelium. The focus here is on enhancing absorption.

G Start Low Permeability in Caco-2 Assay Strategy Select Permeability Enhancement Strategy Start->Strategy Enhancers Strategy 1: Co-formulate with Permeation Enhancers Strategy->Enhancers Paracellular Route Lipidation Strategy 2: Chemical Modification (e.g., Lipidization) Strategy->Lipidation Transcellular Route Formulate Prepare Formulation (e.g., with SNAC, C10) Enhancers->Formulate Synthesize Synthesize Modified PROTAC Lipidation->Synthesize Reassay Re-run Caco-2 Assay with Formulation/Modification Formulate->Reassay Synthesize->Reassay Reassay->Strategy Permeability Not Improved Proceed Proceed to In Vivo PK Studies Reassay->Proceed Permeability Improved

Caption: Troubleshooting workflow for low intestinal permeability.

StrategyRationaleExample Data
Use of Permeation Enhancers Agents like SNAC or C10 transiently open tight junctions, allowing for paracellular transport.[2][14]In an NCI-N87 cell model, the apparent permeability (Papp) of Semaglutide increased significantly with increasing concentrations of the permeation enhancer SNAC.[14]
Lipidation / PEGylation Attaching a lipid or PEG chain can increase the molecule's lipophilicity to enhance transcellular diffusion or increase its hydrodynamic radius to prolong circulation time.[1][9]Data on specific peptide PROTACs is emerging. However, in general peptides, PEGylation is a well-established method to increase serum half-life.[15]
Prodrug Approach A lipophilic group is added to the PROTAC, which is cleaved in vivo to release the active molecule. This can improve absorption.[11][12]A prodrug of a PROTAC was designed by adding a lipophilic group to the CRBN ligand, which showed improved bioavailability in early studies.[12]

Part 3: Key Experimental Protocols

Protocol 1: Caco-2 Cell Bidirectional Permeability Assay

This protocol is adapted from standard industry procedures to assess the intestinal permeability and potential for active efflux of a peptide PROTAC.[16][18]

G Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21-25 days to form a monolayer Seed->Culture TEER 3. Measure TEER to confirm monolayer integrity Culture->TEER Prepare 4. Prepare dosing solutions (PROTAC in transport buffer) TEER->Prepare Incubate_AB 5a. Add PROTAC to Apical side (for A->B transport) Prepare->Incubate_AB Incubate_BA 5b. Add PROTAC to Basolateral side (for B->A transport) Prepare->Incubate_BA Sample 6. Incubate (e.g., 2h at 37°C). Take samples from receiver chamber Incubate_AB->Sample Incubate_BA->Sample Analyze 7. Quantify PROTAC concentration using LC-MS/MS Sample->Analyze Calculate 8. Calculate Papp (A->B) and Papp (B->A) and Efflux Ratio Analyze->Calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 12-well format) at an appropriate density.

    • Culture the cells for 21-25 days in a suitable medium, changing the medium every 2-3 days until a differentiated, polarized monolayer is formed.[17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For A-B permeability: Add the dosing solution containing your peptide PROTAC (e.g., at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Include control compounds: atenolol (B1665814) (low permeability) and antipyrine (B355649) or propranolol (B1214883) (high permeability).[16]

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

    • At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the initial donor solution.

    • Analyze the concentration of the peptide PROTAC in all samples using a validated LC-MS/MS method.[18]

  • Calculations:

    • Calculate the Papp value using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

      • An ER > 2 suggests the compound is a substrate for active efflux.[16]

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol provides a basic framework for assessing the oral bioavailability of a peptide PROTAC in a preclinical animal model.

  • Animal Model:

    • Use a relevant rodent species (e.g., Sprague-Dawley rats). House the animals according to ethical guidelines.

    • Fast the animals overnight before dosing, as food can significantly impact peptide absorption.[14]

  • Dosing:

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer the peptide PROTAC via bolus injection (e.g., into the tail vein) at a low dose (e.g., 1 mg/kg). This group serves as the 100% bioavailability reference.

    • PO Group: Administer the peptide PROTAC via oral gavage at a higher dose (e.g., 10-50 mg/kg) to compensate for expected low absorption. The compound should be formulated in a suitable vehicle.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop a highly sensitive and selective LC-MS/MS method to quantify the concentration of the intact peptide PROTAC in the plasma samples. Detection limits at the pg/mL level may be necessary due to poor absorption.[14]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes of administration.

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

Troubleshooting inconsistent results in c-Met degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering inconsistent results in c-Met degradation assays.

Frequently Asked Questions (FAQs)

Q1: I am not observing any c-Met degradation after treating my cells with a compound. What are the possible causes?

A1: This is a common issue that can stem from several factors:

  • Compound Inactivity or Instability: The compound may not be an effective c-Met degrader, or it may have degraded due to improper storage or handling.

  • Suboptimal Concentration or Treatment Time: The concentration of the compound may be too low, or the treatment duration may be too short to induce measurable degradation.[1]

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms that prevent c-Met degradation.

  • Technical Issues with Western Blot: Problems with protein extraction, antibody quality, or the blotting procedure can mask true degradation.[2][3]

Q2: My Western blot results show high background, making it difficult to quantify c-Met levels. How can I reduce the background?

A2: High background can obscure the specific protein bands.[3] To reduce it:

  • Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the incubation time is sufficient (at least 1 hour at room temperature).[3]

  • Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies are a common cause of high background.[2] Titrate your antibodies to find the optimal dilution.

  • Increase Washing Steps: Thorough washing between antibody incubations is critical to remove non-specifically bound antibodies. Increase the number and duration of washes with TBST.[2]

Q3: I see multiple bands in my Western blot for c-Met. Which one should I quantify?

A3: The c-Met receptor can exist in several forms, which may appear as different bands:

  • pro-c-Met (~170 kDa): The single-chain precursor protein.[4]

  • Mature c-Met β-chain (~145 kDa): The cleaved, active form of the receptor.[4][5]

  • c-Met Fragments: Smaller fragments can result from proteolytic cleavage.[5][6]

It is crucial to use a well-validated antibody that specifically recognizes the form of c-Met you are interested in.[5][7][8] The mature 145 kDa band is typically quantified to assess the degradation of the active receptor. Always check the antibody datasheet for information on the expected band sizes.[4]

Q4: How can I confirm that the observed decrease in c-Met protein is due to proteasomal or lysosomal degradation?

A4: To determine the degradation pathway, you can co-treat your cells with your compound and specific pathway inhibitors:

  • Proteasome Inhibition: Use a proteasome inhibitor like MG132 or bortezomib.[9][10] If your compound induces proteasomal degradation, co-treatment with a proteasome inhibitor will "rescue" c-Met levels, preventing its degradation.[6][11]

  • Lysosome Inhibition: Use a lysosome inhibitor like chloroquine (B1663885) or concanamycin (B1236758) A. These prevent the acidification of lysosomes, inhibiting the activity of lysosomal proteases.[12][13] A rescue of c-Met levels upon co-treatment indicates a lysosomal degradation pathway.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Issue 1: Weak or No c-Met Signal
Possible Cause Solution Citation
Low c-Met Expression in Cell Line Select a cell line known to have moderate to high endogenous c-Met expression (e.g., EBC-1, Hs746T, H596) or use cells stimulated with Hepatocyte Growth Factor (HGF) to increase expression.[11][14][15]
Inefficient Protein Extraction Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, and ensure it is supplemented with protease and phosphatase inhibitors. Keep samples on ice at all times.[16][17][18]
Poor Primary Antibody Performance Use a c-Met antibody validated for Western Blotting. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][8][19][20]
Inefficient Protein Transfer Verify the integrity of your transfer setup. Ensure good contact between the gel and the PVDF membrane and that no air bubbles are present. Optimize the transfer time and voltage.[2]
Issue 2: Inconsistent c-Met Degradation Between Replicates
Possible Cause Solution Citation
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and confluency at the time of treatment.[1][3]
Inaccurate Compound Dilutions Prepare fresh dilutions of the degrader compound for each experiment from a stable, high-concentration stock. Aliquot stocks to avoid repeated freeze-thaw cycles.[1][21]
Variable Protein Loading Accurately quantify total protein concentration in each lysate using a reliable method (e.g., BCA assay) before loading.[22]
Loading Control Variability Normalize the c-Met band intensity to a stable loading control like GAPDH or β-actin. Ensure the loading control itself is not affected by the treatment.[3]

Experimental Protocols

Protocol 1: General c-Met Degradation Assay via Western Blot
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the c-Met degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).[1]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[17] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[17] Collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[19] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate with a primary antibody against c-Met (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[19]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the c-Met signal to the loading control.

Protocol 2: Ubiquitin-Proteasome Pathway Confirmation
  • Cell Treatment: Treat cells with your c-Met degrader in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for 6 hours.[11] As a control, include cells treated with the proteasome inhibitor alone and a vehicle control.

  • Lysis and Western Blot: Follow steps 2-8 from Protocol 1 to lyse the cells and perform a Western blot for total c-Met and a loading control.

  • Analysis: A successful degrader should show a significant reduction in c-Met levels. In the sample co-treated with the proteasome inhibitor, the c-Met level should be partially or fully restored compared to the sample with the degrader alone, confirming degradation via the ubiquitin-proteasome pathway.[6][23]

Data Presentation

Table 1: Common Pathway Inhibitors and Working Concentrations
Inhibitor Pathway Typical Working Concentration Citation
MG132 Proteasome5-20 µM[9][10][11]
Bortezomib Proteasome50-100 nM[9][10]
Lactacystin Proteasome10 µM[6]
Chloroquine Lysosome25-50 µMN/A
Concanamycin A Lysosome50-100 nM[13]
Table 2: Example Degradation Data of c-Met PROTACs
Compound Cell Line DC₅₀ (Degradation) Dₘₐₓ (Max Degradation) Time Citation
D10 EBC-1pM range>99%72 h[11]
D15 Hs746TpM range>99%72 h[11]
D19 EBC-1pM range>99%N/A[24]
OZD-MET H5964-6 µM70.4%24 h[14]

Visualizations

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_degradation Degradation Pathways HGF HGF cMet_inactive c-Met (Inactive) HGF->cMet_inactive Binding & Dimerization cMet_active c-Met Dimer (Active) (Autophosphorylation) cMet_inactive->cMet_active PI3K_AKT PI3K/AKT Pathway cMet_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet_active->RAS_MAPK CBL c-Cbl (E3 Ligase) cMet_active->CBL recruits Signaling Cell Survival, Proliferation, Motility PI3K_AKT->Signaling RAS_MAPK->Signaling cMet_ub Ubiquitinated c-Met CBL->cMet_ub adds Ub Ubiquitin Ub->CBL Proteasome Proteasome cMet_ub->Proteasome Lysosome Lysosome cMet_ub->Lysosome Degraded Degraded Peptides Proteasome->Degraded Lysosome->Degraded Experimental_Workflow start Start step1 Seed cells and allow to adhere overnight start->step1 step2 Treat cells with c-Met degrader and controls step1->step2 step3 Lyse cells in RIPA buffer with inhibitors step2->step3 step4 Quantify protein concentration (BCA) step3->step4 step5 Prepare samples and run SDS-PAGE step4->step5 step6 Transfer proteins to PVDF membrane step5->step6 step7 Immunoblot for c-Met and loading control step6->step7 step8 Image and quantify band intensity step7->step8 end Analyze Data & Draw Conclusions step8->end Troubleshooting_Logic start Problem: No c-Met degradation observed q1 Is a c-Met band visible in the control lane? start->q1 sol1 Troubleshoot Western Blot: - Check antibody - Optimize protein extraction - Use positive control cell line q1->sol1 No q2 Is the compound concentration and treatment time optimized? q1->q2 Yes sol2 Perform dose-response and time-course experiments (e.g., 0.1-10 µM; 4-48h) q2->sol2 No q3 Has compound stability been confirmed? q2->q3 Yes sol3 Check storage conditions. Prepare fresh solutions. Consider compound instability. q3->sol3 No end Degradation likely occurs. Consider mechanism. q3->end Yes

References

Navigating In Vivo Challenges with c-Met PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals advancing c-Met targeting Proteolysis Targeting Chimeras (PROTACs) through preclinical stages, managing in vivo toxicity is a critical hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during animal studies.

Troubleshooting Guides

This section offers structured advice for common challenges encountered during in vivo studies of c-Met PROTACs.

Problem 1: Significant Body Weight Loss and Cachexia

Initial Observation: Mice treated with the c-Met PROTAC exhibit a progressive loss of body weight (>15-20%) and signs of muscle wasting.

Possible Causes and Solutions:

Potential CauseProposed Solution
On-Target Toxicity in Healthy Tissues: c-Met plays a role in normal physiological processes, including muscle maintenance. On-target degradation of c-Met in non-tumor tissues may contribute to cachexia.
Off-Target Toxicity: The PROTAC may be degrading other proteins essential for metabolic homeostasis.
Tumor-Related Cachexia: The tumor itself may be inducing a cachectic state, which could be exacerbated by the treatment.
Gastrointestinal (GI) Toxicity: The PROTAC may be causing GI distress, leading to reduced food and water intake.

Experimental Workflow for Investigating Cachexia:

start Significant Body Weight Loss Observed check_food Monitor Food and Water Intake Daily start->check_food measure_muscle Measure Muscle Mass (e.g., Tibialis Anterior) start->measure_muscle pair_feed Initiate Pair-Feeding Study check_food->pair_feed If intake is reduced assess_gi Assess for Signs of GI Toxicity (e.g., diarrhea) check_food->assess_gi dose_reduction Consider Dose Reduction or Holiday pair_feed->dose_reduction histopath_gi Histopathology of GI Tract assess_gi->histopath_gi If signs are present histopath_gi->dose_reduction biomarkers Analyze Serum Biomarkers (e.g., GDF15, inflammatory cytokines) measure_muscle->biomarkers off_target_screen Perform Off-Target Proteomics on Healthy Tissues biomarkers->off_target_screen If on-target mechanism is not clear off_target_screen->dose_reduction

Caption: Troubleshooting workflow for body weight loss.

Problem 2: Suspected Liver Toxicity

Initial Observation: Elevated levels of alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) in serum, or abnormal liver histopathology.

Possible Causes and Solutions:

Potential CauseProposed Solution
On-Target c-Met Degradation in Hepatocytes: c-Met is crucial for liver regeneration and protection against injury. Its degradation can sensitize hepatocytes to damage.
Off-Target Kinase Inhibition: The warhead of the PROTAC may inhibit other kinases in the liver, leading to toxicity.
Metabolite-Induced Toxicity: A metabolite of the PROTAC, rather than the parent compound, may be hepatotoxic.
E3 Ligase-Related Effects: Over-engagement of the recruited E3 ligase (e.g., VHL or CRBN) in the liver could disrupt normal cellular processes.

Experimental Workflow for Investigating Liver Toxicity:

start Elevated ALT/AST or Abnormal Liver Histology confirm_degradation Confirm c-Met Degradation in Liver Tissue (Western Blot/IHC) start->confirm_degradation e3_ligase_expression Quantify E3 Ligase Expression in Liver start->e3_ligase_expression inactive_control Dose with Inactive Epimer Control PROTAC confirm_degradation->inactive_control If c-Met is degraded assess_metabolites Characterize PROTAC Metabolites in Liver and Plasma inactive_control->assess_metabolites If toxicity is still observed in_vitro_hep Test PROTAC and Metabolites on Primary Hepatocytes assess_metabolites->in_vitro_hep dose_response_tox Conduct Dose-Response Toxicity Study in_vitro_hep->dose_response_tox e3_ligase_expression->dose_response_tox

Caption: Troubleshooting workflow for suspected liver toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target toxicities associated with c-Met degradation?

Degradation of c-Met in healthy tissues where it plays a physiological role can lead to on-target toxicities. The liver is a key organ to monitor, as c-Met is involved in hepatocyte regeneration and protection from injury. Loss of c-Met signaling can make the liver more susceptible to damage. Other potential on-target toxicities could involve muscle homeostasis and renal function, and these should be monitored closely in preclinical studies.

Q2: How can I distinguish between on-target and off-target toxicity?

To differentiate between on- and off-target effects, it is crucial to use appropriate controls. A key experiment is to synthesize and test an "inactive epimer" or "dead" PROTAC. This control molecule has a modification in the E3 ligase-binding motif that prevents it from engaging the degradation machinery, but it can still bind to c-Met. If this control molecule still causes toxicity, the effect is likely due to off-target binding of the warhead. If the toxicity is only observed with the active PROTAC, it is more likely to be on-target or related to the degradation process itself.

Q3: What should I do if I observe the "hook effect" in my in vivo studies?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations due to the formation of non-productive binary complexes. If you observe a U-shaped dose-response curve for efficacy or target degradation in vivo, you may be seeing the hook effect. The primary solution is to perform a detailed dose-response study to identify the optimal therapeutic window with lower, more effective doses.

Q4: What are the key parameters to monitor during a preclinical toxicity study for a c-Met PROTAC?

A comprehensive in vivo toxicity study should include:

  • Daily clinical observations: Monitor for changes in behavior, posture, and activity.

  • Body weight: Measure at least twice weekly.

  • Food and water consumption: Monitor daily, especially if weight loss is observed.

  • Hematology: Complete blood counts (CBCs) to assess effects on red blood cells, white blood cells, and platelets.

  • Serum biochemistry: Key markers for liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function.

  • Terminal procedures:

    • Gross necropsy: Visual examination of all organs.

    • Organ weights: Liver, kidneys, spleen, and other relevant organs.

    • Histopathology: Microscopic examination of a comprehensive set of tissues.

Quantitative Data Summary

The following table provides a template for summarizing in vivo toxicity and efficacy data for a hypothetical c-Met PROTAC.

Compound Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%) Body Weight Change (%) Key Serum Biochemistry Changes Histopathological Findings
c-Met PROTAC-X 10Daily, p.o.45-5NoneNone
30Daily, p.o.85-12ALT/AST ~1.5x ULNMinimal hepatocellular vacuolation
100Daily, p.o.95-25ALT/AST >3x ULNModerate hepatocellular necrosis
Vehicle Control N/ADaily, p.o.0+5NoneNone

Key Experimental Protocols

Protocol 1: Assessment of In Vivo Target Degradation

  • Dosing: Administer the c-Met PROTAC to tumor-bearing mice at various doses and for different durations.

  • Tissue Collection: At specified time points post-dosing, euthanize the mice and collect tumor and healthy tissues (e.g., liver, muscle, spleen).

  • Lysate Preparation: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total c-Met, phosphorylated c-Met (p-c-Met), and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the c-Met and p-c-Met levels to the loading control. Compare the protein levels in the treated groups to the vehicle control group to determine the percentage of degradation.

Protocol 2: Histopathological Analysis of Organ Toxicity

  • Tissue Collection and Fixation: At the end of the in vivo study, collect organs of interest (e.g., liver, kidneys, spleen, heart, lungs, GI tract) and fix them in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining: Mount the sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the stained slides for any signs of cellular damage, inflammation, necrosis, or other pathological changes.

  • Scoring: The severity of any observed lesions should be semi-quantitatively scored (e.g., minimal, mild, moderate, severe).

Signaling Pathway and Mechanism of Action Diagrams

c-Met Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling cascade.

PROTAC Mechanism of Action:

PROTAC c-Met PROTAC cMet c-Met Protein PROTAC->cMet Binds E3Ligase E3 Ligase (e.g., VHL/CRBN) PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (c-Met-PROTAC-E3) cMet->TernaryComplex E3Ligase->TernaryComplex Ub_cMet Ubiquitinated c-Met TernaryComplex->Ub_cMet Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_cMet Proteasome Proteasome Ub_cMet->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of c-Met degradation by a PROTAC.

How to avoid the hook effect in PROTAC-induced degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you understand and mitigate the "hook effect," a common challenge in PROTAC-induced degradation assays.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes a paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] Instead of the expected sigmoidal dose-response, the data often presents as a bell-shaped curve, where degradation efficacy diminishes after reaching an optimal concentration.[1][3]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect arises from an imbalance between the formation of productive ternary complexes (Target Protein-PROTAC-E3 Ligase) and non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations.[1][2] For degradation to occur, the PROTAC must act as a bridge, bringing the target protein and the E3 ligase together.[1] At very high concentrations, PROTAC molecules can saturate both the target protein and the E3 ligase independently, preventing the formation of the necessary three-part complex and thus inhibiting degradation.[4][5]

Q3: What are the consequences of the hook effect for my experimental results?

Q4: At what concentrations does the hook effect typically appear?

A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[7] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher levels.[1] It is essential to perform dose-response experiments across a wide range of concentrations (e.g., picomolar to high micromolar) to identify the optimal degradation window and detect the onset of the hook effect.[1][6]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing common issues related to the hook effect in your PROTAC experiments.

Issue 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.

  • Likely Cause: This is the classic presentation of the hook effect.[6]

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations to fully define the bell-shaped curve.

    • Identify Optimal Concentration: Determine the concentration that achieves the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

    • Assess Ternary Complex Formation: Use biophysical or cellular assays (see Experimental Protocols) to directly measure the formation of the ternary complex across the same concentration range. This can confirm that the decrease in degradation corresponds with a decrease in ternary complex formation.[6][8]

Issue 2: I'm not observing any protein degradation at my tested concentrations.

  • Likely Cause: The concentrations tested may be too low to be effective or, conversely, may fall entirely within the hook effect region where degradation is inhibited.[1] Other factors like poor cell permeability or low E3 ligase expression could also be involved.[9][10]

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much broader range of concentrations, spanning several orders of magnitude (e.g., from 1 pM to 50 µM).

    • Verify E3 Ligase Expression: Confirm that your chosen cell line expresses the necessary E3 ligase (e.g., Cereblon, VHL) at sufficient levels using Western blotting or qPCR.[9]

    • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to its intended target within the cell.[10][11]

    • Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, optimal PROTAC concentration to find the ideal treatment duration.[1][4]

Issue 3: Degradation is incomplete, even at the apparent Dmax.

  • Likely Cause: The rate of protein synthesis may be counteracting the rate of degradation. Alternatively, the stability of the ternary complex may be suboptimal.[4]

  • Troubleshooting Steps:

    • Evaluate Protein Synthesis Rate: A high synthesis rate of the target protein can mask the effects of PROTAC-induced degradation. Shorter treatment times (<6 hours) may reveal more profound degradation before new protein synthesis can compensate.[4]

    • Enhance Ternary Complex Stability: While difficult to alter directly without redesigning the PROTAC, ensuring optimal cell health and assay conditions can help. Factors like linker design and positive cooperativity in binding are key determinants of complex stability.[2][12]

Data Presentation: Understanding the Hook Effect

The following tables present hypothetical data to illustrate a typical dose-response curve exhibiting the hook effect compared to an ideal curve.

Table 1: Example Dose-Response Data for PROTAC-X Exhibiting a Hook Effect

PROTAC-X Concentration (nM)% Target Protein RemainingObservation
0 (Vehicle)100%Baseline
0.185%Minimal Degradation
150% (DC50)Potent Degradation
1015% (Dmax)Maximal Degradation
10040%Hook Effect Onset
100075%Significant Hook Effect
1000090%Strong Inhibition

Table 2: Recommended Adjustments for Assay Parameters

ParameterRecommended Starting PointRecommended Range for OptimizationRationale
PROTAC Concentration 10 nM0.01 nM - 20,000 nMTo fully characterize the dose-response, including the hook effect.
Incubation Time 16 hours2 - 24 hoursDegradation is a kinetic process; optimal time varies by target.[4]
Cell Seeding Density 200,000 cells/well (6-well plate)100,000 - 500,000 cells/wellEnsure sufficient protein for detection without over-confluence.
Proteasome Inhibitor (Control) 10 µM MG132 (for 2-4h)5 - 20 µMTo confirm degradation is proteasome-dependent.[9]

Mandatory Visualizations

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Hook_Effect cluster_low Low/Optimal PROTAC Concentration cluster_high High PROTAC Concentration POI_low Target Protein PROTAC_low PROTAC POI_low->PROTAC_low Ternary_Prod Productive Ternary Complex POI_low->Ternary_Prod E3_low E3 Ligase PROTAC_low->E3_low PROTAC_low->Ternary_Prod E3_low->Ternary_Prod Degradation Degradation Ternary_Prod->Degradation POI_high Target Protein PROTAC_high1 PROTAC POI_high->PROTAC_high1 Binary_POI Non-Productive Binary Complex POI_high->Binary_POI PROTAC_high1->Binary_POI PROTAC_high2 PROTAC E3_high E3 Ligase PROTAC_high2->E3_high Binary_E3 Non-Productive Binary Complex PROTAC_high2->Binary_E3 E3_high->Binary_E3 No_Degradation No Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: Formation of productive vs. non-productive complexes.

Workflow Start Start: Observe Unexpected Degradation Profile Check_Curve Is Dose-Response Curve Bell-Shaped? Start->Check_Curve Expand_Range Expand PROTAC Concentration Range (pM to µM) Check_Curve->Expand_Range Yes Time_Course Perform Time-Course Experiment (2-24h) Check_Curve->Time_Course No / Unsure Assess_Ternary Assess Ternary Complex Formation (e.g., NanoBRET) Expand_Range->Assess_Ternary Time_Course->Expand_Range Confirm_Mechanism Confirm Proteasome- Dependence (use MG132) Assess_Ternary->Confirm_Mechanism Analyze Analyze Data: Determine DC50 & Dmax Identify Hook Effect Confirm_Mechanism->Analyze End End: Optimized Assay Analyze->End

Caption: A logical workflow for troubleshooting the hook effect.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC Dose-Response Analysis

This protocol outlines the steps to quantify target protein degradation across a range of PROTAC concentrations.

  • Cell Culture and Seeding:

    • Plate cells at an appropriate density in 6-well plates to achieve 60-70% confluency on the day of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of your PROTAC in cell culture media. A recommended range is 11 points, from 50 µM down to 1 pM (using a 1:5 or 1:10 dilution series).

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old media from the cells and add the PROTAC-containing media.

    • Incubate for the desired time (e.g., 16-24 hours).[4]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[4]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve and identify the DC50, Dmax, and any hook effect.[4]

Protocol 2: NanoBRET™ Assay for In-Cell Ternary Complex Formation

This protocol provides a method to measure the formation of the PROTAC-induced ternary complex in living cells, which is crucial for understanding the hook effect.[13]

  • Cell Preparation and Transfection:

    • Use a cell line endogenously expressing your target protein tagged with HiBiT, or co-transfect cells with plasmids expressing your target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[13]

    • Plate the cells in a 96-well white-bottom assay plate.

  • Labeling and Treatment:

    • If using the HaloTag® system, add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.[13]

    • To prevent degradation from confounding the ternary complex measurement, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours.[13]

    • Add the PROTAC in a serial dilution to the appropriate wells. Include a vehicle control.

  • Substrate Addition and Signal Detection:

    • Add the Nano-Glo® Live-Cell Substrate to all wells.

    • Incubate for a short period according to the manufacturer's protocol to allow the reaction to stabilize.

    • Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).[13]

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.[13] The peak of this curve represents the optimal concentration for ternary complex formation.

References

Techniques to enhance the stability of the c-Met-PROTAC-E3 ligase ternary complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing PROTACs targeting the c-Met proto-oncogene. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the stability of the c-Met-PROTAC-E3 ligase ternary complex, a critical factor for successful protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the ternary complex and why is its stability so important for c-Met degradation?

A1: The ternary complex is the transient structure formed when a PROTAC molecule simultaneously binds to the target protein (c-Met) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). The stability of this complex is crucial because it determines the efficiency of ubiquitin transfer from the E3 ligase to c-Met, marking it for degradation by the proteasome. A more stable complex generally leads to more efficient and profound degradation.[1][2]

Q2: What is "cooperativity" in the context of ternary complex formation?

A2: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., c-Met) to the PROTAC affects the PROTAC's affinity for the second protein (the E3 ligase).[2]

  • Positive Cooperativity (α > 1): The formation of the binary c-Met-PROTAC complex increases the affinity for the E3 ligase. This is highly desirable as it stabilizes the ternary complex.[2]

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the E3 ligase, leading to a less stable ternary complex.[3]

  • No Cooperativity (α = 1): The binding events are independent.

Enhancing positive cooperativity is a key strategy for improving PROTAC efficacy.[2][4]

Q3: How does the PROTAC linker influence ternary complex stability?

A3: The linker connecting the c-Met binder and the E3 ligase binder plays a critical role in ternary complex stability. Its length, rigidity, and chemical composition dictate the relative orientation of c-Met and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions between c-Met and the E3 ligase, which can significantly enhance complex stability and cooperativity.[5][6]

Q4: Which E3 ligases are commonly used for c-Met PROTACs and does the choice impact stability?

A4: The most commonly used E3 ligases for PROTACs, including those targeting c-Met, are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of E3 ligase can significantly impact ternary complex stability due to the different protein surfaces they present for potential interactions with c-Met. The optimal E3 ligase for a given target is often determined empirically.

Q5: What is the "hook effect" and how does it relate to ternary complex stability?

A5: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at very high PROTAC concentrations.[7] This occurs because the high concentration of PROTACs leads to the formation of separate binary complexes (c-Met-PROTAC and E3 ligase-PROTAC) that cannot form the productive ternary complex.[7] Highly stable and cooperative ternary complexes can help to mitigate the hook effect, widening the effective concentration range of the PROTAC.[2]

Troubleshooting Guides

Issue 1: Poor or no c-Met degradation despite good binary binding.
Possible Cause Troubleshooting Suggestion
Negative Cooperativity The binding of c-Met to the PROTAC may be sterically hindering the binding of the E3 ligase, or vice versa. Solution: Redesign the PROTAC linker (adjust length, rigidity, or attachment points) to allow for a more favorable conformation of the ternary complex.[3]
Steric Clash The surfaces of c-Met and the E3 ligase may be clashing, preventing the formation of a stable ternary complex. Solution: Try a different E3 ligase (e.g., switch from VHL to CRBN) or modify the linker to alter the angle of approach of the two proteins.
Non-productive Complex Formation The ternary complex may be forming, but the lysine (B10760008) residues on c-Met are not accessible to the E3 ligase for ubiquitination. Solution: Use structural modeling or empirical testing with different linker vectors to change the relative orientation of c-Met and the E3 ligase.
Issue 2: Inconsistent results in ternary complex biophysical assays (SPR, ITC, etc.).
Possible Cause Troubleshooting Suggestion
Protein Aggregation Poor quality or aggregated protein preparations can lead to non-specific binding and inaccurate measurements. Solution: Ensure proteins are freshly prepared, purified, and characterized for monodispersity by techniques like size-exclusion chromatography.
Buffer Mismatch Mismatched buffers between the protein and ligand solutions can cause artifacts, especially in ITC. Solution: Ensure all components (proteins and PROTAC) are in an identical, dialyzed buffer to minimize heats of dilution.[8]
PROTAC Solubility Issues Poor solubility of the PROTAC can lead to inaccurate concentration determination and unreliable binding data. Solution: Check the solubility of your PROTAC in the assay buffer. The use of a small percentage of DMSO may be necessary, but ensure it is consistent across all samples.
Incorrect Assay Setup The choice of which protein to immobilize (in SPR) or which component to have in the cell vs. the syringe (in ITC) can impact the quality of the data. Solution: For SPR, immobilizing the E3 ligase is often a robust method. For ITC, titrating the PROTAC into a mixture of the target and E3 ligase can be a way to measure ternary complex formation.

Quantitative Data Summary

The following tables summarize representative binding affinity and degradation data for c-Met targeting PROTACs. Note that direct cooperativity (α) values for c-Met PROTACs are not widely published, so binary affinity (Kd) and degradation (DC50) data are presented.

Table 1: Binary Binding Affinities (Kd) of c-Met PROTAC Components

CompoundTargetKd (nM)E3 LigaseAssayReference
Tepotinib (warhead)c-Met4.69N/ACompetitive Binding[9]
Compound 6 (warhead analog)c-Met9.97N/ACompetitive Binding[9]
Foretinib (warhead)c-Met310N/AKinomeScan[1]
PROTAC 1 (Foretinib-VHL)SLK450VHLKinomeScan[1]
PROTAC 1 (Foretinib-VHL)RIPK21600VHLKinomeScan[1]
PROTAC 1 (Foretinib-VHL)p38α11000VHLKinomeScan[1]

Table 2: Cellular Degradation Potency (DC50) of c-Met PROTACs

PROTACCell LineDC50 (nM)E3 Ligase RecruitedReference
PROTAC c-Met degrader-3EBC-10.59CRBN[10]
Compound 1 (Foretinib-based)MDA-MB-231~100VHL[1][11]
Compound 2 (Foretinib-based)MDA-MB-231~1000CRBN[1][11]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 1. Binary Complex Formation cluster_1 2. Ternary Complex Formation cluster_2 3. Ubiquitination cluster_3 4. Proteasomal Degradation cMet c-Met (Target Protein) cMet_PROTAC cMet-PROTAC Binary Complex cMet->cMet_PROTAC TernaryComplex c-Met-PROTAC-E3 Ternary Complex cMet->TernaryComplex PROTAC PROTAC PROTAC->cMet_PROTAC E3_PROTAC E3-PROTAC Binary Complex PROTAC->E3_PROTAC E3Ligase E3 Ligase (e.g., VHL/CRBN) E3Ligase->E3_PROTAC E3Ligase->TernaryComplex cMet_PROTAC->TernaryComplex E3_PROTAC->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Ub_cMet Ubiquitinated c-Met TernaryComplex->Ub_cMet E2 Enzyme Ub Ubiquitin Ub->Ub_cMet Proteasome Proteasome Ub_cMet->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Ternary Complex Analysis

Experimental_Workflow Experimental Workflow for Ternary Complex Analysis Start PROTAC Design & Synthesis Binary Binary Binding Assays (PROTAC to c-Met, PROTAC to E3) Start->Binary Ternary_InVitro In Vitro Ternary Complex Assays (SPR, ITC, TR-FRET, AlphaLISA) Binary->Ternary_InVitro Ternary_InCell In-Cell Ternary Complex Assays (NanoBRET) Ternary_InVitro->Ternary_InCell Degradation Cellular Degradation Assays (Western Blot, HiBiT) Ternary_InVitro->Degradation Ternary_InCell->Degradation Optimization Linker/Warhead/E3 Ligand Optimization Degradation->Optimization Low Potency or Poor Stability End Lead Candidate Degradation->End High Potency and Good Stability Optimization->Binary

Caption: Iterative workflow for PROTAC optimization.

Key Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding kinetics (ka, kd) and affinity (KD) of binary and ternary complexes, and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S CM5 or SA chip)

  • Purified, biotinylated E3 ligase (e.g., VHL complex)

  • Purified c-Met protein

  • PROTAC of interest

  • SPR running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin (SA) sensor chip surface to a target response level.

  • Binary Interaction (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD (KD_binary).[8]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of c-Met mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the ternary KD (KD_ternary).[8]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = KD_binary / KD_ternary .[8]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (KD, ΔH, n) of binding and calculate cooperativity.

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Purified E3 ligase and c-Met proteins

  • PROTAC of interest

  • Perfectly matched dialysis buffer for all components.[8]

Methodology:

  • Binary Titration (PROTAC to E3 Ligase):

    • Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.

    • Titrate in the PROTAC solution (10-20x higher concentration) from the syringe.

    • Analyze the data using a one-site binding model to determine KD1.[8]

  • Binary Titration (PROTAC to c-Met):

    • Place the c-Met solution in the cell and titrate in the PROTAC to determine KD2.

  • Ternary Titration:

    • There are multiple ways to perform this. One common method is to place the E3 ligase in the cell, pre-saturate it with c-Met, and then titrate in the PROTAC.

    • Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).[8]

  • Cooperativity Calculation:

    • Calculate cooperativity relative to one of the binary interactions, for example: α = KD1 / KD,ternary .[8]

Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To measure the proximity of c-Met and an E3 ligase inside living cells, indicating ternary complex formation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors: NanoLuc®-c-Met (donor) and HaloTag®-E3 ligase (acceptor)

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

Methodology:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-c-Met and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Seed the transfected cells into a white, 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase.[8]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor).[8]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the c-Met-PROTAC-E3 ligase ternary complex.[8]

References

Technical Support Center: Investigating Acquired Resistance to c-Met Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to c-Met degraders.

Frequently Asked Questions (FAQs)

Q1: My c-Met degrader-sensitive cell line is showing signs of resistance. What are the potential mechanisms?

When cells develop acquired resistance to c-Met degraders, it is typically due to two main categories of molecular changes: on-target alterations or the activation of off-target bypass pathways.

  • On-Target Resistance: This involves genetic changes to the c-Met protein itself, preventing the degrader from effectively binding or marking it for destruction. Common on-target mechanisms include:

    • Secondary Mutations in the c-Met Kinase Domain: Specific point mutations can arise that interfere with the binding of the degrader molecule. Commonly reported resistance mutations include those at codons D1228, Y1230, H1094, G1163, and L1195.[1][2][3][4]

    • Amplification of the MET Gene: An increase in the number of copies of the MET gene can lead to such high levels of c-Met protein that the degrader is unable to eliminate it sufficiently to induce cell death.[1][3][4]

    • Mutations Impairing Ubiquitination: Alterations such as MET exon 14 skipping mutations can remove the binding site for the E3 ligase CBL, which is responsible for ubiquitinating the receptor.[5][6] This prevents the natural degradation process, which can contribute to resistance.[5][6][7]

  • Off-Target Resistance (Bypass Pathways): In this scenario, the cancer cells activate other signaling pathways to compensate for the loss of c-Met signaling. This allows them to survive and proliferate despite the effective degradation of the c-Met protein. Common bypass pathways include:

    • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of RTKs such as the Epidermal Growth Factor Receptor (EGFR) or HER3 can reactivate downstream survival signals.[1][8][9][10]

    • Activation of Downstream Signaling Nodes: Mutations or amplification of key downstream signaling molecules like KRAS and BRAF can render the cells independent of upstream c-Met signaling.[1][3][4]

Q2: How can I experimentally determine the mechanism of resistance in my cell line?

A systematic approach is required to pinpoint the resistance mechanism. The following workflow is recommended:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., CellTiter-Glo®, MTT) to confirm the shift in the half-maximal inhibitory concentration (IC50) of the c-Met degrader in the suspected resistant line compared to the parental, sensitive line.[11][12]

  • Assess c-Met Degradation: Use Western blotting to verify that the degrader is still capable of reducing total c-Met protein levels in the resistant cells. If c-Met is not degraded, it points towards an on-target mechanism. If c-Met is effectively degraded, a bypass pathway is the likely cause.

  • Analyze On-Target Mechanisms:

    • Sequencing: Perform targeted next-generation sequencing (NGS) or Sanger sequencing of the MET gene to identify potential kinase domain mutations.[1][3]

    • Copy Number Analysis: Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess MET gene amplification.

  • Investigate Bypass Pathways:

    • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to screen for the activation of other RTKs in the resistant cells.

    • Western Blotting: Probe for the activation (phosphorylation) of key downstream signaling pathways such as PI3K/AKT and RAS/MAPK.[2][5][8]

    • NGS Panel: Use a broader cancer gene panel to screen for mutations or amplifications in common bypass pathway genes like EGFR, KRAS, and BRAF.[1][3]

Q3: Can c-Met degraders overcome resistance to c-Met tyrosine kinase inhibitors (TKIs)?

Yes, in some cases. Proteolysis-targeting chimeras (PROTACs) and other degraders can be effective against certain forms of TKI resistance. For instance, specific c-Met kinase domain mutations like Y1230H and D1228N, which confer resistance to TKIs such as tepotinib, have been shown to remain sensitive to degradation by novel c-Met PROTACs.[13][14][15] This is because the degrader may still be able to bind to the mutated protein and recruit the E3 ligase for degradation, a mechanism distinct from kinase inhibition.

Troubleshooting Guides

Guide 1: Generating c-Met Degrader-Resistant Cell Lines

Problem: Difficulty establishing a stable, resistant cell line.

Possible Cause Troubleshooting Steps
Initial drug concentration is too high. Start with a low concentration of the c-Met degrader, typically around the IC20 (the concentration that inhibits 20% of cell growth).[16] This allows a sub-population of cells to survive and adapt.
Dose escalation is too rapid. Increase the drug concentration gradually. Allow the cells to recover and resume normal proliferation (e.g., reach 80% confluency) for at least 2-3 passages at each new concentration before escalating further.[16][17] If more than 50% of cells die, revert to the previous, lower concentration for a few more passages.[16]
Loss of resistant phenotype. To maintain resistance, continuously culture the established resistant cell line in the presence of the c-Met degrader at a maintenance concentration (e.g., IC10-IC20).[11] Periodically re-evaluate the IC50 to ensure the resistant phenotype is stable.[11]
Clonal heterogeneity. Once a resistant population is established, consider performing single-cell cloning via limiting dilution to isolate and characterize distinct resistant clones, as they may harbor different resistance mechanisms.[16]
Guide 2: Western Blotting for c-Met and Signaling Pathways

Problem: Inconsistent or difficult-to-interpret Western blot results.

Observation Possible Cause Troubleshooting Steps
Weak or No c-Met Signal Low protein abundance: Increase the total protein loaded per well.[18] Consider using a cell line known to have high c-Met expression as a positive control.
Inefficient protein transfer: For large proteins like c-Met (~145 kDa), ensure optimal transfer conditions (e.g., use a lower methanol (B129727) concentration in the transfer buffer, extend transfer time, or use an overnight wet transfer at 4°C).
Poor antibody performance: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[18] Ensure the antibody is validated for Western blotting.
High Background Insufficient blocking: Increase the blocking time to 1-2 hours at room temperature. Test different blocking agents (e.g., 5% non-fat milk vs. 5% BSA), as some antibodies perform better in one over the other.[19]
Antibody concentration too high: Reduce the concentration of the primary or secondary antibody.[20]
Inadequate washing: Increase the number and duration of wash steps after antibody incubations.[20] Add a mild detergent like Tween 20 (0.05-0.1%) to the wash buffer.[20]
Multiple Non-Specific Bands Antibody cross-reactivity: Use a more specific, affinity-purified primary antibody.[18]
Protein degradation: Always prepare cell lysates with fresh protease and phosphatase inhibitor cocktails.[19] Keep samples on ice throughout the preparation process.[21]
Phospho-Protein Signal Issues Loss of phosphorylation: Use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.[19]
Low signal: Stimulate serum-starved cells with HGF (the ligand for c-Met) to induce robust phosphorylation of c-Met and downstream targets like AKT and ERK before lysis.

Quantitative Data Summary

Table 1: Efficacy of c-Met Degraders Against TKI-Resistant Mutations

This table summarizes the anti-proliferative effects of c-Met degraders (D10, D15) compared to a TKI (tepotinib) in cell lines engineered to express common TKI-resistance mutations. Data is presented as IC50 values (nM).

Cell LineMutationTepotinib IC50 (nM)Degrader D10 IC50 (nM)Degrader D15 IC50 (nM)
EBC-1Y1230H> 1000~100~100
EBC-1D1228N> 1000~100~100
Hs746TY1230H> 1000~100~100
Hs746TD1228N> 1000~100~100

Data adapted from studies on novel c-Met PROTACs, demonstrating their ability to overcome resistance to type Ib c-Met TKIs.[13][14]

Table 2: Frequency of Acquired Resistance Mechanisms to MET TKIs in NSCLC

This table shows the prevalence of different classes of resistance mechanisms identified in patients with MET exon 14-mutant non-small cell lung cancer (NSCLC) who developed resistance to MET TKIs.

Resistance Mechanism ClassFrequency in PatientsExamples
On-Target (MET-dependent) 35%MET kinase domain mutations (D1228, Y1230, etc.), MET amplification.[1][3][4]
Off-Target (Bypass Pathways) 45%KRAS mutations, amplification of KRAS, EGFR, HER3, BRAF.[1][3][4]
Both On- and Off-Target 5%Co-occurrence of a MET mutation and a bypass pathway amplification.[1][3]
Unknown 25%No identifiable genomic alteration found.[1][3]

Data derived from genomic analysis of patient samples at the time of acquired resistance.[1][3][4]

Experimental Protocols

Protocol 1: Generation of a c-Met Degrader-Resistant Cell Line

This protocol describes a general method for developing a resistant cell line using continuous, escalating drug exposure.[11][12][16]

  • Determine Initial Drug Concentration: a. Plate the parental (sensitive) cancer cell line in a 96-well plate. b. Treat with a range of concentrations of the c-Met degrader for 72 hours. c. Perform a cell viability assay (e.g., CCK-8, CellTiter-Glo®) to determine the IC50.[12] d. Calculate the IC20 value from the dose-response curve. This will be your starting concentration.[16]

  • Continuous Drug Exposure and Dose Escalation: a. Culture the parental cells in a T-25 flask with media containing the c-Met degrader at the starting IC20 concentration. b. When the cells reach 80-90% confluency, passage them into a new flask with fresh media and the same drug concentration. c. After 2-3 successful passages where cell morphology and proliferation rate appear stable, double the drug concentration.[16] d. Repeat this process of gradual dose escalation. If significant cell death (>50%) occurs, maintain the cells at the previous, lower concentration until they have adapted.[16] e. It is crucial to cryopreserve cell stocks at each successful concentration step as a backup.[17]

  • Establishment and Maintenance of the Resistant Line: a. Continue the dose escalation process until the cells can proliferate in a drug concentration that is at least 10-fold higher than the parental IC50. This process can take several months.[11][16] b. Confirm the degree of resistance by performing a new dose-response assay to determine the IC50 of the resistant line and calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).[16] c. For routine culture, maintain the resistant cell line in media containing a concentration of the degrader equivalent to the IC10-IC20 of the resistant line to ensure the stability of the resistant phenotype.[11]

Protocol 2: Western Blot Analysis of c-Met Degradation and Pathway Activation
  • Cell Treatment and Lysis: a. Plate both parental and resistant cells and allow them to adhere overnight. b. Treat the cells with the c-Met degrader at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 24, 48 hours). c. Wash cells twice with ice-cold PBS. d. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[19] e. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes. b. Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane. For a large protein like c-Met, a wet transfer at 30V overnight at 4°C is recommended.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). b. Incubate the membrane with the primary antibody (e.g., anti-c-Met, anti-phospho-c-Met, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. g. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Proteasome Proteasome cMet->Proteasome Degradation GRB2 GRB2/GAB1 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 Degrader c-Met Degrader Degrader->cMet Induces Ubiquitination PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass) cMet_mut c-Met Mutation (e.g., D1228N) No_Degrader_Binding No_Degrader_Binding cMet_mut->No_Degrader_Binding cMet c-Met cMet_amp MET Amplification cMet_Overexpression cMet_Overexpression cMet_amp->cMet_Overexpression EGFR_amp EGFR/HER3 Amplification Downstream_Reactivation1 Downstream_Reactivation1 EGFR_amp->Downstream_Reactivation1 Reactivates PI3K/MAPK Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR_amp->Downstream Bypass Signal KRAS_mut KRAS/BRAF Mutation Downstream_Reactivation2 Downstream_Reactivation2 KRAS_mut->Downstream_Reactivation2 Constitutive MAPK KRAS_mut->Downstream Bypass Signal Degrader c-Met Degrader Degrader->cMet Inhibited by On-Target Mech. cMet->Downstream Signal Blocked Survival Cell Survival Downstream->Survival Experimental_Workflow Start Resistant Cell Line Established Check_Deg Assess c-Met Degradation (Western Blot) Start->Check_Deg Decision Is c-Met Degraded? Check_Deg->Decision OnTarget Hypothesis: On-Target Resistance Decision->OnTarget No OffTarget Hypothesis: Off-Target Bypass Decision->OffTarget Yes Seq_CNV Sequence MET Gene Assess MET Amplification OnTarget->Seq_CNV Phospho_Array Phospho-RTK Array Western for p-AKT/p-ERK OffTarget->Phospho_Array Conclusion1 Mechanism Identified: e.g., MET Mutation Seq_CNV->Conclusion1 NGS NGS Panel for Bypass Genes (KRAS, etc.) Phospho_Array->NGS Conclusion2 Mechanism Identified: e.g., EGFR Activation NGS->Conclusion2

References

Validation & Comparative

A Comparative Guide to the Efficacy of VHL and CRBN-Recruiting c-Met PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of the c-Met proto-oncogene, a receptor tyrosine kinase frequently dysregulated in various cancers, using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy. A critical design consideration for any PROTAC is the choice of E3 ubiquitin ligase to be recruited. The two most predominantly utilized E3 ligases in PROTAC development are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). This guide provides a comprehensive comparison of the efficacy of VHL- and CRBN-recruiting c-Met PROTACs, supported by available experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant biological pathways and experimental workflows.

The c-Met Signaling Pathway and PROTAC Mechanism of Action

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are crucial for cellular processes like proliferation, survival, and migration.[1][2][3][4] In cancer, aberrant c-Met signaling can drive tumor growth and metastasis.

c_Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2/SOS c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT3->Gene Transcription Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Gene Transcription->Cell Proliferation, Survival, Migration

Caption: Simplified c-Met Signaling Pathway.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein (c-Met), another ligand that recruits an E3 ubiquitin ligase (VHL or CRBN), and a linker connecting the two. This induced proximity leads to the ubiquitination of c-Met, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Ternary Ternary Complex Formation PROTAC c-Met Binder Linker E3 Ligase Binder Ternary Complex c-Met PROTAC E3 Ligase c-Met c-Met c-Met->PROTAC:f0 E3 Ligase E3 Ligase (VHL or CRBN) E3 Ligase->PROTAC:f2 Ubiquitinated c-Met Poly-ubiquitinated c-Met Ternary Complex->Ubiquitinated c-Met Ubiquitination Ub Ubiquitin Ub->Ternary Complex Proteasome Proteasome Ubiquitinated c-Met->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: General Mechanism of PROTAC Action.

Performance Comparison: VHL vs. CRBN-Recruiting c-Met PROTACs

Direct, head-to-head comparisons of VHL- and CRBN-recruiting c-Met PROTACs under identical experimental conditions are limited in publicly available literature. However, a notable study by Burslem et al. developed both a VHL-recruiting (Compound 1) and a CRBN-recruiting (Compound 2) c-Met PROTAC based on the promiscuous kinase inhibitor foretinib (B612053).

Qualitative Comparison of Foretinib-Based c-Met PROTACs

The study demonstrated that both Compound 1 (VHL-recruiting) and Compound 2 (CRBN-recruiting) effectively induced the degradation of c-Met in a dose-dependent manner in MDA-MB-231 cells. However, proteomic analysis revealed a key difference in their selectivity. While both PROTACs degraded a subset of the kinases that foretinib binds to, the VHL-recruiting PROTAC was found to be more selective, degrading fewer off-target kinases compared to its CRBN-recruiting counterpart.[1] This suggests that the choice of E3 ligase can significantly influence the selectivity profile of a PROTAC, even when using the same target-binding warhead.

Quantitative Data for Exemplary CRBN-Recruiting c-Met PROTACs

PROTACE3 Ligase RecruitedTarget BinderCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)Reference
D10 CRBNTepotinib (B1684694)EBC-10.43>991.1[5]
Hs746T0.19>993.5[5]
D15 CRBNTepotinibEBC-10.28>991.8[5]
Hs746T0.16>992.9[5]

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key metrics for PROTAC efficacy. IC₅₀ (half-maximal inhibitory concentration) reflects the compound's effect on cell viability. The lack of directly comparable data for a VHL-recruiting c-Met PROTAC in this table highlights a current gap in the literature. Comparisons between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate evaluation and comparison of PROTAC efficacy. Below are generalized protocols for key experiments cited in the evaluation of c-Met PROTACs.

Western Blotting for Protein Degradation

Objective: To quantify the levels of a target protein (c-Met) in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Met, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6- or 12-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDE or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against c-Met (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the c-Met band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[5][6]

Cell Viability Assay

Objective: To determine the effect of a PROTAC on cell proliferation and viability.

Materials:

  • Cells and cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[5]

Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells, cell culture reagents, and PROTAC compound

  • Proteasome inhibitor (e.g., MG132), E1 ubiquitin-activating enzyme inhibitor (e.g., MLN4924)

  • Lysis buffer, primary and secondary antibodies for Western blotting

Protocol:

  • Pre-treatment with Inhibitors: Seed cells and allow them to adhere. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or an E1 inhibitor (e.g., 10 µM MLN4924) for a few hours (e.g., 2-6 hours).

  • PROTAC Treatment: Add the PROTAC compound at a concentration known to cause significant degradation and incubate for the desired time.

  • Western Blotting: Harvest the cells and perform Western blotting for c-Met as described above.

  • Analysis: A rescue of c-Met degradation in the inhibitor-treated cells compared to cells treated with the PROTAC alone indicates that the degradation is dependent on the ubiquitin-proteasome pathway.[5]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., EBC-1, Hs746T) PROTAC_Treatment PROTAC Treatment (VHL- vs CRBN-recruiting c-Met PROTACs) Cell_Culture->PROTAC_Treatment Western_Blot Western Blotting (Degradation Analysis) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (Proliferation Analysis) PROTAC_Treatment->Cell_Viability Ubiquitination_Assay Ubiquitination Assay (Mechanism Validation) PROTAC_Treatment->Ubiquitination_Assay DC50_Dmax Determine DC₅₀ and Dₘₐₓ Western_Blot->DC50_Dmax IC50 Determine IC₅₀ Cell_Viability->IC50 Mechanism_Confirmation Confirm Proteasome Dependence Ubiquitination_Assay->Mechanism_Confirmation Comparison Compare Efficacy and Selectivity DC50_Dmax->Comparison IC50->Comparison Mechanism_Confirmation->Comparison

Caption: General workflow for comparing c-Met PROTACs.

Discussion and Future Perspectives

The choice between VHL and CRBN for recruiting c-Met for degradation is a nuanced decision that can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

  • Efficacy: The available data, particularly for CRBN-recruiting c-Met PROTACs like D10 and D15, demonstrates that picomolar to low nanomolar DC₅₀ values and near-complete target degradation are achievable.[5] While direct quantitative comparisons are lacking, qualitative data suggests that VHL-recruiting PROTACs can also be highly effective c-Met degraders.[1]

  • Selectivity: The study using the promiscuous inhibitor foretinib as a warhead suggests that VHL may offer a more selective degradation profile than CRBN.[1] This could be advantageous in minimizing off-target effects. However, it is important to note that selectivity is also highly dependent on the warhead, linker design, and the specific protein-protein interactions within the ternary complex.

  • Physicochemical Properties: CRBN ligands, such as thalidomide (B1683933) and its analogs, are generally smaller and may offer more favorable physicochemical properties for developing orally bioavailable drugs compared to the larger, more peptide-like VHL ligands.

References

A Head-to-Head Showdown: c-Met Degraders Versus Small Molecule Inhibitors Tepotinib and Savolitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of emerging c-Met degraders against the established c-Met inhibitors, tepotinib (B1684694) and savolitinib (B612288). This report synthesizes available preclinical data to highlight the key performance differences and potential advantages of each therapeutic modality in targeting c-Met-driven cancers.

The c-Met receptor tyrosine kinase is a well-validated oncogenic driver, and its inhibition has proven to be a successful therapeutic strategy in various cancers. Tepotinib and savolitinib are potent small-molecule inhibitors that have demonstrated clinical efficacy. However, the development of resistance remains a clinical challenge. A new class of therapeutics, c-Met degraders (PROTACs), has emerged with a distinct mechanism of action that offers the potential to overcome the limitations of traditional inhibitors. This guide presents a comparative overview of their mechanisms, preclinical efficacy, and the experimental approaches used for their evaluation.

Mechanism of Action: Inhibition vs. Degradation

Tepotinib and savolitinib are ATP-competitive inhibitors that bind to the kinase domain of the c-Met receptor, blocking its phosphorylation and subsequent activation of downstream signaling pathways.[1][2] In contrast, c-Met degraders are heterobifunctional molecules that induce the degradation of the c-Met protein. They achieve this by simultaneously binding to the c-Met receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the c-Met protein. This event-driven pharmacology of degraders may offer a more sustained and profound suppression of c-Met signaling compared to the occupancy-driven mechanism of inhibitors.

Preclinical Performance: A Comparative Analysis

While direct head-to-head clinical studies are not yet available, preclinical data provides valuable insights into the comparative efficacy of c-Met degraders versus tepotinib and savolitinib. The following tables summarize key in vitro performance metrics from various studies. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution unless otherwise specified.

Table 1: In Vitro Antiproliferative Activity (IC50)
CompoundCell LineCancer Typec-Met StatusIC50 (nM)Reference
c-Met Degrader (D10) EBC-1NSCLCMET Amplification1.83[1]
Hs746TGastric CancerMET Exon 14 Skipping1.15[1]
c-Met Degrader (D15) EBC-1NSCLCMET Amplification1.54[1]
Hs746TGastric CancerMET Exon 14 Skipping0.98[1]
Tepotinib EBC-1NSCLCMET Amplification2.19[1]
Hs746TGastric CancerMET Exon 14 Skipping1.87[1]
MKN-45Gastric CancerMET Amplification<1[3]
Savolitinib MKN-45Gastric CancerMET Amplification0.6 - 12.5[4]
Hs746TGastric CancerMET Exon 14 Skipping<100[5]

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vitro c-Met Degradation (DC50 and Dmax)
CompoundCell LineCancer Typec-Met StatusDC50 (nM)Dmax (%)Reference
c-Met Degrader (D10) EBC-1NSCLCMET Amplification1.12>99[1]
Hs746TGastric CancerMET Exon 14 Skipping0.89>99[1]
c-Met Degrader (D15) EBC-1NSCLCMET Amplification0.95>99[1]
Hs746TGastric CancerMET Exon 14 Skipping0.76>99[1]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of c-Met degraders and inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (c-Met degrader, tepotinib, or savolitinib) for 48-72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[6][7]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protein Degradation Assay (Western Blot)

This technique is used to detect and quantify the levels of a specific protein in a sample.

  • Cell Lysis: After treating cells with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative amount of c-Met protein remaining after treatment and calculate the DC50 and Dmax values.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., EBC-1 or Hs746T) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment groups and administer the compounds (e.g., orally or via intraperitoneal injection) at specified doses and schedules. A vehicle control group is also included.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-Met protein levels and downstream signaling pathway modulation by western blot or immunohistochemistry.

  • Data Analysis: Plot the tumor growth curves and calculate tumor growth inhibition (TGI) to assess the efficacy of the treatments.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the c-Met signaling pathway, the distinct mechanisms of inhibitors and degraders, and a typical experimental workflow for their comparison.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet p-c-Met (Dimerization & Autophosphorylation) cMet->p_cMet GRB2 GRB2/SOS p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Migration, Invasion AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cancer cell proliferation and survival.

Inhibitor_vs_Degrader cluster_inhibitor c-Met Inhibitor (Tepotinib/Savolitinib) cluster_degrader c-Met Degrader (PROTAC) Inhibitor Inhibitor cMet_I c-Met Inhibitor->cMet_I Binds to Kinase Domain p_cMet_I p-c-Met cMet_I->p_cMet_I Inhibition Signaling_I Downstream Signaling p_cMet_I->Signaling_I Degrader Degrader cMet_D c-Met Degrader->cMet_D E3_Ligase E3 Ligase Degrader->E3_Ligase Ternary_Complex Ternary Complex (c-Met-Degrader-E3) cMet_D->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action: c-Met inhibitors block signaling, while degraders induce proteasomal degradation of the c-Met protein.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., EBC-1, Hs746T) Treatment Treat with Degrader vs. Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Treatment->Degradation_Assay IC50 Determine IC50 Viability_Assay->IC50 DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Xenograft Establish Xenograft Tumor Model Treatment_In_Vivo Administer Compounds Xenograft->Treatment_In_Vivo Tumor_Measurement Measure Tumor Volume Treatment_In_Vivo->Tumor_Measurement Efficacy Assess Antitumor Efficacy (Tumor Growth Inhibition) Tumor_Measurement->Efficacy

Caption: A generalized workflow for the preclinical comparison of c-Met degraders and inhibitors, from in vitro assays to in vivo efficacy studies.

References

Validating On-Target c-Met Degradation: A Comparison Guide Using c-Met Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a promising therapeutic strategy for diseases driven by aberrant protein function. A critical step in the preclinical validation of these molecules is confirming their on-target activity and selectivity. The use of knockout (KO) cell lines, generated using technologies like CRISPR/Cas9, provides a definitive method for validating that the observed effects of a degrader are solely due to the removal of the intended target protein.

This guide provides a comparative overview of how c-Met knockout cell lines are used to validate the on-target degradation of c-Met-targeting compounds. We present supporting experimental data, detailed protocols for key assays, and visualizations to illustrate the underlying principles and workflows.

The Principle: Knockout Cell Lines as the Ultimate Negative Control

The logic behind using a knockout cell line for on-target validation is straightforward. A degrader designed to eliminate c-Met should have a demonstrable biological effect on cells that express c-Met (wild-type). In contrast, in a cell line where the c-Met gene has been knocked out, the degrader has no target to bind and degrade. Therefore, the compound should exhibit no degradation-mediated biological effect in these cells. This comparison provides unequivocal evidence of on-target activity.

Experimental Workflow for On-Target Validation

The process of validating a c-Met degrader using a knockout cell line model involves several key experimental steps. These are designed to compare the effects of the degrader on the wild-type parental cell line and its isogenic c-Met knockout counterpart.

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis cluster_3 Validation Outcome wt_cell Wild-Type Cell Line (c-Met Expressing) treat_wt Treat with c-Met Degrader wt_cell->treat_wt ko_cell c-Met Knockout Cell Line (CRISPR/Cas9) treat_ko Treat with c-Met Degrader ko_cell->treat_ko wb_analysis Western Blot (c-Met levels) treat_wt->wb_analysis viability_analysis Cell Viability Assay (e.g., MTT, CTG) treat_wt->viability_analysis downstream_analysis Downstream Pathway Analysis (p-AKT, p-ERK) treat_wt->downstream_analysis treat_ko->wb_analysis treat_ko->viability_analysis on_target On-Target Effect Confirmed wb_analysis->on_target viability_analysis->on_target no_effect No Off-Target Cytotoxicity viability_analysis->no_effect downstream_analysis->on_target

Caption: Experimental workflow for validating on-target c-Met degradation.

Data Presentation: Comparing Degrader Effects in Wild-Type vs. Knockout Cells

The following tables summarize the expected quantitative data from experiments comparing the effects of a hypothetical c-Met degrader, "Degrader-X," on a wild-type cancer cell line (e.g., EBC-1) and its corresponding c-Met knockout version.

Table 1: c-Met Protein Degradation

This table illustrates the expected results from a Western Blot experiment quantifying c-Met protein levels after treatment with Degrader-X.

Cell LineTreatment (24h)c-Met Protein Level (% of Vehicle)
EBC-1 (Wild-Type) Vehicle (DMSO)100%
Degrader-X (10 nM)~50%
Degrader-X (100 nM)<5%[1]
EBC-1 (c-Met KO) Vehicle (DMSO)Not Detectable
Degrader-X (100 nM)Not Detectable

In the wild-type cells, Degrader-X leads to a dose-dependent reduction in c-Met protein levels. In the knockout cells, c-Met is absent, and the degrader has no effect.

Table 2: Cell Viability

This table shows the anticipated results from a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic effects of Degrader-X.

Cell LineCompoundIC50 (nM)
EBC-1 (Wild-Type) Degrader-X~5 nM[1]
Non-degrading c-Met Inhibitor~15 nM
EBC-1 (c-Met KO) Degrader-X>10,000 nM
Non-degrading c-Met Inhibitor>10,000 nM

Degrader-X significantly reduces the viability of wild-type cells, demonstrating its on-target cytotoxic effect. In contrast, the knockout cells are insensitive to the degrader, indicating that its cytotoxic activity is dependent on the presence of c-Met. A non-degrading inhibitor is included for comparison.

Table 3: Downstream Signaling Pathway Analysis

This table outlines the expected changes in the phosphorylation of key downstream signaling proteins in the c-Met pathway, as measured by Western Blot.

Cell LineTreatment (6h)p-AKT (Ser473) Level (% of Vehicle)p-ERK1/2 (Thr202/Tyr204) Level (% of Vehicle)
EBC-1 (Wild-Type) Vehicle (DMSO)100%100%
Degrader-X (100 nM)<10%<10%
EBC-1 (c-Met KO) Vehicle (DMSO)BaselineBaseline
Degrader-X (100 nM)No significant changeNo significant change

In wild-type cells, the degradation of c-Met by Degrader-X leads to a significant reduction in the activation of downstream signaling pathways. In knockout cells, these pathways are already at a baseline level due to the absence of c-Met, and the degrader does not cause further changes.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, and motility.[2][3] Dysregulation of this pathway is implicated in numerous cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Motility Cell Motility ERK->Motility STAT3->Proliferation STAT3->Survival

Caption: Simplified c-Met signaling pathway.

Experimental Protocols

Western Blot for c-Met Degradation

1. Cell Lysis:

  • Culture wild-type and c-Met knockout cells to 70-80% confluency.

  • Treat cells with the c-Met degrader or vehicle (DMSO) at the desired concentrations and for the specified time.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against c-Met (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an ECL substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the c-Met band intensity to the loading control.

Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed wild-type and c-Met knockout cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the c-Met degrader in complete culture medium.

  • Remove the medium from the wells and add the medium containing the different concentrations of the degrader or vehicle control.

  • Incubate for the desired treatment period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization and Absorbance Measurement:

  • Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the cell viability against the log of the degrader concentration to determine the IC50 value.

Conclusion

The use of c-Met knockout cell lines is an indispensable tool for the unambiguous validation of on-target activity for c-Met-targeting degraders. By providing a clean negative control, this approach allows researchers to confidently attribute the observed biological effects to the specific degradation of the c-Met protein. The experimental framework and data presented in this guide offer a robust strategy for the rigorous preclinical assessment of novel c-Met degraders, ensuring a higher probability of success in subsequent stages of drug development.

References

Comparative analysis of different warheads for designing c-Met PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a warhead is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs) against the c-Met oncogene. This guide provides a comparative analysis of different warheads employed in the development of c-Met PROTACs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2] PROTACs offer a promising therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the c-Met protein, thereby overcoming some of the limitations of traditional small-molecule inhibitors, such as drug resistance.[1][3] A PROTAC molecule is a heterobifunctional chimera, consisting of a "warhead" that binds to the target protein (c-Met), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[4][5] The choice of warhead profoundly influences the PROTAC's binding affinity, degradation efficacy, and overall selectivity.

Performance Comparison of c-Met PROTAC Warheads

The efficacy of a c-Met PROTAC is a function of the ternary complex formation between c-Met, the PROTAC, and an E3 ligase.[4][6] This is influenced by the intrinsic binding affinity of the warhead for c-Met. Several small-molecule inhibitors have been successfully repurposed as warheads for c-Met PROTACs. This section compares the performance of PROTACs derived from different warheads, focusing on their binding affinity, degradation efficiency, and cellular potency.

Small-Molecule Inhibitor-Based Warheads

Foretinib (B612053): A multi-targeted kinase inhibitor, foretinib has been utilized as a warhead in early c-Met PROTAC designs.[1][7] While PROTACs incorporating foretinib have demonstrated effective c-Met degradation, a significant drawback is their low selectivity due to foretinib's promiscuous binding profile, interacting with over 100 kinases.[1][4] This lack of specificity can lead to the degradation of off-target proteins.[1]

Tepotinib (B1684694): A highly selective c-Met inhibitor, tepotinib has been explored as a warhead to develop more specific c-Met PROTACs.[1] PROTACs utilizing tepotinib have shown exceptional potency and high selectivity for c-Met.[1] For instance, the tepotinib-based PROTAC, D15, exhibited a maximum degradation (Dmax) of 99% in both EBC-1 and Hs746T cancer cell lines.[1]

Capmatinib (B1663548): Another selective c-Met inhibitor, capmatinib has also been successfully incorporated into c-Met PROTACs.[8] The capmatinib-based PROTAC, Met-DD4, demonstrated robust and selective c-Met degradation with a DC50 of 6.21 nM and potent anti-proliferative activity in c-Met-addicted cancer cells with an IC50 of 4.37 nM.[8][9]

Table 1: Comparative Performance of Small-Molecule Inhibitor-Based c-Met PROTACs

WarheadPROTAC ExampleTarget Cell LineBinding Affinity (Kd, nM)Degradation (DC50, nM)Max Degradation (Dmax, %)Anti-proliferative Activity (IC50, nM)E3 Ligase LigandReference
ForetinibCompound 1MDA-MB-231Binds to 52 kinasesDose-dependent decreaseNot specifiedNot specifiedVHL[7]
ForetinibCompound 2MDA-MB-231Binds to 62 kinasesDose-dependent decreaseNot specifiedNot specifiedCRBN[7]
TepotinibD10EBC-1, Hs746T9.97 (for warhead)Not specified99Not specifiedThalidomide (CRBN)[1]
TepotinibD15EBC-1, Hs746TNot specifiedNot specified99Not specifiedThalidomide (CRBN)[1]
CapmatinibMet-DD4Not specifiedNot specified6.21Not specified4.37Not specified[8][9]
Aptamer-Based Warheads

In a novel approach, a single-stranded DNA aptamer, SL1, has been employed as a warhead for a dual aptamer-functionalized c-Met PROTAC.[3] This strategy leverages the high specificity of aptamers for their targets. The resulting chimeras, AS1411-SL1-2 and AS1411-SL1-3, effectively induced c-Met degradation in various cancer cell lines.[3] This approach also incorporated a novel E3 ligase recruitment strategy, using the AS1411 aptamer to recruit the MDM2 E3 ligase via nucleolin as a bridge.[3]

Table 2: Performance of an Aptamer-Based c-Met PROTAC

WarheadPROTAC ExampleTarget Cell LineDegradation (DC50, nM)E3 Ligase RecruiterReference
SL1 (ssDNA aptamer)AS1411-SL1-2MNNG/HOS, DU145, HeLa199.9, 237.4, 575.2AS1411 (recruits MDM2)[3]
SL1 (ssDNA aptamer)AS1411-SL1-3MNNG/HOS, DU145, HeLa283.6, 287.8, 337.1AS1411 (recruits MDM2)[3]

Signaling Pathways and Experimental Workflows

To understand the context of c-Met targeting and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for assessing PROTAC-mediated protein degradation.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway, activated by its ligand HGF, leads to downstream signaling cascades that promote cell proliferation, survival, and migration.

PROTAC_Experimental_Workflow cluster_in_vitro In Vitro Evaluation Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) PROTAC_Treatment Treat cells with c-Met PROTAC Binding_Assay->PROTAC_Treatment Cell_Culture Cancer Cell Lines (e.g., EBC-1, Hs746T) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (for c-Met degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50

Caption: A generalized experimental workflow for the in vitro evaluation of c-Met PROTACs, from initial binding assays to the determination of degradation and anti-proliferative potencies.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

Competitive Binding Assay

To determine the binding affinity (Kd) of the warheads to c-Met, a competitive binding assay is often employed. In this assay, a known fluorescently labeled ligand for c-Met is incubated with the c-Met protein. The unlabeled warhead is then added in increasing concentrations, and the displacement of the fluorescent ligand is measured. The Kd is calculated from the concentration of the warhead that displaces 50% of the fluorescent ligand.[1]

Western Blotting for Protein Degradation

The ability of a PROTAC to induce the degradation of c-Met is typically assessed by Western blotting.[1][4]

  • Cell Culture and Treatment: Cancer cells with relevant c-Met expression (e.g., EBC-1, Hs746T) are cultured and treated with varying concentrations of the c-Met PROTAC for a specified duration (e.g., 24 hours).[1][4]

  • Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration in the lysates is determined using a BCA protein assay.[4]

  • SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.[4] The membrane is then probed with a primary antibody specific for c-Met, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of c-Met is normalized to a loading control (e.g., GAPDH or β-actin). The DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum degradation achieved) are then calculated.[1]

Cell Viability Assay

The anti-proliferative effect of c-Met PROTACs is measured using cell viability assays such as the MTT or CellTiter-Glo assay.

  • Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the PROTAC.

  • Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: A reagent (e.g., MTT or CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured.

  • IC50 Determination: The IC50 value, the concentration of the PROTAC that inhibits cell growth by 50%, is calculated from the dose-response curve.[8][9]

Conclusion

The selection of a warhead is a pivotal decision in the design of c-Met PROTACs. While promiscuous warheads like foretinib can lead to effective degradation, they suffer from a lack of selectivity.[1][4] In contrast, highly selective inhibitors such as tepotinib and capmatinib have been successfully leveraged to create potent and specific c-Met degraders, demonstrating the "event-driven" paradigm of PROTACs where high affinity is not the sole determinant of efficacy.[1][8] The emerging use of aptamers as warheads presents an exciting new avenue for developing highly specific and targeted c-Met degraders.[3] Future research will likely focus on the continued exploration of novel warheads and the fine-tuning of linker and E3 ligase ligand combinations to optimize the therapeutic window of c-Met PROTACs for the treatment of c-Met-driven cancers.

References

Protein Degradation vs. Kinase Inhibition: A New Paradigm in c-Met Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key therapeutic strategies targeting the c-Met proto-oncogene: traditional kinase inhibition and the emerging field of targeted protein degradation. We delve into the mechanistic differences, key advantages, and present supporting experimental data to inform future research and development.

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), form a critical signaling pathway involved in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met axis through gene amplification, mutations, or protein overexpression is a significant driver in the development and progression of numerous human cancers, making it a prime therapeutic target.[2][3] For years, the primary approach to targeting c-Met has been through small molecule kinase inhibitors that block its catalytic activity. However, the advent of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), offers a novel and potentially more effective strategy.

Mechanism of Action: A Tale of Two Strategies

c-Met Kinase Inhibitors: These small molecules typically function by competing with ATP for binding to the kinase domain of the c-Met receptor.[3] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1] Several c-Met kinase inhibitors have been developed, with some receiving regulatory approval for specific cancer types.[3][4]

c-Met Protein Degraders (PROTACs): PROTACs are heterobifunctional molecules with a novel mechanism of action. They consist of a ligand that binds to the c-Met protein, connected by a linker to another ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the c-Met protein, marking it for degradation by the cell's proteasome.[1] Unlike inhibitors that merely block function, PROTACs lead to the physical elimination of the target protein.[5]

Visualizing the Mechanisms

cluster_0 Kinase Inhibition cluster_1 Protein Degradation (PROTAC) cMet_I c-Met Receptor p_cMet_I Phosphorylated c-Met (Inactive) cMet_I->p_cMet_I ATP_I ATP ATP_I->cMet_I Binding blocked Inhibitor Kinase Inhibitor Inhibitor->cMet_I Binds to kinase domain Downstream_I Downstream Signaling (Blocked) p_cMet_I->Downstream_I cMet_D c-Met Receptor Ternary Ternary Complex (c-Met-PROTAC-E3) cMet_D->Ternary PROTAC c-Met PROTAC PROTAC->cMet_D E3 E3 Ligase PROTAC->E3 E3->Ternary Ub_cMet Ubiquitinated c-Met Ternary->Ub_cMet Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_cMet->Proteasome Degradation Degraded c-Met (Fragments) Proteasome->Degradation Degradation

Figure 1. Mechanisms of c-Met Kinase Inhibition vs. Protein Degradation.

Key Advantages of Protein Degradation

Targeted protein degradation offers several distinct advantages over traditional kinase inhibition, addressing some of the key limitations of inhibitor-based therapies.

  • Overcoming Drug Resistance: A major challenge with kinase inhibitors is the development of resistance, often through mutations in the target kinase that prevent inhibitor binding.[6][7] Since PROTACs can often bind to mutated proteins and only require transient engagement to induce degradation, they can effectively eliminate inhibitor-resistant c-Met mutants.[7] For instance, the c-Met PROTACs D10 and D15 have demonstrated significant anti-tumor effects in cells with c-MetY1230H and c-MetD1228N mutations, which are known to confer resistance to the kinase inhibitor tepotinib.[7]

  • Elimination of Scaffolding Functions: Beyond their catalytic activity, kinases can act as scaffolding proteins, facilitating protein-protein interactions that contribute to signaling. Kinase inhibitors, while blocking catalytic function, leave the protein intact, allowing these scaffolding functions to persist.[8] Protein degraders, by eliminating the entire protein, abrogate both catalytic and non-catalytic scaffolding functions.[8]

  • Improved Potency and Duration of Action: Because PROTACs act catalytically, a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1] This can lead to a more profound and sustained downstream signaling response compared to inhibitors, which require continuous high-level occupancy of the target's active site.[1]

  • Potential for Improved Selectivity: While the selectivity of a PROTAC is partly determined by its target-binding ligand, the requirement for the formation of a stable ternary complex with a specific E3 ligase can add an additional layer of selectivity.

Quantitative Comparison: Kinase Inhibitors vs. PROTACs

The efficacy of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), while the performance of PROTACs is characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), in addition to their effect on cell viability (IC50).

Compound ClassCompound NameTarget Cell LineIC50 (nM)DC50 (nM)Dmax (%)Reference
Kinase Inhibitor TepotinibEBC-11.32--[9]
Hs746T2.37--[9]
CrizotinibMDA-MB1571500--[10]
ForetinibMDA-MB1571500--[10]
TivantinibMDA-MB157500--[10]
Cabozantinib-5.4--[11]
PROTAC Degrader D15EBC-12.11<50>99[9]
Hs746T3.5<50>99[9]
Met-DD4MKN-454.376.21-[12][13]
PROTAC c-Met degrader-3EBC-1-0.59-[14][15]

Table 1: Comparative in vitro efficacy of c-Met kinase inhibitors and PROTAC degraders.

Visualizing the c-Met Signaling Pathway

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Migration & Invasion STAT3->Migration

Figure 2. Simplified c-Met signaling pathway.

Experimental Protocols

Western Blot for c-Met Degradation and Phosphorylation

This protocol is used to assess the levels of total c-Met and its phosphorylated form (p-c-Met), providing a direct measure of PROTAC-induced degradation and the inhibitory effect on signaling.

Materials:

  • Cell lines with c-Met expression (e.g., EBC-1, Hs746T, MDA-MB157).[1][10]

  • c-Met PROTAC and/or kinase inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[16][17]

  • BCA Protein Assay Kit.[16]

  • SDS-PAGE gels and electrophoresis equipment.[18]

  • PVDF or nitrocellulose membranes.[18]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[5]

  • Primary antibodies: anti-c-Met, anti-p-c-Met (Tyr1234/1235), and a loading control (e.g., anti-β-actin).[16]

  • HRP-conjugated secondary antibody.[5]

  • Chemiluminescent substrate (ECL).[19]

  • Imaging system.[16]

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the c-Met PROTAC or kinase inhibitor for the desired time (e.g., 24-48 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.[16][18]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[5]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the signal using an imaging system.[5][19]

  • Analysis: Quantify band intensities using densitometry software. Normalize the c-Met and p-c-Met signals to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.[5]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 of a compound.

Materials:

  • 96-well plates.

  • Cell line of interest.

  • Test compounds (c-Met inhibitor or PROTAC).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[20]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20]

  • Microplate reader.[21]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[21]

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[20]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Targeted protein degradation of c-Met presents a compelling therapeutic strategy with significant advantages over traditional kinase inhibition, most notably in its ability to overcome acquired resistance and eliminate both catalytic and scaffolding functions of the oncoprotein. The preclinical data for c-Met PROTACs are highly promising, demonstrating potent degradation and anti-proliferative effects at nanomolar and even picomolar concentrations.

While several c-Met kinase inhibitors are already in clinical use, the development of c-Met degraders is rapidly advancing, with several PROTACs now entering clinical trials for various cancers.[1] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of c-Met degraders, exploring combination therapies, and identifying predictive biomarkers to select patients most likely to benefit from this innovative approach. The continued development of this technology holds the potential to significantly improve outcomes for patients with c-Met-driven malignancies.

References

C-Met Degradation vs. Inhibition: A Comparative Analysis of Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential impacts of c-Met protein degradation and enzymatic inhibition on downstream signaling cascades reveals significant advantages for degraders in achieving a more complete and sustained pathway shutdown. This guide provides a comparative analysis, supported by experimental data and protocols, for researchers in oncology and drug development.

The c-Met receptor tyrosine kinase, a pivotal player in cell proliferation, survival, and motility, is a well-established therapeutic target in various cancers.[1][2][3] Dysregulation of the c-Met signaling pathway, often through overexpression, gene amplification, or mutation, can drive tumor growth and metastasis.[3][4][5] Therapeutic strategies have historically focused on the development of small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the c-Met kinase domain. However, a newer class of therapeutics, known as protein degraders (e.g., PROTACs), offers an alternative mechanism by inducing the complete removal of the c-Met protein. This guide compares the downstream signaling consequences of these two distinct therapeutic modalities.

Mechanism of Action: A Tale of Two Strategies

C-Met inhibitors are designed to compete with ATP, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling.[6][7] This approach effectively dampens the kinase activity of c-Met. In contrast, c-Met degraders are heterobifunctional molecules that simultaneously bind to the c-Met protein and an E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination of c-Met, marking it for degradation by the proteasome.[8][9] The key distinction lies in the ultimate fate of the c-Met protein: inhibition leaves the protein intact but inactive, while degradation leads to its elimination.[8]

cluster_Inhibition c-Met Inhibition cluster_Degradation c-Met Degradation Inhibitor TKI cMet_I c-Met Receptor Inhibitor->cMet_I Binds to kinase domain Inactive_cMet Inactive c-Met cMet_I->Inactive_cMet Blocks phosphorylation Degrader PROTAC cMet_D c-Met Receptor Degrader->cMet_D E3_Ligase E3 Ligase Degrader->E3_Ligase Ternary_Complex Ternary Complex cMet_D->Ternary_Complex E3_Ligase->Ternary_Complex Ub_cMet Ubiquitinated c-Met Ternary_Complex->Ub_cMet Ubiquitination Proteasome Proteasome Ub_cMet->Proteasome Degraded_cMet Degraded c-Met Proteasome->Degraded_cMet Degradation cluster_downstream Downstream Pathways HGF HGF cMet c-Met HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Transcription_Invasion Transcription & Invasion STAT3->Transcription_Invasion Dimerization & Nuclear Translocation cluster_workflow Experimental Workflow cluster_assays cluster_wb_steps cluster_via_steps start Seed Cells treatment Treat with Inhibitor/Degrader start->treatment wb Western Blot treatment->wb via Viability Assay treatment->via lysis Cell Lysis wb->lysis mts Add MTS Reagent via->mts sds SDS-PAGE & Transfer lysis->sds ab Antibody Incubation sds->ab detect Detection ab->detect read Read Absorbance mts->read

References

Kinome-wide Profiling of PROTAC c-Met Degrader-2: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome-wide selectivity of PROTAC c-Met degrader-2 against other c-Met targeting PROTACs. The data presented herein is compiled from publicly available research to facilitate an objective assessment of these molecules for research and development purposes.

Introduction to c-Met and PROTAC Technology

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[2][3]

Overview of this compound and Alternatives

This compound is a PROTAC that utilizes Foretinib as the c-Met binding ligand and recruits the Cereblon (CRBN) E3 ligase.[5] While effective in degrading c-Met, the selectivity of Foretinib-based PROTACs has been a subject of investigation due to Foretinib's promiscuous binding to a large number of kinases.[6]

This guide compares this compound (represented by a structurally analogous CRBN-recruiting Foretinib-based PROTAC) with a newer generation of c-Met degraders, D10 and D15, which are based on the highly selective c-Met inhibitor, Tepotinib.

Quantitative Data Comparison

The following tables summarize the key performance indicators for the compared c-Met degraders.

Table 1: Potency and Efficacy of c-Met Degraders

DegraderTarget LigandE3 Ligase LigandDC50 (c-Met)Dmax (c-Met)Cell Line
This compoundForetinibCRBN50 nM[5]>90%MDA-MB-231
D10TepotinibCRBNpM range>99%[7]EBC-1, Hs746T
D15TepotinibCRBNpM range>99%[7]EBC-1, Hs746T

Table 2: Kinome-wide Selectivity Profile

DegraderWarhead Kinase Binding ProfileDegraded Kinases (out of 54 tested Foretinib binders)Method
Foretinib-based CRBN PROTAC (analogous to this compound)Binds to 133 kinases14Multiplexed tandem mass spectrometry
D10 & D15Highly selective for c-MetData not available (warhead is highly selective)Inferred from warhead selectivity

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met signaling pathway, upon activation by its ligand HGF, triggers a cascade of downstream signaling events that regulate cell growth, survival, and motility.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Motility Cell Motility ERK->Cell_Motility STAT3->Cell_Proliferation

Caption: Simplified c-Met signaling pathway.

PROTAC Mechanism of Action

PROTACs induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Target Protein (c-Met) PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome Target->Proteasome targeted to E3_Ligase->Target ubiquitinates Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: General mechanism of action for PROTACs.

Kinome-wide Profiling Workflow

A general workflow for assessing the selectivity of kinase inhibitors or degraders using affinity-based chemical proteomics.

Kinome_Profiling_Workflow Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Inhibitor_Beads Multiplexed Inhibitor Beads Inhibitor_Beads->Incubation Wash Wash Unbound Proteins Incubation->Wash Elution Elute Bound Kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Kinase Identification LC_MS->Data_Analysis

Caption: Workflow for MIB-MS kinome profiling.

Experimental Protocols

Kinome-wide Selectivity Profiling (Multiplexed Inhibitor Bead Mass Spectrometry - MIB-MS)

This method is used to identify the kinases that bind to a panel of immobilized, broad-spectrum kinase inhibitors from a cell lysate.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

  • MIB Affinity Chromatography: The cell lysate is incubated with multiplexed inhibitor beads, which are sepharose beads coupled to a variety of kinase inhibitors. Kinases in the lysate that have affinity for the immobilized inhibitors will bind to the beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, usually with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[3][8][9][10]

c-Met Degradation by Western Blot

This protocol is used to quantify the amount of a specific protein in a sample.

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC degrader for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (c-Met).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal with a detector to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.[11][12][13]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • MTT Incubation: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][2][14][15]

Conclusion

The kinome-wide selectivity of a PROTAC is a critical attribute that influences its therapeutic window and potential off-target effects. While this compound, a Foretinib-based degrader, effectively degrades c-Met, its warhead's promiscuous nature leads to the degradation of a subset of other kinases. In contrast, newer generation c-Met degraders like D10 and D15, which utilize the highly selective inhibitor Tepotinib, are predicted to have a much cleaner selectivity profile, primarily targeting c-Met for degradation. This comparison highlights the importance of warhead selection in the design of highly selective PROTACs. Researchers and drug developers should consider these selectivity profiles when choosing a c-Met degrader for their specific application.

References

The Enduring Impact: Evaluating the Durability of Cellular Response to c-Met Degraders Versus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The c-Met receptor tyrosine kinase, a critical driver of cell proliferation, survival, and migration, has emerged as a key therapeutic target in oncology.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[1][3][4] Therapeutic strategies have primarily focused on the development of small molecule inhibitors that block the kinase activity of c-Met. However, the clinical efficacy of these inhibitors is often hampered by the development of acquired resistance.[5][6] A novel and promising alternative, targeted protein degradation, aims to overcome these limitations by eliminating the c-Met protein entirely. This guide provides an objective comparison of the durability of the cellular response to c-Met degraders versus inhibitors, supported by experimental data and detailed methodologies.

The c-Met Signaling Pathway and Therapeutic Intervention

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][2] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell growth, the PI3K-AKT-mTOR pathway, regulating cell survival and metabolism, and the JAK-STAT pathway, which drives the expression of genes involved in proliferation and invasion.[1][4]

c-Met Inhibitors are small molecules that typically compete with ATP to bind to the kinase domain of the c-Met receptor, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.[7]

c-Met Degraders , such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules.[7] One end binds to the c-Met protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of c-Met, marking it for degradation by the proteasome.[8][9] This event-driven, catalytic mechanism allows a single degrader molecule to eliminate multiple target protein copies.[7][9][10]

Mechanisms of c-Met Inhibition and Degradation cluster_Inhibitor c-Met Inhibitor Action cluster_Degrader c-Met Degrader Action cMet_I c-Met Receptor Kinase_Domain_I Kinase Domain (Active) cMet_I->Kinase_Domain_I Inhibitor c-Met Inhibitor Inhibitor->Kinase_Domain_I Binds to ATP pocket ATP ATP ATP->Kinase_Domain_I Downstream_I Downstream Signaling Blocked Kinase_Domain_I->Downstream_I Inhibition cMet_D c-Met Receptor Ternary_Complex Ternary Complex cMet_D->Ternary_Complex Degrader c-Met Degrader (PROTAC) Degrader->cMet_D Binds c-Met E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase Recruits E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation c-Met Degradation Proteasome->Degradation Results in

Caption: Mechanisms of c-Met Inhibition and Degradation.

Comparative Analysis of Cellular Response

The key distinction between c-Met degraders and inhibitors lies in the durability of their effects. While inhibitors require sustained high concentrations to maintain target occupancy and suppress signaling, degraders can induce a prolonged response even after the compound has been cleared, as the cell must re-synthesize the target protein.[10][11][12]

Quantitative Comparison of c-Met Degraders and Inhibitors
Parameterc-Met Degrader (Exemplar: D10/D15)c-Met Inhibitor (Exemplar: Tepotinib)Reference(s)
Mechanism of Action Catalytic degradation of c-Met proteinReversible inhibition of c-Met kinase activity[7][10]
c-Met Degradation (DC50) Picomolar to low nanomolar rangeDoes not induce degradation[13][14]
Inhibition of Proliferation (IC50) Low nanomolar in c-Met addicted cellsLow nanomolar in c-Met addicted cells[7][14]
Duration of c-Met Suppression (Washout Assay) Sustained degradation for up to 48 hours post-washoutRapid recovery of c-Met phosphorylation post-washout[7][11]
Downstream Signaling Inhibition Sustained inhibition of p-c-MET and p-STAT3Reversible inhibition of p-c-MET and p-STAT3[7]
Effect on Drug-Resistant Mutants Can degrade and inhibit cells with resistance mutations (e.g., D1228N, Y1230H)Reduced efficacy against certain resistance mutations[14][15]
Durability of Downstream Signaling Inhibition

Washout experiments are crucial for assessing the durability of a drug's effect. In these assays, cells are treated with the compound for a defined period, after which the drug is removed, and the cellular response is monitored over time.

Studies have shown that after washout of a c-Met degrader, the levels of total c-Met and its phosphorylated form (p-c-Met) remain suppressed for an extended period, often up to 48 hours, due to the time required for protein re-synthesis.[7] In contrast, upon removal of a c-Met inhibitor, p-c-Met levels can rebound rapidly as the inhibitor dissociates from the kinase domain and ATP can once again bind.[12] This sustained signaling inhibition by degraders can lead to a more durable anti-proliferative effect.[11][12]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of c-Met degraders and inhibitors.

Western Blotting for c-Met Degradation and Signaling

Objective: To quantify the levels of total c-Met, phosphorylated c-Met, and downstream signaling proteins.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., EBC-1, Hs746T) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the c-Met degrader or inhibitor for specified time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Met, p-c-Met (Tyr1234/1235), STAT3, p-STAT3 (Tyr705), AKT, p-AKT (Ser473), ERK, p-ERK (Thr202/Tyr204), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify protein levels relative to the loading control.

Cell Viability Assay

Objective: To determine the anti-proliferative effects of c-Met degraders and inhibitors.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Met degrader or inhibitor for 72 hours.

  • Viability Assessment: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis in software such as GraphPad Prism.

Washout Experiment for Durability Assessment

Objective: To evaluate the duration of target engagement and downstream signaling inhibition after compound removal.

Protocol:

  • Initial Treatment: Treat cells with the c-Met degrader or inhibitor at a fixed concentration (e.g., 100 nM) for a specified duration (e.g., 24 hours).

  • Washout: Remove the drug-containing medium, wash the cells three times with warm PBS, and then add fresh, drug-free medium.

  • Time-Course Analysis: Harvest cell lysates at various time points after washout (e.g., 0, 6, 12, 24, 48 hours).

  • Western Blot Analysis: Analyze the lysates by Western blotting as described above to assess the recovery of c-Met, p-c-Met, and other downstream signaling proteins over time.

Experimental Workflow for Durability Comparison start Start: Seed Cancer Cells treatment Treat with Degrader or Inhibitor (24h) start->treatment washout Washout: Remove Compound, Add Fresh Media treatment->washout collect_t0 Collect Lysate (t=0h) washout->collect_t0 collect_t_series Collect Lysates at Time Points (e.g., 6h, 12h, 24h, 48h) washout->collect_t_series western_blot Western Blot Analysis (c-Met, p-c-Met, p-STAT3, etc.) collect_t0->western_blot collect_t_series->western_blot analysis Quantify Protein Levels & Compare Recovery Rates western_blot->analysis end Conclusion on Durability analysis->end

Caption: Experimental Workflow for Durability Comparison.

Conclusion and Future Directions

The available data strongly suggest that c-Met degraders offer a more durable cellular response compared to traditional c-Met inhibitors. By physically eliminating the c-Met protein, degraders induce a prolonged suppression of downstream signaling that is not solely dependent on sustained drug exposure. This durable activity may translate into improved therapeutic efficacy and the potential to overcome resistance mechanisms that plague c-Met inhibitors.[8][14][15]

For researchers and drug development professionals, the evaluation of the durability of cellular response should be a critical component of preclinical studies for novel c-Met targeted therapies. The experimental protocols outlined in this guide provide a framework for these essential comparisons. As the field of targeted protein degradation continues to evolve, further studies will be crucial to fully elucidate the long-term advantages of c-Met degraders in a clinical setting.

c-Met Signaling Pathway cluster_pathways Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion mTOR->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Nucleus->Cellular_Responses Gene Transcription

Caption: c-Met Signaling Pathway.

References

A Head-to-Head Comparison: Aptamer-Based Degraders Versus Small Molecule PROTACs for c-Met Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of therapeutic modalities is emerging in the fight against cancers driven by the c-Met proto-oncogene. Targeted protein degradation has taken center stage, with two prominent strategies, aptamer-based degraders and small molecule Proteolysis Targeting Chimeras (PROTACs), demonstrating significant promise in preclinical studies. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.

The c-Met receptor tyrosine kinase, when aberrantly activated, plays a pivotal role in tumor development, progression, and metastasis.[1][2][3] Traditional small molecule inhibitors have shown clinical efficacy, but challenges such as acquired resistance remain.[4][5] Targeted degradation of the c-Met protein offers a compelling alternative, aiming to eliminate the protein entirely rather than merely inhibiting its function.[4]

Mechanism of Action: Distinct Approaches to Protein Elimination

Both aptamer-based degraders and small molecule PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to achieve their goal. However, they employ distinct molecular entities to recognize the c-Met target and recruit the cellular degradation machinery.

Aptamer-Based c-Met Degraders utilize nucleic acid aptamers as the c-Met recognition element. These single-stranded DNA or RNA molecules fold into unique three-dimensional structures that allow for high-affinity and specific binding to the extracellular domain of the c-Met receptor.[6][7] Some aptamer-based degraders are designed as chimeras, linking the c-Met binding aptamer to another aptamer that recruits an E3 ubiquitin ligase, such as MDM2, via a protein bridge like nucleolin (NCL).[1] Others may leverage the intrinsic properties of the c-Met receptor itself, where aptamer binding induces conformational changes that lead to the recruitment of an E3 ligase like Casitas B-lineage lymphoma (c-Cbl) and subsequent proteasomal degradation.[6][8]

Small Molecule c-Met PROTACs are heterobifunctional small molecules. They consist of a ligand that binds to the intracellular kinase domain of c-Met, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][4] By simultaneously binding to both c-Met and an E3 ligase, the PROTAC forms a ternary complex that facilitates the ubiquitination of c-Met, marking it for degradation by the proteasome.[4][9]

cluster_aptamer Aptamer-Based c-Met Degrader cluster_protac Small Molecule c-Met PROTAC Aptamer_Degrader Aptamer-Based Degrader cMet_ext c-Met (extracellular) Aptamer_Degrader->cMet_ext Binds to E3_Ligase_Apt E3 Ubiquitin Ligase (e.g., c-Cbl, MDM2) cMet_ext->E3_Ligase_Apt Recruits Proteasome_Apt Proteasome cMet_ext->Proteasome_Apt Targeted to E3_Ligase_Apt->cMet_ext Ubiquitinates Degradation_Apt c-Met Degradation Proteasome_Apt->Degradation_Apt PROTAC Small Molecule PROTAC cMet_int c-Met (intracellular) PROTAC->cMet_int Binds to E3_Ligase_PROTAC E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase_PROTAC Binds to cMet_int->E3_Ligase_PROTAC Forms Ternary Complex with PROTAC Proteasome_PROTAC Proteasome cMet_int->Proteasome_PROTAC Targeted to E3_Ligase_PROTAC->cMet_int Ubiquitinates Degradation_PROTAC c-Met Degradation Proteasome_PROTAC->Degradation_PROTAC

Fig 1. Mechanisms of c-Met Degradation.

Performance Data: A Quantitative Comparison

The efficacy of protein degraders is typically assessed by their potency in inducing degradation (DC50), the maximum level of degradation achieved (Dmax), and their anti-proliferative activity (IC50). The following tables summarize the reported preclinical data for both aptamer-based and small molecule c-Met degraders. It is important to note that direct comparisons are challenging due to variations in experimental conditions, such as cell lines and treatment durations.

Table 1: In Vitro Degradation Potency (DC50) of c-Met Degraders

Degrader TypeCompoundCell LineDC50 (nM)Reference
Aptamer-BasedAS1411-SL1-2MNNG/HOS199.9[1]
Aptamer-BasedAS1411-SL1-2DU145237.4[1]
Aptamer-BasedAS1411-SL1-2HeLa575.2[1]
Small Molecule PROTACD10EBC-1pM range[2]
Small Molecule PROTACD15EBC-1pM range[2]
Small Molecule PROTACD10Hs746TpM range[2]
Small Molecule PROTACD15Hs746TpM range[2]
Small Molecule PROTACPROTAC c-Met degrader-1MKN-456.21[3]
Small Molecule PROTACPROTAC c-Met degrader-3EBC-10.59[7]

Table 2: Maximum Degradation (Dmax) of c-Met Degraders

Degrader TypeCompoundCell LineDmax (%)Reference
Small Molecule PROTACD10EBC-1>99[2]
Small Molecule PROTACD15EBC-1>99[2]
Small Molecule PROTACD10Hs746T>99[2]
Small Molecule PROTACD15Hs746T>99[2]

Table 3: In Vitro Anti-Proliferative Activity (IC50) of c-Met Degraders

Degrader TypeCompoundCell LineIC50 (nM)Reference
Small Molecule PROTACD10EBC-1low nM range[2]
Small Molecule PROTACD15EBC-1low nM range[2]
Small Molecule PROTACD10Hs746Tlow nM range[2]
Small Molecule PROTACD15Hs746Tlow nM range[2]
Small Molecule PROTACPROTAC c-Met degrader-1MKN-454.37[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of c-Met degraders.

Western Blotting for c-Met Degradation

This protocol is used to quantify the amount of c-Met protein remaining in cells after treatment with a degrader.

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the c-Met degrader or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Met overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the c-Met band intensity to the corresponding loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.

A Cell Treatment with Degrader B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (Anti-c-Met & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis & Quantification I->J

Fig 2. Western Blotting Workflow.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a degrader.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the c-Met degrader or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[10][11]

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of c-Met degraders in a living organism.

  • Animal Handling and Cell Implantation: Use immunodeficient mice (e.g., nude or NOD-SCID). Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 MNNG/HOS cells) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the c-Met degrader or vehicle control via a specified route (e.g., intraperitoneal or oral) and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm c-Met degradation).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.

A Cancer Cell Implantation in Immunodeficient Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Degrader/Vehicle Administration C->D E Monitoring of Tumor Volume & Body Weight D->E F End of Study & Tumor Excision E->F G Ex Vivo Analysis (e.g., Western Blot) F->G

Fig 3. In Vivo Xenograft Model Workflow.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][6] These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, migration, and invasion.[2][6] Both aptamer-based degraders and small molecule PROTACs aim to eliminate the c-Met protein, thereby shutting down these oncogenic signaling cascades.

cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Degradation c-Met Degradation cMet->Degradation RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration JAK_STAT->Migration Invasion Invasion JAK_STAT->Invasion Degrader c-Met Degrader (Aptamer or PROTAC) Degrader->cMet Targets for Degradation

Fig 4. Simplified c-Met Signaling Pathway.

Conclusion

Both aptamer-based degraders and small molecule PROTACs represent highly promising strategies for targeting c-Met in cancer. Small molecule PROTACs have demonstrated exceptional potency, with some compounds achieving picomolar DC50 values. Aptamer-based degraders offer the potential for high specificity due to the nature of aptamer-target recognition and may present advantages in targeting extracellular domains. The choice between these modalities will depend on various factors, including the specific cancer type, the desired pharmacokinetic properties, and the potential for off-target effects. The data and protocols presented in this guide provide a foundational understanding for researchers to navigate this exciting and rapidly evolving field of targeted protein degradation.

References

C-Met Degraders Emerge as a Promising Strategy to Overcome Tyrosine Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new class of therapeutic agents, c-Met degraders, demonstrates significant potential in overcoming resistance to traditional tyrosine kinase inhibitors (TKIs) in cancers driven by the c-Met oncogene. Preclinical data reveal that these degraders effectively eliminate both wild-type and mutated c-Met protein, offering a durable response in cancer models where TKIs have failed.

The c-Met receptor tyrosine kinase is a critical driver of cell proliferation, survival, and migration.[1][2] Its aberrant activation, through mutation, amplification, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[3][4] While TKIs targeting c-Met have shown clinical efficacy, their long-term benefit is often limited by the emergence of drug resistance, frequently driven by secondary mutations in the c-Met kinase domain.[5][6]

This guide provides a comparative analysis of c-Met TKIs and the emerging class of c-Met degraders, with a focus on their ability to address TKI resistance mutations. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and therapeutic mechanisms.

C-Met Signaling and the Challenge of TKI Resistance

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cancer cell growth and survival.[7] This pathway is a key target for therapeutic intervention.

Diagram of the c-Met Signaling Pathway:

c_Met_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Degrader_Mechanism cluster_workflow Mechanism of a c-Met PROTAC cMet c-Met Protein Ternary_Complex Ternary Complex (c-Met-PROTAC-E3) cMet->Ternary_Complex PROTAC c-Met Degrader (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation c-Met Degradation Proteasome->Degradation Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of TKI or degrader A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT or MTS reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 490-570 nm E->F G 7. Calculate IC50 values F->G

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PROTAC c-Met Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like PROTAC c-Met degrader-2 are paramount to ensuring laboratory safety and environmental protection. As a targeted protein degrader, this compound and its associated waste are presumed to be cytotoxic and require management as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.

Quantitative Data Summary

The following table summarizes the typical safety and disposal parameters for a research-scale PROTAC. Note that specific values for this compound may vary and the Safety Data Sheet (SDS) for the specific batch in use should always be consulted.

ParameterValue/InformationSource/Regulation
GHS Hazard ClassificationAcute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritationBased on SDS for similar PROTAC compounds[1]
Personal Protective Equipment (PPE)Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat, and in case of aerosols, a suitable respirator.Standard laboratory practice for hazardous chemicals[2][3]
StorageStore in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.General guidance for chemical storage
Primary Disposal MethodHigh-temperature incineration by a licensed hazardous waste disposal facility.Common practice for cytotoxic and antineoplastic waste
Spill CleanupAbsorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol).General procedure for chemical spills

Experimental Protocols: Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be collected in a designated, clearly labeled, and sealed container for solid hazardous waste.[3]

  • Liquid Waste: Unused stock solutions and experimental media containing the compound should be collected in a compatible, leak-proof container with a screw cap.[2] This container must be labeled as "Hazardous Waste" and include the chemical name. Do not dispose of liquid waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[3]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[2]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

3. Decontamination:

  • Wipe down all surfaces and non-disposable equipment that may have come into contact with the PROTAC using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.[3]

  • For glassware, a triple rinse with a suitable solvent is recommended. The rinsate should be collected as hazardous liquid waste.[2]

4. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • The required method of disposal is high-temperature incineration.

Mandatory Visualizations

PROTAC_Disposal_Workflow cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste This compound Waste (Solid, Liquid, Sharps) Solid Solid Waste (Gloves, Tips, Vials) Waste->Solid Contaminated disposables Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Unused solutions Sharps Sharps Waste (Needles, Syringes) Waste->Sharps Contaminated sharps SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Labeled Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS EHS/Licensed Contractor Pickup SAA->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide essential safety and logistical information. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for complete and accurate information. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。